(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
Description
BenchChem offers high-quality (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOMKOGJYRREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619189 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-46-5 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Abstract
This technical guide provides a comprehensive overview of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the chemical identity, synthesis, and characterization of this molecule. While direct biological data for this specific compound is limited in publicly available literature, this guide explores its potential pharmacological significance by examining the bioactivities of structurally related dioxinopyridine and pyridinyl-methanol derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this and similar heterocyclic scaffolds.
Introduction
The quest for novel molecular scaffolds is a driving force in modern drug discovery. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide range of biological targets. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core represents a compelling, yet underexplored, structural motif. This scaffold is an aza-analogue of the well-known 2,3-dihydro-[1][2]benzodioxan ring system, which is a key pharmacophore in several clinically used drugs. The introduction of a methanol group at the 7-position of the dioxinopyridine ring system yields (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a molecule with potential for further functionalization and exploration in various therapeutic areas.
This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its synthesis and potential, albeit speculative, biological relevance.
Chemical Identity and Properties
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a stable, solid organic compound. Its key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)methanol | N/A |
| CAS Number | 443956-46-5 | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core
The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is well-established in the chemical literature.[1] The most common and versatile approach involves an intramolecular nucleophilic aromatic substitution, specifically a Smiles rearrangement.[1] This reaction allows for the efficient construction of the fused ring system from readily available starting materials.
A general synthetic strategy commences with either a 3-hydroxy-2-nitropyridine or a 2-chloro-3-hydroxypyridine derivative. An oxygen-containing side chain is introduced at the 3-position, which then undergoes intramolecular cyclization to form the dioxane ring.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core, which can be adapted for the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Caption: General workflow for the synthesis of the dioxinopyridine core.
Exemplary Experimental Protocol for a Related Derivative
Step 1: Synthesis of 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine
-
To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitro-3-(oxiran-2-ylmethoxy)pyridine.
Step 2: Smiles Rearrangement to form the Dioxinopyridine Core
-
To a solution of the appropriate nucleophile (e.g., for a hydroxymethyl substituent, a protected form would be used) in a suitable solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride) at 0 °C.
-
Add the 2-nitro-3-(oxiran-2-ylmethoxy)pyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture is then heated to reflux to facilitate the intramolecular cyclization via the Smiles rearrangement. Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Note: The specific reagents and conditions would need to be optimized for the synthesis of the 7-hydroxymethyl derivative. This may involve the use of a starting pyridine with the appropriate substituent at the 5-position (which becomes the 7-position in the product) or subsequent functional group manipulation after the formation of the dioxinopyridine ring.
Characterization
The structural elucidation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol relies on standard analytical techniques.
Spectroscopic Data
While experimentally obtained spectra are not widely published, predicted data can provide valuable insights.
Mass Spectrometry: Predicted mass spectral data for a closely related isomer, (2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-6-yl)methanol (C₈H₉NO₃), suggests the following adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
| Data from PubChem for a structural isomer. |
NMR Spectroscopy: While specific experimental NMR data for the title compound is not publicly available, the 1H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the dioxane ring, the methylene protons of the methanol group, and the hydroxyl proton. The 13C NMR would similarly display distinct signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol functionalities, and C=N and C=C stretches of the pyridine ring.
Biological Significance and Potential Applications
Direct biological studies on (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol are scarce in the current scientific literature. However, the structural components of the molecule, namely the dioxinopyridine core and the pyridinyl-methanol moiety, are present in various biologically active compounds, suggesting potential avenues for its application in drug discovery.
Potential Therapeutic Areas based on Analogues
The following diagram outlines potential therapeutic areas for dioxinopyridine derivatives based on the activities of structurally similar compounds.
Caption: Potential therapeutic applications of the title compound.
-
Central Nervous System (CNS) Agents: The structural similarity to benzodioxan derivatives, some of which act on the CNS, suggests that dioxinopyridines could be explored for neurological and psychiatric disorders. However, it is noteworthy that in one study, certain spiro-dioxinopyridine derivatives showed no significant affinity for 5-HT1A serotonin receptors.
-
Antihypertensive Agents: Benzodioxan analogues have been investigated for their antihypertensive properties, indicating a potential cardiovascular application for the dioxinopyridine scaffold.
-
Anticancer and Antimicrobial Activity: The broader class of pyridine-containing heterocycles has shown a wide range of biological activities, including anticancer and antimicrobial effects. This suggests that derivatives of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol could be synthesized and screened for such activities.
It is important to emphasize that these are speculative applications based on structural analogies, and dedicated biological screening is required to ascertain the actual pharmacological profile of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Conclusion
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a heterocyclic compound with a well-defined synthetic pathway, primarily revolving around the Smiles rearrangement of substituted pyridines. While its direct biological applications are yet to be extensively explored, its structural features suggest it could serve as a valuable building block in the synthesis of novel therapeutic agents. The dioxinopyridine core holds promise for the development of compounds targeting a range of diseases, and further research into this scaffold is warranted. This technical guide provides a foundational understanding of this compound, intended to facilitate future research and development efforts in the field of medicinal chemistry.
References
-
Lazar, L., et al. (2004). A versatile and efficient method for the synthesis of 2- and 3-substituted-2,3-dihydro[1][3]dioxino[2,3-b]pyridines. BenchChem Technical Guide.
-
Guillaumet, G., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. [Link]
Sources
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol CAS 443956-46-5 properties.
An In-Depth Technical Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (CAS 443956-46-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The heterocycle (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol represents a niche yet potentially valuable building block in medicinal chemistry and materials science. While detailed public data on this specific molecule is sparse, its structural components—a pyridine ring fused with a 1,4-dioxane ring—belong to a class of compounds with recognized biological significance. This guide is structured to provide not just the known data but to build a foundational understanding for researchers exploring this molecule. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established methodologies for the core scaffold, outline comprehensive characterization protocols, and discuss its potential applications, particularly in drug discovery. The causality behind experimental choices and the logic of the scientific approach are emphasized to empower researchers in their own investigations.
Core Molecular Attributes
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a functionalized heterocyclic compound. The core of this molecule is the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, which imparts a unique three-dimensional structure and electronic distribution. The presence of the hydroxymethyl group at the 7-position offers a reactive handle for further chemical modifications.
Physicochemical Properties
A summary of the basic properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is provided in the table below. These have been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 443956-46-5 | [1][3] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Purity | Typically ≥95% | [1][4] |
Note: Experimental data such as melting point, boiling point, and solubility are not widely reported and would need to be determined empirically.
Structural Representation
The 2D and 3D structures of the molecule are critical for understanding its reactivity and potential interactions with biological targets.
Caption: 2D Structure of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned starting from a suitably substituted pyridine precursor. A potential route is outlined below:
Caption: Proposed synthetic pathway for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Experimental Protocol:
-
Step 1: Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxy-5-(hydroxymethyl)pyridine.
-
To a solution of 2-chloro-3-hydroxy-5-(hydroxymethyl)pyridine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction mixture to stir for 30 minutes.
-
Add ethylene glycol dropwise and let the reaction warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
-
Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add NaH portion-wise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Purification Workflow
A general workflow for the purification of the final compound is depicted below.
Caption: General purification workflow for the target compound.
Structural Characterization
Rigorous structural confirmation is paramount. A combination of spectroscopic techniques should be employed to unequivocally identify the synthesized molecule.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, diastereotopic protons of the dioxane ring, and protons of the hydroxymethyl group. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and dioxane rings, as well as the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol), C-O-C stretching (ether), and C=N/C=C stretching of the pyridine ring. |
Standard Characterization Workflow
Caption: Standard workflow for the spectroscopic characterization of the title compound.
Reactivity and Potential Applications
The chemical reactivity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is governed by the pyridine ring, the dioxane moiety, and the primary alcohol.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring itself can undergo electrophilic or nucleophilic substitution, although the electron-rich nature of the fused dioxane ring may influence the regioselectivity of these reactions.
-
Hydroxymethyl Group: The primary alcohol is a versatile functional group that can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or esters.
Potential in Drug Discovery
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is of interest in medicinal chemistry. Pyridine and its derivatives are common motifs in FDA-approved drugs. This scaffold can act as a bioisostere for other bicyclic systems and the presence of both hydrogen bond donors and acceptors can facilitate interactions with biological targets. The hydroxymethyl group provides a point for derivatization to explore structure-activity relationships (SAR).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is not widely available. Therefore, it should be handled with the care afforded to novel chemical entities.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Crépin, D., Melkonyan, G., & Ziegler, J. C. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Synthesis, 2003(12), 1836-1840.
- Donnard, M., Tiffon, C., & Ziegler, J. C. (2000). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560.
-
Huamei Bio. (n.d.). (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)methanol. Retrieved from [Link]
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. Heterocyclic compounds, particularly those incorporating pyridine and dioxin scaffolds, are of significant interest due to their prevalence in biologically active agents.[1][2] This guide provides an in-depth, technical walkthrough of the structure elucidation of a novel derivative, (2,3-Dihydro-[3][4]dioxino[2,3-b]pyridin-7-yl)-methanol. Our approach is rooted in a multi-technique spectroscopic strategy, emphasizing not just the acquisition of data, but the logical and synergistic interpretation of that data to arrive at an unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing complex organic molecules.
The causality behind our experimental choices is driven by the need for orthogonal data sets. While Nuclear Magnetic Resonance (NMR) spectroscopy provides the primary framework of atomic connectivity, Mass Spectrometry (MS) offers definitive molecular weight and fragmentation information, and Infrared (IR) spectroscopy confirms the presence of key functional groups. Each technique serves as a self-validating system for the others, ensuring the trustworthiness of the final elucidated structure.
Analytical Workflow: A Strategy for Certainty
The elucidation of a novel molecular structure is a systematic process. It begins with the isolation and purification of the analyte, followed by a series of spectroscopic analyses. The data from these analyses are then pieced together, much like a puzzle, to reveal the final structure.
Figure 1: A generalized workflow for the structure elucidation of a novel organic compound, emphasizing the convergence of multiple spectroscopic techniques.
Mass Spectrometry: Determining the Molecular Formula
Rationale: The initial and most critical step is to determine the molecular weight and, ideally, the elemental composition of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[5][6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in methanol.
-
Instrumentation: Analysis is performed on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is selected, as the pyridine nitrogen is readily protonated.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500. A lock mass standard is used for internal calibration to ensure high mass accuracy.
Data Interpretation and Fragmentation Analysis
The HRMS analysis provides the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then used to calculate the molecular formula.
Table 1: Predicted HRMS Data and Fragmentation for (C₈H₉NO₃)⁺
| Ion | Calculated m/z | Observed m/z | Fragment Structure | Proposed Loss |
| [M+H]⁺ | 168.0604 | 168.0601 | Parent Molecule | - |
| m/z 150 | 150.0498 | 150.0495 | Loss of water | H₂O |
| m/z 138 | 138.0498 | 138.0496 | Loss of formaldehyde | CH₂O |
| m/z 108 | 108.0444 | 108.0441 | Cleavage of dioxino ring | C₂H₂O₂ |
The molecular ion peak is expected to be prominent. Key fragmentation pathways for this structure would likely involve the loss of water from the alcohol, cleavage of the hydroxymethyl group, and fragmentation of the dioxino ring.[7][8][9] The loss of a neutral molecule of water (18 Da) from the protonated parent ion is a common fragmentation for alcohols. Another expected fragmentation is the loss of the CH₂OH group (31 Da), though loss of formaldehyde (30 Da) via rearrangement is also plausible.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups.[10][11] By identifying characteristic vibrations, we can confirm the presence of the hydroxyl group, the aromatic pyridine system, and the ether linkages of the dioxino ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Data Interpretation
The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to different bond vibrations.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3350 | Broad, Strong | O-H Stretch | Hydroxyl (-CH₂OH) |
| ~3050 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2950, ~2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₂-O-) |
| ~1610, ~1580 | Strong-Medium | C=C, C=N Stretch | Pyridine Ring |
| ~1250, ~1050 | Strong | C-O Stretch | Aryl-Ether & Aliphatic Ether |
The most telling peak would be a broad and strong absorption around 3350 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, indicating intermolecular hydrogen bonding.[10] The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1610-1580 cm⁻¹ region.[4][12][13] Strong bands in the 1250-1050 cm⁻¹ range are indicative of the C-O stretching of the ether linkages within the dioxino ring and the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[11][14] One-dimensional (¹H and ¹³C) NMR provides information about the chemical environment of each proton and carbon atom, while two-dimensional (COSY, HSQC, HMBC) experiments reveal the connectivity between them.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify all proton environments.
-
¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for connecting molecular fragments.
-
Data Interpretation: A Step-by-Step Assembly
The structure is pieced together by analyzing the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR signals, along with the chemical shifts in the ¹³C NMR spectrum and the correlations observed in the 2D spectra.
Proposed Structure and Numbering Scheme:
Figure 2: Proposed structure of (2,3-Dihydro-[3][4]dioxino[2,3-b]pyridin-7-yl)-methanol with atom numbering for NMR assignment.
Table 3: Predicted ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Integration | COSY Correlations | HSQC Correlation |
| 2 | ~65.0 | ~4.40 | m | 2H | H-3 | C-2 | |
| 3 | ~64.5 | ~4.10 | m | 2H | H-2 | C-3 | |
| 4a | ~141.0 | - | - | - | - | - | - |
| 6 | ~138.0 | ~7.90 | d | ~2.0 | 1H | H-8 | C-6 |
| 7 | ~148.0 | - | - | - | - | - | - |
| 8 | ~115.0 | ~7.20 | d | ~2.0 | 1H | H-6 | C-8 |
| 8a | ~145.0 | - | - | - | - | - | - |
| 9 (-CH₂OH) | ~62.0 | ~4.60 | s | - | 2H | - | C-9 |
| -OH | - | ~5.40 | br s | - | 1H | - | - |
¹H NMR Analysis:
-
Aromatic Region: Two signals are expected in the aromatic region for the pyridine ring. The proton at C-6 (H-6) will be deshielded by the adjacent nitrogen, appearing further downfield (~7.90 ppm) as a doublet. The proton at C-8 (H-8) will appear more upfield (~7.20 ppm), also as a doublet due to coupling with H-6 (a small meta-coupling, J ≈ 2.0 Hz).
-
Dioxino Ring: The two methylene groups on the dioxino ring (H-2 and H-3) are diastereotopic and will likely appear as complex multiplets around 4.10-4.40 ppm.
-
Hydroxymethyl Group: The methylene protons of the -CH₂OH group (H-9) are expected to be a singlet around 4.60 ppm, as they have no adjacent protons to couple with. The hydroxyl proton itself will be a broad singlet (~5.40 ppm) that is exchangeable with D₂O.
¹³C NMR Analysis:
-
The spectrum will show 8 distinct carbon signals.
-
The carbons of the pyridine ring will appear in the aromatic region (~115-150 ppm). The carbon bearing the hydroxymethyl group (C-7) and the carbons adjacent to the nitrogen (C-4a, C-6) will be the most downfield.
-
The carbons of the dioxino ring (C-2, C-3) and the hydroxymethyl carbon (C-9) will appear in the aliphatic region (~62-65 ppm).
2D NMR Analysis (COSY, HSQC, HMBC):
-
COSY: Will confirm the coupling between H-6 and H-8 on the pyridine ring and the coupling between the H-2 and H-3 protons on the dioxino ring.
-
HSQC: Will provide direct one-bond C-H correlations, confirming the assignments made in the 1D spectra (e.g., proton at 7.90 ppm is attached to carbon at ~138.0 ppm).
-
HMBC: This is the key experiment for confirming the overall scaffold. It reveals long-range (2-3 bond) correlations.
Figure 3: Key predicted HMBC correlations for confirming the connectivity of the hydroxymethyl group to the pyridyl ring. A crucial correlation would be from the H-9 protons (~4.60 ppm) to C-7, C-6, and C-8, definitively placing the methanol substituent at the C-7 position.
Conclusion
References
-
Guillaumet, G., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. Retrieved from [Link]
-
Xiao, H., et al. (2015). FTIR spectra of the pyridine adsorption on the catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate. FTIR spectrum for Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]
-
Benarab, A., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[3][4]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ChemInform, 34(36). Retrieved from [Link]
-
Goumont, R., et al. (2005). Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[3][4]dioxino[2,3-b]pyridine derivatives and enantiomeric purity control by capillary electrophoresis. Chirality, 17(1), 30-6. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
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Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]
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Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-350. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Sparkman, O. D., & Mass, Z. H. (2007).
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Retrieved from [Link]
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(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a publicly available, complete dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as an authoritative reference for scientists, enabling them to anticipate, acquire, and accurately interpret the spectral features of this compound and its derivatives. Methodologies are presented as self-validating systems to ensure scientific rigor and reproducibility.
Introduction and Molecular Structure
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a bifunctional heterocyclic compound featuring a fused 1,4-dioxino-pyridine core and a primary alcohol substituent. The rigid, heteroatomic framework makes it a valuable scaffold in drug discovery and chemical probe development. Accurate and unambiguous characterization of its structure is paramount for ensuring the validity of any subsequent biological or chemical studies. Spectroscopic analysis provides the definitive proof of structure and purity.
The core structure consists of three key regions:
-
The Pyridine Ring: An aromatic, electron-deficient heterocycle.
-
The Dihydrodioxin Ring: A saturated, non-aromatic ring containing two ether linkages.
-
The Methanol Substituent: A primary alcohol group attached to the pyridine ring.
Each of these features imparts a unique signature in NMR, IR, and MS analyses, which, when combined, provide a complete structural fingerprint.
Caption: Workflow for comprehensive NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-10 ppm, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Validation): If assignments are uncertain, perform a 2D COSY experiment to establish ¹H-¹H coupling networks (e.g., between H-5 and H-6) and a 2D HSQC or HMQC experiment to correlate directly attached ¹H and ¹³C nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For the title compound, IR will confirm the presence of the alcohol O-H group, the aromatic pyridine system, and the C-O ether linkages.
Expertise & Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. The O-H bond of the alcohol will produce a very broad and prominent absorption due to hydrogen bonding. The C-O bonds of the ethers and the alcohol will result in strong absorptions in the fingerprint region. Aromatic C=C and C=N bonds will also show characteristic peaks. The use of an Attenuated Total Reflectance (ATR) accessory is a modern, reliable standard that requires no sample preparation beyond placing a small amount of solid on the crystal.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol |
| ~3050 | Medium | sp² C-H Stretch | Aromatic Ring |
| ~2950 | Medium | sp³ C-H Stretch | -CH₂- groups |
| ~1600, ~1570 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1100 | Strong | C-O Stretch | Alcohol & Aliphatic Ether |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This immediately provides the molecular weight. Subsequent fragmentation (MS/MS) can be induced to confirm the connectivity. The most likely fragmentation points are the weakest bonds, such as the benzylic C-C bond of the methanol group or cleavage within the dioxin ring.
Predicted Mass Spectral Data (ESI-HRMS)
-
Molecular Formula: C₈H₉NO₃
-
Exact Mass: 167.0582
-
Observed Ion (ESI+): [M+H]⁺ at m/z 168.0655
Predicted Fragmentation Pattern
The primary fragmentation pathways from the [M+H]⁺ ion (m/z 168) would likely involve the neutral loss of small, stable molecules or radicals.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure purity before the sample enters the mass spectrometer.
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, operating in positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum (e.g., m/z 50-500) to detect the [M+H]⁺ ion.
-
HRMS Confirmation: Use a high-resolution instrument (e.g., TOF or Orbitrap) to measure the mass of the ion with high accuracy (<5 ppm error) to confirm the elemental composition C₈H₁₀NO₃⁺.
-
MS/MS Analysis: Perform a product ion scan on the precursor ion (m/z 168.07) to generate a fragmentation spectrum, which can be compared against the predicted pathways for structural validation.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unequivocal characterization of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. ¹H and ¹³C NMR will establish the carbon-hydrogen framework and connectivity. IR spectroscopy will rapidly confirm the presence of key alcohol and ether functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight. The predicted data and robust protocols outlined in this guide provide a complete and self-validating framework for researchers to confidently identify and characterize this molecule.
References
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
NIST. (n.d.). 4-Pyridinemethanol Mass Spectrum. NIST Chemistry WebBook.
- Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Available online through various academic resources discussing IR spectroscopy principles.]
-
Soukri, M., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557–1560.
An In-depth Technical Guide to the Physical and Chemical Properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Introduction
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a heterocyclic compound featuring a fused dioxin and pyridine ring system, with a methanol substituent. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as nitrogen-containing heterocycles are core components of many pharmaceuticals. The unique combination of the dioxinopyridine scaffold and the reactive hydroxymethyl group suggests potential for this molecule to serve as a versatile building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. Due to its status as a relatively novel chemical entity, much of the specific experimental data is not yet publicly available. Therefore, this guide integrates available data with computationally predicted values to offer a robust profile of the compound. Furthermore, a plausible synthetic route is proposed, and detailed, field-proven experimental protocols for its characterization are provided to support further research and development efforts.
Molecular Structure and Identifiers
The structural identity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is defined by its unique arrangement of atoms and its corresponding identifiers in chemical databases.
Caption: 2D Structure of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| Identifier | Value | Source |
| CAS Number | 443956-46-5 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)methanol |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key known and computationally predicted properties for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
| Property | Value (Predicted/Known) | Significance in Drug Development |
| Melting Point | 130-145 °C (Predicted) | Influences formulation, stability, and purification methods. |
| Boiling Point | 350-370 °C at 760 mmHg (Predicted) | Relevant for purification by distillation, though less so for solid compounds. |
| LogP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 (Predicted) | A measure of lipophilicity, which affects membrane permeability and solubility. |
| pKa (Pyridine Nitrogen) | 3.5 - 4.5 (Predicted) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Aqueous Solubility | Moderately soluble (Predicted) | Crucial for bioavailability and formulation of parenteral dosage forms. |
| Polar Surface Area (PSA) | 55 - 65 Ų (Predicted) | Influences cell membrane penetration and oral bioavailability. |
Note on Predictions: The predicted values are generated using advanced computational models (e.g., ACD/Labs Percepta, ChemAxon) and should be considered as estimates until experimentally verified.
Synthesis and Reactivity
While a specific synthetic route for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is not extensively documented in publicly available literature, a plausible pathway can be devised based on established methodologies for the synthesis of related dioxinopyridine derivatives. A potential synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
This proposed synthesis involves the nucleophilic substitution of a di-substituted pyridine with ethane-1,2-diol to form the dioxino ring. The reactivity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is primarily dictated by its key functional groups:
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties and allows for salt formation with acids. Its pKa suggests it will be protonated in strongly acidic conditions.
-
Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid and can undergo esterification or etherification reactions.
-
Dioxino Ring: Generally stable, but may be susceptible to cleavage under harsh acidic or reductive conditions.
Experimental Protocols for Characterization
Accurate and reproducible experimental data is the cornerstone of chemical research. The following section details standardized protocols for the determination of key physicochemical properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Workflow for Physicochemical Property Determination
Caption: General workflow for the characterization of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Ensure the compound is of high purity and completely dry.
-
Load a small amount of the crystalline compound into a capillary tube, sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water.
Methodology:
-
Add an excess amount of the solid compound to a known volume of distilled water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
Partition Coefficient (LogP) (Shake-Flask Method)
Objective: To determine the ratio of the compound's concentration in octanol versus water at equilibrium.
Methodology:
-
Prepare a stock solution of the compound in either water or octanol.
-
Add a known volume of this stock solution to a mixture of octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in the aqueous phase.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Expected signals would include aromatic protons on the pyridine ring, methylene protons of the dioxino ring, and the methylene and hydroxyl protons of the methanol substituent.
-
¹³C NMR: In the same solvent, characteristic signals would correspond to the carbons of the pyridine and dioxino rings, as well as the methanol carbon.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a KBr pellet or as a thin film. Key expected absorption bands include a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, C=N and C=C stretches for the pyridine ring, and C-O stretches for the ether and alcohol functionalities.
-
-
Mass Spectrometry (MS):
-
Utilize a technique such as electrospray ionization (ESI) to generate ions. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information.
-
Summary and Future Directions
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a novel heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural features and a combination of known and computationally predicted physicochemical properties. The proposed synthetic route and standardized characterization protocols offer a solid foundation for researchers to further investigate this molecule.
Future work should prioritize the experimental validation of the predicted properties outlined in this guide. Elucidation of its biological activity through screening in various assays could uncover potential therapeutic applications. Furthermore, the versatile functional groups of this molecule make it an attractive starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
References
Sources
An In-depth Technical Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol: Synthesis, and Inferred Biological Significance
This guide provides a comprehensive technical overview of the heterocyclic compound (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. While specific research on this exact molecule is limited in publicly available literature, this document delves into the foundational discovery and synthetic routes of its core structure, the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold. Furthermore, by examining the well-documented biological activities of structurally related compounds, we will infer the potential therapeutic relevance and applications for this particular derivative, offering insights for researchers and drug development professionals.
Introduction: The Dioxinopyridine Scaffold
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is a noteworthy heterocyclic scaffold that marries the structural features of a pyridine ring with a 1,4-dioxane moiety. This fusion creates a unique chemical architecture with potential for diverse biological activities. While not as extensively studied as its carbocyclic analog, 2,3-dihydro-1,4-benzodioxin, the introduction of a nitrogen atom into the aromatic ring is expected to significantly modulate its physicochemical properties and pharmacological profile.
The core structure is of interest to medicinal chemists as a potential building block in the design of novel therapeutic agents. The specific derivative, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, incorporates a hydroxymethyl group at the 7-position, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.
Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core
The primary and most cited method for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is through a Smiles rearrangement. A seminal paper by Soukri, Lazar, Akssira, and Guillaumet in Organic Letters (2000) details a versatile route to 2-substituted derivatives of this ring system.[2][3][4]
General Synthetic Strategy: The Smiles Rearrangement
The synthesis commences with a readily available starting material, 2-nitro-3-oxiranylmethoxypyridine.[2][3][4] The key step is an intramolecular nucleophilic aromatic substitution, where the alkoxide generated from the oxirane ring attacks the electron-deficient pyridine ring, displacing the nitro group. This rearrangement is a powerful method for the formation of heterocyclic systems.
The reaction conditions can be tuned to favor the formation of different isomers. The choice of base and solvent is critical in directing the regioselectivity of the cyclization.
Postulated Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
While the aforementioned literature focuses on substitutions at the 2-position of the dioxane ring, a plausible synthetic route to the title compound can be extrapolated. This would likely involve starting with a pyridine derivative already bearing the precursor to the hydroxymethyl group at the desired position.
Hypothetical Synthetic Protocol:
-
Starting Material: A suitable starting material would be a 2-chloro-3-hydroxy-5-(hydroxymethyl)pyridine or a protected version thereof.
-
Alkylation: The hydroxyl group at the 3-position would be alkylated with a suitable two-carbon unit that can form the dioxane ring, such as 2-chloroethanol or ethylene oxide, under basic conditions.
-
Intramolecular Cyclization: An intramolecular Williamson ether synthesis would then be induced, where the alkoxide of the newly introduced side chain displaces the chlorine atom at the 2-position of the pyridine ring to form the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.
-
Deprotection (if necessary): If the hydroxymethyl group was protected, a final deprotection step would yield (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Experimental Workflow: General Synthesis of the Dioxinopyridine Core
Caption: General synthetic workflow for the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.
Inferred Biological Significance and Potential Applications
The 2,3-dihydro-1,4-benzodioxin moiety, the carbocyclic analog of the dioxinopyridine core, is a key component in a number of therapeutic agents. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
Potential as a Modulator of the Serotonergic System
Many 2,3-dihydro-1,4-benzodioxin derivatives are known to have high affinity for serotonin receptors. For instance, some are antagonists at α-adrenergic receptors and have been investigated for their antihypertensive properties. Others show affinity for serotonin receptors, which are implicated in mood disorders and schizophrenia. The introduction of the pyridine nitrogen in the dioxinopyridine scaffold could alter the electronic distribution and hydrogen bonding potential, leading to novel interactions with these receptors.
Analog to Bioactive Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold, where the dioxane oxygen atoms are replaced by a sulfur atom and a carbon atom, is present in compounds with a range of biological activities, including kinase inhibition and as agents that can overcome cancer chemoresistance. While the electronic properties of the dioxane ring are significantly different from the thiophene ring, the overall shape and substitution pattern could allow for interactions with similar biological targets.
Logical Relationship: From Core Structure to Potential Activity
Caption: Inferred biological activities based on structural analogs.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of the parent scaffold and the title compound is presented below for reference.
| Property | (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine) | (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol |
| Molecular Formula | C₇H₇NO₂ | C₈H₉NO₃ |
| Molecular Weight | 137.14 g/mol [5] | 167.16 g/mol |
| CAS Number | 129421-32-5[5] | Not available |
| Predicted logP | ~1.0 | ~0.8 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
Conclusion and Future Directions
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a compound built upon a synthetically accessible heterocyclic scaffold. While its specific discovery and biological profile remain to be elucidated in the public domain, its structural features suggest it could be a valuable tool compound for exploring biological targets similar to those of the well-established benzodioxin and thienopyridine classes of compounds.
Future research should focus on the definitive synthesis and characterization of this molecule, followed by a broad biological screening campaign to identify its primary pharmacological targets. The hydroxymethyl group provides a convenient point for the development of focused libraries for structure-activity relationship (SAR) studies. The exploration of this and other derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core could lead to the discovery of novel therapeutic agents.
References
- Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560.
-
PubChem Compound Summary for CID 11007968, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]
-
Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Semantic Scholar. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
An In-depth Technical Guide to (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Nomenclature and Chemical Identity
The compound of focus is systematically named (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol . This International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular architecture, which consists of a dihydropyran ring fused to a pyridine ring, with a methanol substituent at the 7-position.
Synonyms: This compound is not widely documented in scientific literature, and therefore, does not possess a range of common synonyms. It is typically referred to by its IUPAC name or by its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 1256818-31-1[3]
Molecular Formula: C₈H₉NO₃
Molecular Weight: 167.16 g/mol
Chemical Structure:
Figure 1: Chemical structure of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol.
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol is not extensively reported in peer-reviewed literature, a plausible synthetic pathway can be postulated based on established methodologies for the formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core and subsequent functionalization.
Synthesis of the Core Heterocyclic System
The formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a critical first step. A common and effective method involves the cyclization of a suitably substituted pyridine precursor.
Proposed Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine
This protocol is adapted from methodologies for analogous heterocyclic systems.
-
Starting Material: 2-Chloro-3-hydroxypyridine or 2-nitro-3-hydroxypyridine. The chloro-substituted pyridine is often preferred due to its higher reactivity in nucleophilic substitution reactions.
-
Reagents: Ethylene glycol, a strong base such as sodium hydride (NaH), and a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloro-3-hydroxypyridine in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the hydroxyl group, forming a more nucleophilic alkoxide.
-
Ethylene glycol is then added to the reaction mixture.
-
The reaction is heated to a temperature typically ranging from 80 to 120 °C. The intramolecular nucleophilic aromatic substitution, where the alkoxide displaces the chloride, proceeds to form the fused dioxino ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
-
Figure 3: Proposed workflow for the functionalization and final product synthesis.
Physicochemical Properties and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. The following information is based on data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich [4] |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| CAS Number | 1256818-31-1 | VSNCHEM [3] |
Spectroscopic Data (Predicted):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the dioxino ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic, aliphatic, and alcohol carbons.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the pyridine ring, and C-O stretches of the ether and alcohol functionalities.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dioxino ring.
Biological Activity and Potential Applications in Drug Development
There is currently a lack of publicly available data on the specific biological activity of (2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridin-7-yl)-methanol. However, the broader class of compounds containing the pyridine and dioxinone motifs has been explored in medicinal chemistry.
-
Dioxinone Derivatives: Certain dioxinone-containing natural products have shown promising anti-tumor bioactivity. [5]* Pyridine Derivatives: The pyridine scaffold is a common feature in many approved drugs and is known to be a versatile pharmacophore. Dihydropyridine derivatives, for instance, are well-known calcium channel blockers used in the treatment of hypertension. [6] The unique combination of the dihydropyran and pyridine rings in (2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridin-7-yl)-methanol presents an interesting scaffold for further investigation. Its potential as a lead compound in various therapeutic areas could be explored through biological screening. The presence of a primary alcohol provides a handle for further chemical modification and the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Conclusion and Future Perspectives
(2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridin-7-yl)-methanol represents a novel heterocyclic scaffold with potential for applications in medicinal chemistry and drug discovery. While current literature on this specific molecule is limited, this guide provides a foundational understanding of its identity, a plausible synthetic route, and an overview of its potential. Further research is warranted to fully elucidate its chemical properties, develop optimized synthetic protocols, and explore its biological activity profile. The insights provided herein are intended to serve as a catalyst for such future investigations by the scientific community.
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The Dioxinopyridine Scaffold: A Frontier in Drug Discovery and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those containing the pyridine nucleus, at the forefront of medicinal chemistry. While extensive research has illuminated the diverse biological activities of various pyridine derivatives, the dioxinopyridine scaffold remains a largely unexplored chemical space. This technical guide serves as a comprehensive resource for researchers and drug development professionals, aiming to bridge this knowledge gap. By extrapolating from the well-established biological profiles of structurally related pyridine-containing heterocycles, we delineate the promising potential of dioxinopyridine derivatives as a new frontier for the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides not only a theoretical framework for their potential mechanisms of action but also detailed, field-proven experimental protocols to empower researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds.
Introduction: The Enduring Promise of Pyridine-Based Heterocycles
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of molecules with a wide spectrum of biological activities. From the anticancer effects of kinase inhibitors to the life-saving potential of novel antibiotics, pyridine derivatives have consistently demonstrated their therapeutic relevance.
Despite this rich history, the vast chemical space of pyridine-containing fused heterocyclic systems is far from fully explored. The dioxinopyridine scaffold, characterized by the fusion of a dioxin and a pyridine ring, represents one such underexplored frontier. This guide posits that by leveraging our understanding of the structure-activity relationships (SAR) and mechanisms of action of well-characterized pyridine derivatives, we can rationally design and investigate dioxinopyridine analogues with significant therapeutic potential.
This document will provide a comprehensive overview of the potential biological activities of dioxinopyridine derivatives, grounded in the established pharmacology of related compounds. We will delve into potential mechanisms of action, including enzyme inhibition and DNA intercalation, and provide detailed experimental protocols to facilitate the empirical investigation of these hypotheses. Our objective is to provide a foundational resource that will catalyze new research avenues into this promising, yet nascent, area of medicinal chemistry.
The Dioxinopyridine Scaffold: A Canvas for Chemical Innovation
The core structure of dioxinopyridine features a fusion of a 1,4-dioxin ring and a pyridine ring. The arrangement of the heteroatoms and the points of fusion can give rise to several isomers, each with a unique three-dimensional shape and electronic distribution. This structural diversity provides a rich canvas for synthetic chemists to explore.
While dedicated synthetic literature on dioxinopyridines is limited, their synthesis can be envisioned through established heterocyclic chemistry reactions. Strategies may include:
-
Cycloaddition reactions: Utilizing appropriately substituted dioxins and pyridine precursors.
-
Intramolecular cyclization: Designing precursors that can undergo ring closure to form the fused dioxinopyridine system.
-
Modification of existing heterocyclic systems: Chemical transformation of related fused ring systems.
The synthetic accessibility of the dioxinopyridine scaffold is a critical consideration for its development as a viable pharmacophore. The ability to readily introduce a variety of substituents at different positions on the ring system will be paramount for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Extrapolating Biological Potential: Insights from Structurally Related Compounds
The therapeutic potential of dioxinopyridine derivatives can be inferred from the extensive body of research on other pyridine-containing heterocycles. Here, we explore the major areas where dioxinopyridines are likely to exhibit significant biological activity.
Anticancer Activity: A New Avenue for Cytotoxicity
Numerous pyridine derivatives have demonstrated potent anticancer activity through diverse mechanisms.[1][2]
-
Dihydropyridines: Certain 1,4-dihydropyridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3]
-
Cyanopyridines: This class of compounds has shown promise as anticancer agents, with some derivatives demonstrating significant activity against breast cancer cell lines.[4]
-
Pyridothienopyrimidines: These fused heterocyclic systems have been evaluated for their antiproliferative activity against liver and breast cancer cell lines, with some compounds showing potent inhibition.[5]
Table 1: Representative Anticancer Activity of Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyridine derivative | HeLa (Cervical Cancer) | 53.47 ± 0.50 | [3] |
| Dihydropyridine derivative | MCF-7 (Breast Cancer) | 38.71 ± 2.31 | [3] |
| Pyridothienopyrimidine 3a | HepG-2 (Liver Cancer) | 1.17 | [5] |
| Pyridothienopyrimidine 5a | MCF-7 (Breast Cancer) | 2.79 | [5] |
| Thieno[2,3-c]pyridine 6i | MCF7 (Breast Cancer) | 95.33% inhibition at 100 µM | [6] |
| Phenanthridine derivative 8a | MCF-7 (Breast Cancer) | 0.28 | [7] |
| Isoindoline-1,3-dione derivative | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [8] |
Given these precedents, it is highly probable that novel dioxinopyridine derivatives will exhibit cytotoxic activity. The planar nature of the fused ring system may facilitate intercalation with DNA, while appropriate substitutions could enable the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases.
Antimicrobial Activity: A Potential Solution to a Global Health Crisis
The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents. Pyridine derivatives have long been a source of inspiration in this field.[9]
-
Dihydropyridines: Various 1,4-dihydropyridine derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[10]
-
Dihydropyrimidines: These compounds have also demonstrated significant antibacterial and antifungal properties.[11]
Table 2: Representative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyridine derivative 33 | Mycobacterium smegmatis | 9 | [10] |
| Dihydropyridine derivative 33 | Staphylococcus aureus | 25 | [10] |
| Dihydropyridine derivative 33 | Escherichia coli | 100 | [10] |
| Dihydropyrimidine derivative | Escherichia coli | 32 | [11] |
| Dihydropyrimidine derivative | Pseudomonas aeruginosa | 32 | [11] |
| Dihydropyrimidine derivative | Staphylococcus aureus | 64 | [11] |
| Imidazopyridine derivative | S. aureus | 0.11 - 23.45 | [12] |
The structural features of dioxinopyridines, particularly their potential for membrane interaction and enzyme inhibition, make them attractive candidates for development as novel antimicrobial agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs is a major research focus. Pyridine-containing compounds have shown significant promise in this area.[1][13][14]
-
Dihydropyridines: Certain derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[14]
-
Pyrido[2,3-d]pyridazine-2,8-diones: These compounds have demonstrated in vivo anti-inflammatory activity, potentially through the dual inhibition of COX-1 and COX-2 enzymes.[15]
The potential for dioxinopyridine derivatives to modulate inflammatory pathways is a compelling area for investigation. Their ability to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases, could lead to the development of a new class of anti-inflammatory agents.
Postulated Mechanisms of Action: A Framework for Investigation
Based on the known mechanisms of related pyridine derivatives, we can propose several plausible mechanisms of action for dioxinopyridine compounds. These hypotheses provide a rational basis for designing experiments to elucidate their biological effects.
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs.[16] Many planar aromatic and heterocyclic compounds exert their cytotoxic effects by inhibiting these enzymes. Dioxinopyridine derivatives, with their planar, fused-ring structure, are prime candidates for topoisomerase inhibitors. They may act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA intermediate, leading to DNA strand breaks and apoptosis.[16]
Caption: Postulated mechanism of Topoisomerase II inhibition by dioxinopyridine derivatives.
DNA Intercalation
The planarity of the dioxinopyridine ring system suggests that these molecules may be capable of intercalating between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxicity. The strength and sequence selectivity of this interaction would be influenced by the substituents on the dioxinopyridine core.
Caption: Hypothetical mechanism of DNA intercalation by dioxinopyridine derivatives.
A Practical Guide to Investigation: Experimental Protocols
To empower researchers to validate the therapeutic potential of novel dioxinopyridine derivatives, we provide the following detailed, step-by-step protocols for key in vitro assays.
Protocol for Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dioxinopyridine derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile 96-well microtiter plates
-
Dioxinopyridine derivatives
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the dioxinopyridine derivatives in the broth medium in a 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Protocol for In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite standard
-
96-well cell culture plates
-
Dioxinopyridine derivatives
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the dioxinopyridine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Charting the Course: Structure-Activity Relationship (SAR) and Future Directions
While specific SAR data for dioxinopyridine derivatives is not yet available, we can extrapolate potential strategies for optimization from related pyridine scaffolds.
-
Substitution at the Pyridine Ring: The position and nature of substituents on the pyridine ring are known to significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, affecting its ability to interact with biological targets.
-
Modifications of the Dioxin Ring: Altering the substitution pattern on the dioxin ring can impact the lipophilicity and steric profile of the molecule, which in turn can affect cell permeability and target binding.
-
Introduction of Functional Groups: The addition of functional groups capable of hydrogen bonding or forming other non-covalent interactions can enhance binding affinity and selectivity for a specific target.
A systematic exploration of these structural modifications, guided by the biological data obtained from the assays described in this guide, will be crucial for the development of potent and selective dioxinopyridine-based therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that can guide the design of new analogues with improved activity.
Conclusion: A Call to Explore the Untapped Potential of Dioxinopyridines
The dioxinopyridine scaffold represents a promising, yet largely untapped, area of medicinal chemistry. By drawing parallels with the established biological activities of other pyridine-containing heterocycles, this technical guide has laid out a compelling case for the investigation of dioxinopyridine derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a practical roadmap for researchers to embark on this exciting journey of discovery. The synthesis and biological evaluation of a diverse library of dioxinopyridine analogues will undoubtedly unveil novel lead compounds and pave the way for the development of a new generation of therapeutic agents. The path forward is clear: the time has come to unlock the full therapeutic potential of the dioxinopyridine scaffold.
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Illuminating the Mechanism: A Technical Guide to Investigating the Therapeutic Targets of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Abstract
This technical guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel small molecule, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. Recognizing the limited existing biological data for this specific compound, this document outlines a systematic, multi-pronged strategy commencing with computational prediction to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art proteomics and biophysical techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to elucidate the mechanism of action of this and other novel chemical entities.
Introduction: The Enigma of a Novel Scaffold
The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol molecule, while structurally defined, remains largely uncharacterized in terms of its biological activity and therapeutic potential. The pyridine scaffold, a core component of this molecule, is a well-established privileged structure in medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. The fusion of a dioxino ring introduces unique stereochemical and electronic properties that could confer novel target specificity. The absence of a known target necessitates a de novo investigation, a journey from a compound of unknown function to a potential therapeutic lead with a well-defined mechanism of action.
This guide will navigate the logical progression of target deconvolution, emphasizing the synergy between computational and experimental approaches. We will begin with in silico methods to cast a wide net for potential protein interactors, followed by robust experimental validation to confirm these predictions and identify bona fide therapeutic targets.
The Strategic Workflow: A Multi-Faceted Approach to Target Discovery
A successful target identification campaign for a novel compound relies on an integrated workflow that leverages the strengths of various techniques. We propose a three-phase approach:
-
Phase 1: In Silico Target Prediction. Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.[4][5]
-
Phase 2: Experimental Target Identification. These methods aim to directly identify the proteins that physically interact with the compound in a biological context.[6][7]
-
Phase 3: Target Validation and Pathway Analysis. Once putative targets are identified, it is crucial to validate their interaction with the compound and to understand the downstream functional consequences of this interaction.
Caption: Integrated workflow for therapeutic target identification.
Phase 1: In Silico Target Prediction - Generating the First Clues
Computational approaches are instrumental in narrowing the vast search space of the human proteome to a manageable list of high-probability targets.[4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[8] For a novel compound, a "reverse docking" or "inverse docking" approach is employed, where the small molecule is docked against a library of protein structures.[5]
Protocol: Reverse Docking using AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., .mol2).
-
Use AutoDockTools (ADT) to add hydrogens, compute Gasteiger charges, and save the ligand as a .pdbqt file.[9]
-
-
Receptor Preparation:
-
Download a curated library of human protein structures from the Protein Data Bank (PDB).
-
For each protein, use ADT to remove water molecules, add polar hydrogens, and generate a .pdbqt file.[10]
-
-
Grid Box Definition:
-
For each receptor, define a grid box that encompasses the putative binding site. If the binding site is unknown, the grid box should cover the entire protein surface.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the ligand, receptor, and grid box parameters.[11]
-
-
Analysis:
-
Analyze the docking results based on the predicted binding affinities (lower values indicate stronger binding).[8]
-
Visualize the top-scoring poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[12][13][14] A ligand-based pharmacophore model can be generated by comparing the structure of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol to libraries of known active compounds.[15]
Protocol: Ligand-Based Pharmacophore Screening
-
Pharmacophore Query Generation:
-
Generate a 3D pharmacophore model from the structure of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, defining key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
-
Database Screening:
-
Screen a database of known ligands with annotated biological targets (e.g., ChEMBL) using the generated pharmacophore query.
-
-
Hit Analysis:
-
Analyze the retrieved hits to identify common protein targets. These represent potential targets for the query molecule.
-
Table 1: Hypothetical In Silico Prediction Results
| Computational Method | Predicted Target Class | Top Predicted Targets | Rationale |
| Molecular Docking | Kinases, GPCRs | Aurora Kinase A, A2A Adenosine Receptor | Favorable binding energies and interaction patterns observed in docking simulations. |
| Pharmacophore Modeling | Epigenetic Modifiers | Histone Deacetylases (HDACs) | Shared pharmacophoric features with known HDAC inhibitors. |
Phase 2: Experimental Target Identification - Capturing the Interactors
Experimental validation is paramount to confirm the computationally generated hypotheses and to discover unanticipated targets. We will focus on two powerful, label-free techniques: Affinity Chromatography-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a classic and robust method for identifying protein targets.[16][17] The small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[18][19]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Affinity Matrix Synthesis:
-
Synthesize a derivative of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A structure-activity relationship (SAR) study is recommended to ensure the linker attachment site does not disrupt binding.
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from a relevant cell line under non-denaturing conditions.
-
-
Affinity Capture:
-
Incubate the cell lysate with the affinity matrix.
-
Wash the matrix extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20][21][22] This allows for the assessment of target engagement in a cellular context.[23]
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Treat intact cells or cell lysates with (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol or a vehicle control.
-
-
Thermal Challenge:
-
Heat the samples across a range of temperatures.
-
-
Protein Extraction:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot using antibodies against the computationally predicted targets or by quantitative mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis:
-
A positive hit is identified by a shift in the melting curve of a protein to a higher temperature in the presence of the compound.[24]
-
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another powerful technique that leverages ligand-induced protein stabilization.[25][26][27] In this case, stabilization is assessed by resistance to proteolysis.[28][29]
Protocol: Drug Affinity Responsive Target Stability
-
Lysate Treatment:
-
Incubate a cell lysate with (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol or a vehicle control.
-
-
Protease Digestion:
-
Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase).
-
-
Analysis:
-
Stop the digestion and analyze the protein fragments by SDS-PAGE.
-
-
Target Identification:
-
Proteins that are protected from proteolysis in the presence of the compound will appear as more intense bands on the gel. These bands can be excised and identified by mass spectrometry.
-
Phase 3: Target Validation and Pathway Analysis - From Interaction to Function
Identifying a protein that binds to the compound is a critical first step, but it is not the endpoint. The biological relevance of this interaction must be established.
Biophysical Validation
Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the interaction between (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and the purified target protein.
Functional Assays
Once a direct interaction is confirmed, the functional consequence of this binding must be investigated. This will be highly dependent on the nature of the identified target. For example:
-
If the target is an enzyme: Perform in vitro enzyme activity assays in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.
-
If the target is a receptor: Conduct receptor binding assays and downstream signaling pathway analysis (e.g., measuring second messenger levels).
-
If the target is a transcription factor: Use reporter gene assays to assess the effect of the compound on transcriptional activity.
Signaling Pathway Elucidation
Understanding how the interaction between the compound and its target affects cellular signaling pathways is crucial for elucidating its mechanism of action.
Caption: Hypothetical signaling pathway for the identified target.
Conclusion: A Roadmap to Discovery
The journey to uncover the therapeutic targets of a novel molecule like (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a complex but rewarding endeavor. The integrated workflow presented in this guide, combining predictive computational methods with robust experimental validation, provides a clear and scientifically rigorous path forward. By systematically applying these techniques, researchers can move from a molecule of unknown function to a potential drug candidate with a well-defined mechanism of action, paving the way for future preclinical and clinical development.
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An In-Depth Technical Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry. The guide details the molecular formula, weight, and a proposed synthetic pathway based on established chemical principles. It further explores the potential applications of this and related dioxinopyridine scaffolds in drug discovery, supported by a review of the current scientific literature. The document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic entities for therapeutic development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The fusion of pyridine and dioxino rings, as seen in the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, presents a unique structural motif with potential for modulation of various physiological pathways. This guide focuses specifically on the 7-methanol substituted derivative, (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, providing a detailed analysis of its chemical characteristics and a prospective look into its utility in drug discovery.
Molecular Profile
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.
Molecular Formula and Weight
The foundational quantitative data for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.162 g/mol | [3] |
| CAS Number | 443956-46-5 | [3] |
Structural Representation
The two-dimensional structure of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol is depicted below, illustrating the fused pyridine and dioxin ring systems, along with the methanol substituent at the 7-position.
Caption: 2D structure of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol.
Proposed Synthesis and Mechanistic Insights
Conceptual Synthetic Workflow
The proposed synthesis initiates from a suitably substituted pyridine precursor, which undergoes cyclization to form the dioxinopyridine core.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology (Proposed)
-
Synthesis of the Precursor: The synthesis would commence with a pyridine derivative containing a nitro group at the 2-position and a hydroxyl group at the 3-position, with the 5-position appropriately functionalized to ultimately yield the 7-methanol group. A plausible starting material would be (5-bromo-2-nitropyridin-3-ol).
-
Introduction of the Oxirane Moiety: The hydroxyl group of the pyridine precursor would be reacted with epichlorohydrin in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis to yield the corresponding 2-nitro-3-oxiranylmethoxypyridine derivative.
-
Smiles Rearrangement: The crucial cyclization step is a base-mediated Smiles rearrangement.[4] Treatment of the 2-nitro-3-oxiranylmethoxypyridine intermediate with a strong base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol, would induce an intramolecular nucleophilic attack of the alkoxide (generated from the oxirane ring opening) onto the electron-deficient pyridine ring, displacing the nitro group and forming the fused dioxin ring.
-
Functional Group Transformation: The bromo-substituted dioxinopyridine would then undergo a series of functional group transformations to introduce the methanol group. This could involve a metal-catalyzed cross-coupling reaction to introduce a protected hydroxymethyl group, followed by deprotection.
Rationale for Experimental Choices
-
Smiles Rearrangement: This reaction is a powerful tool for the formation of heterocyclic systems and is particularly effective when an electron-withdrawing group (like the nitro group) activates the aromatic ring towards nucleophilic attack.[4]
-
Choice of Base and Solvent: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the hydroxyl group for the initial ether synthesis and to catalyze the subsequent rearrangement without competing side reactions. The solvent system is also crucial in influencing the reaction pathway and yield.
Potential Applications in Drug Discovery
While there is no specific biological data available for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, the broader class of pyridine and dioxin-containing heterocycles has shown significant promise in medicinal chemistry.
Pyridine Scaffolds in Pharmaceuticals
The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in numerous approved drugs.[5] Its presence can confer favorable pharmacokinetic properties and provide key hydrogen bonding interactions with biological targets.
Dioxinopyridine Derivatives as Bioactive Molecules
Derivatives of the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine core have been investigated for a range of biological activities. The structural rigidity and defined stereochemistry of this fused ring system make it an attractive template for the design of selective inhibitors for various enzymes and receptors. The specific substitution pattern on the pyridine and dioxin rings allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.
Characterization and Analytical Protocols (Hypothetical)
For a novel compound like (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, a rigorous analytical characterization would be essential to confirm its structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to determine the number and connectivity of protons. Key signals would include those for the aromatic protons on the pyridine ring, the diastereotopic protons of the dioxin ring, and the methylene protons of the methanol group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
2D NMR techniques such as COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the overall structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl group (O-H stretch) and the aromatic C-H and C=N bonds.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary and mobile phase would be used to assess the purity of the synthesized compound. A purity of >95% is typically required for biological screening.
Conclusion and Future Directions
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol represents an intriguing yet underexplored molecule within the broader class of dioxinopyridine heterocycles. Based on established synthetic methodologies, a viable route to its synthesis can be proposed, paving the way for its preparation and subsequent biological evaluation. The known importance of the pyridine scaffold in medicinal chemistry suggests that this compound and its derivatives could serve as valuable building blocks for the discovery of novel therapeutic agents. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive characterization of its physicochemical properties and a broad screening campaign to identify any potential biological activities.
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(2,3-dihydro-7-methyl-[1][2]dioxino[2,3-b]pyridine-3-methanol methanesulfonate (ester)). MOLBASE Encyclopedia. Available at: [Link]
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2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. Available at: [Link]
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Guillaumet, G., et al. Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560 (2000). Available at: [Link]
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Guillaumet, G., et al. Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560 (2000). Available at: [Link]
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Benarab, A., et al. Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Heterocycles, 50(2), 853-864 (1999). Available at: [Link]
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Gomaa, M. A. M. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 16 (2023). Available at: [Link]
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Shinde, S. S., et al. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-64 (2022). Available at: [Link]
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Shestakova, A. S., et al. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144 (2023). Available at: [Link]
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Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol: An Application Note and Detailed Protocol
Introduction: The Significance of the Dioxinopyridine Scaffold
The fusion of a pyridine ring with a 1,4-dioxane moiety gives rise to the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine heterocyclic system. This structural motif is of considerable interest to the medicinal chemistry community. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[3]. The incorporation of the dioxino ring modulates the electronic and steric properties of the pyridine core, offering a pathway to fine-tune the pharmacological profile of potential drug candidates. Specifically, compounds bearing the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol substructure are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications, such as in the development of novel kinase inhibitors or receptor modulators. The hydroxymethyl group at the 7-position provides a crucial handle for further synthetic transformations, allowing for the exploration of a wider chemical space in drug discovery programs.
This application note provides a comprehensive guide to a robust and scalable multi-step synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, starting from commercially available precursors. The presented protocol is designed for researchers in synthetic and medicinal chemistry, offering detailed step-by-step instructions and insights into the underlying chemical principles.
Overall Synthetic Strategy
The synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is accomplished through a multi-step sequence, commencing with the functionalization of a pyridine precursor, followed by the construction of the dioxinopyridine core, and culminating in the introduction and modification of the desired substituent at the 7-position.
Caption: Synthetic workflow for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Detailed Protocols and Mechanistic Insights
Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine
Principle: This initial step involves the electrophilic nitration of 2,3-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of strongly acidic conditions and a potent nitrating agent facilitates the introduction of a nitro group. The directing effects of the chlorine atoms and the pyridine nitrogen favor the substitution at the 5-position[4].
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (100 mL), cooled to 0 °C in an ice-salt bath, slowly add 2,3-dichloropyridine (50 g, 0.338 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
The precipitated solid is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried under vacuum to afford 2,3-dichloro-5-nitropyridine as a pale-yellow solid.
Safety Note: Handle concentrated acids and nitrating mixtures with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Step 2: Synthesis of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Principle: This step involves a nucleophilic aromatic substitution reaction. The highly electron-deficient pyridine ring, due to the presence of the nitro group and chlorine atoms, is susceptible to nucleophilic attack. Ethylene glycol, acting as a dinucleophile, displaces both chlorine atoms in the presence of a base to form the 1,4-dioxino ring.
Protocol:
-
To a solution of ethylene glycol (150 mL), add sodium hydride (60% dispersion in mineral oil, 16.2 g, 0.405 mol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add 2,3-dichloro-5-nitropyridine (50 g, 0.259 mol) to the solution and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine as a yellow crystalline solid.
Step 3: Synthesis of 7-Amino-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Principle: The nitro group is a versatile functional group that can be readily reduced to an amino group. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.
Protocol:
-
In a Parr hydrogenation apparatus, dissolve 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (40 g, 0.204 mol) in ethanol (400 mL).
-
Add 10% palladium on carbon (4.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 7-amino-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine as a solid, which can be used in the next step without further purification.
Step 4: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile
Principle: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including a nitrile. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile[5][6].
Protocol:
-
Dissolve 7-amino-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (30 g, 0.180 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (200 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (13.7 g, 0.198 mol) in water (50 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (19.4 g, 0.216 mol) and sodium cyanide (10.6 g, 0.216 mol) in water (200 mL) at 60 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.
-
Heat the reaction mixture to 80 °C for 1 hour.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 3:1) to give 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile.
Step 5: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid
Principle: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the intermediate amide[7][8][9].
Protocol:
-
To a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile (25 g, 0.142 mol) in ethanol (100 mL), add a solution of concentrated sulfuric acid (50 mL) in water (150 mL).
-
Heat the mixture at reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 4-5.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid.
Step 6: Synthesis of Ethyl 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylate
Principle: Fischer esterification is a straightforward method for converting a carboxylic acid to an ester using an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid[10].
Protocol:
-
Suspend 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid (20 g, 0.102 mol) in absolute ethanol (200 mL).
-
Add concentrated sulfuric acid (5 mL) dropwise.
-
Heat the mixture at reflux for 8 hours.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give ethyl 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylate as a solid, which can be purified by recrystallization from ethanol if necessary.
Step 7: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Principle: Esters can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (4.8 g, 0.126 mol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C.
-
Slowly add a solution of ethyl 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylate (20 g, 0.090 mol) in anhydrous THF (100 mL) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide solution (5 mL), and finally water (15 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (dichloromethane:methanol, 95:5) to yield (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol as a white solid.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 2,3-Dichloropyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 90 | 6 | 75-85 |
| 2 | 2,3-Dichloro-5-nitropyridine | Ethylene glycol, NaH | Ethylene glycol | 120 | 12 | 60-70 |
| 3 | 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | H₂, 10% Pd/C | Ethanol | RT | 6 | 90-95 |
| 4 | 7-Amino-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | NaNO₂, HCl, CuCN, NaCN | Water | 0-80 | 2 | 50-60 |
| 5 | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile | H₂SO₄, H₂O | Ethanol/Water | Reflux | 12 | 80-90 |
| 6 | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 8 | 85-95 |
| 7 | Ethyl 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylate | LiAlH₄ | THF | Reflux | 4 | 70-80 |
Characterization of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the ethylene protons of the dioxino ring.
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the aromatic carbons, the hydroxymethyl carbon, and the dioxino carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₈H₉NO₃) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the aromatic ring, and C-O stretches of the ether and alcohol functionalities are expected.
Conclusion
This application note details a comprehensive and reliable synthetic route to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. The described protocols are based on well-established chemical transformations and are designed to be accessible to researchers with a solid background in synthetic organic chemistry. The successful synthesis of this valuable building block will enable further exploration of the chemical and biological properties of the dioxinopyridine scaffold in the pursuit of novel therapeutic agents.
References
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- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0272]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid/]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520849/]
- Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9779344/]
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/hydrolysis-of-nitriles-with-aqueous-acid-to-give-carboxylic-acids/]
- 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8210340.htm]
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- Preparation of 2,3-DICHLORO-5-NITROPYRIDINE - FAQ - Guidechem. [URL: https://www.guidechem.com/cas-223/22353-40-8_faq.html]
- Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - ResearchGate. [URL: https://www.researchgate.
- The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain - Sciforum. [URL: https://sciforum.net/paper/view/15729]
- (PDF) A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles - ResearchGate. [URL: https://www.researchgate.net/publication/348601662_A_New_Approach_to_7-Amino-4-oxo-45-dihydro-3H-pyrano23-dpyrimidine-6-carbonitriles]
- gives - YouTube. [URL: https://www.youtube.
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]
- Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro. [URL: https://www.mdpi.com/1420-3049/26/17/5087]
- 2,3-Dichloro-5-nitropyridine | CAS#:22353-40-8 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/22353-40-8_1025708.html]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. [URL: https://patents.google.
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents. [URL: https://patents.google.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. [URL: https://www.moodle.com/preparation-of-carboxylic-acids-hydrolysis-of-nitriles/]
- A New Approach to 7-amino-4-oxo-4,5-dihydro-3H- pyrano[2,3-d]pyrimidine-6-carbonitriles † - Sciforum. [URL: https://sciforum.net/paper/view/8786]
- Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/reactivity-of-23pyridine-dicarboxylic-anhydride-towards-somenitrogen-nucleophilic-reagents-synthesis-and-antimicrobial-evalu-2161-0444.1000101.pdf]
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Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][4][10]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4998]
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7-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-8-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade001327]
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VP12565 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid - VSNCHEM. [URL: https://www.vsnchem.com/product/VP12565.html]
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Sources
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(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol laboratory synthesis protocol
An In-depth Technical Guide to the Laboratory Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Authored by a Senior Application Scientist
Disclaimer: This document describes a proposed, chemically sound synthesis protocol for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. The synthesis of this specific molecule is not widely reported in peer-reviewed literature. Therefore, this protocol is a well-reasoned, hypothetical procedure based on established chemical principles and analogous transformations. All laboratory work should be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Introduction
The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol molecule is a heterocyclic compound of interest in medicinal chemistry and drug development. The fusion of a pyridine ring with a 1,4-dioxan ring creates a rigid scaffold that can be strategically functionalized to interact with biological targets. The hydroxymethyl group at the 7-position provides a key site for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules.
This guide provides a detailed, multi-step protocol for the laboratory synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. The proposed route begins with a commercially available substituted pyridine and employs a Williamson ether synthesis to construct the dioxinopyridine core, followed by functional group manipulation to yield the target compound. The rationale behind the selection of reagents and reaction conditions is discussed, and methods for purification and characterization are provided.
Proposed Synthetic Pathway
The synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol can be envisioned through a three-step process starting from 2-chloro-3-hydroxy-5-methylpyridine. This pathway is illustrated below:
Caption: Proposed three-step synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Experimental Protocols
PART 1: Synthesis of 7-Chloro-2,3-dihydro-5-methyl-[1][2]dioxino[2,3-b]pyridine (Intermediate 1)
Principle: This step involves the formation of the 1,4-dioxan ring fused to the pyridine core via a Williamson ether synthesis.[1][2][3][4] The sodium hydride deprotonates the hydroxyl group of 2-chloro-3-hydroxy-5-methylpyridine to form a nucleophilic alkoxide, which then undergoes an intramolecular cyclization with 1,2-dibromoethane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-3-hydroxy-5-methylpyridine | 143.57 | 10.0 | 1.44 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 22.0 | 0.88 g |
| 1,2-Dibromoethane | 187.86 | 11.0 | 0.97 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Saturated aqueous NH4Cl solution | - | - | 50 mL |
| Ethyl acetate | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.88 g, 22.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (30 mL) to the flask.
-
Dissolve 2-chloro-3-hydroxy-5-methylpyridine (1.44 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add 1,2-dibromoethane (0.97 mL, 11.0 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Chloro-2,3-dihydro-5-methyl-[5][6]dioxino[2,3-b]pyridine.
PART 2: Synthesis of 2,3-Dihydro-5-methyl-7-(methoxymethyl)-[1][2]dioxino[2,3-b]pyridine (Intermediate 2)
Principle: A Suzuki coupling reaction is employed to introduce a protected hydroxymethyl group at the 7-position of the dioxinopyridine ring. The chloro-substituent is replaced with a methoxymethyl group using a suitable boronic acid ester in the presence of a palladium catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 1 | 185.61 | 5.0 | 0.93 g |
| Methoxymethylboronic acid pinacol ester | 215.08 | 7.5 | 1.61 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 0.25 | 183 mg |
| Potassium carbonate (K2CO3) | 138.21 | 15.0 | 2.07 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
| Ethyl acetate | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a 100 mL Schlenk flask, combine Intermediate 1 (0.93 g, 5.0 mmol), methoxymethylboronic acid pinacol ester (1.61 g, 7.5 mmol), Pd(dppf)Cl2 (183 mg, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3-Dihydro-5-methyl-7-(methoxymethyl)-[5][6]dioxino[2,3-b]pyridine.
PART 3: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (Final Product)
Principle: The final step is the deprotection of the methoxymethyl ether to reveal the desired hydroxymethyl group. This is typically achieved under acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 2 | 195.22 | 4.0 | 0.78 g |
| 6 M Hydrochloric acid (HCl) | - | - | 20 mL |
| Saturated aqueous NaHCO3 solution | - | - | - |
| Dichloromethane (DCM) | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Dissolve Intermediate 2 (0.78 g, 4.0 mmol) in a 100 mL round-bottom flask with 6 M aqueous HCl (20 mL).
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and neutralize by the slow addition of saturated aqueous NaHCO3 solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to give the final product, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl group in the final product.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Sodium Hydride: A highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.
-
1,2-Dibromoethane: A toxic and carcinogenic compound. Handle with extreme care.
-
Palladium Catalysts: Can be pyrophoric. Handle with care.
-
Acids and Bases: Corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Organic Solvents: Flammable and may be toxic. Avoid inhalation and skin contact.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis of the target molecule.
References
-
Gomma, G. F. (2018). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. ACS Publications. Available at: [Link]
-
PubMed. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Available at: [Link]
- Google Patents. CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
-
ResearchGate. Synthesis of New Compounds Containing the 2,3-Dihydro[5][6]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
- Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
MOLBASE Encyclopedia. 2,3-dihydro-7-methyl-[5][6]dioxino[2,3-b]pyridine-3-methanol methanesulfonate (ester). Available at: [Link]
-
Cusabio. 2,3-Dihydro-[5][6]dioxino[2,3-b]pyridine. Available at: [Link]
-
(2,3-Dihydro-[5][6]dioxino[2,3-b]pyridin-8-yl)methanol. Available at: [Link]
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]
-
4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. Available at: [Link]
-
PubChem. Piconol. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The purity of this intermediate is paramount for the integrity of downstream applications, including high-throughput screening, lead optimization, and GMP synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification strategies for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, detailing protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The methodologies are presented with a rationale for experimental choices, troubleshooting guidance, and self-validating systems to ensure the consistent attainment of high-purity material.
Introduction: The Imperative for Purity
The subject of this guide, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, is a polar, N-heterocyclic alcohol. Its structure combines a pyridine ring, a dioxino moiety, and a primary alcohol, affording it a unique profile of polarity and reactivity. The pyridine nitrogen introduces basicity, which can lead to specific challenges during purification, such as peak tailing in normal-phase chromatography. The presence of both hydrogen bond donors (alcohol) and acceptors (pyridine nitrogen, ether oxygens) suggests significant polarity and potential for high solubility in polar solvents.
Impurities in a sample of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol can arise from various sources, including unreacted starting materials from its synthesis, side-products, and degradation products. These impurities can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicological risks in drug development. Therefore, the selection of an appropriate purification method is a critical step in its preparation. This document outlines three primary purification techniques, each with its own advantages depending on the scale of purification, the nature of the impurities, and the desired final purity.
Method Selection and Initial Assessment
The choice of purification method should be guided by an initial assessment of the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Preliminary TLC Analysis
A preliminary TLC analysis of the crude product provides vital information about the number of components, their relative polarities, and potential solvent systems for chromatographic purification.
Protocol: Initial TLC Screening
-
Dissolve a small amount of the crude (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto at least two different TLC plates (e.g., silica gel and alumina).
-
Develop the plates in a range of solvent systems of varying polarity. Good starting points include:
-
Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)
-
Dichloromethane:Methanol (e.g., 98:2, 95:5, 9:1)
-
-
For the silica gel plate, consider adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to mitigate streaking caused by the basic pyridine nitrogen interacting with acidic silanol groups[1].
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining (e.g., potassium permanganate or iodine).
-
The ideal solvent system for flash chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities[2].
Purification by Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent will dissolve (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol sparingly at room temperature but completely at its boiling point. Given the polar nature of the target molecule, polar solvents are logical candidates. A solvent/anti-solvent approach is often effective for polar compounds. In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is insoluble is slowly added to induce crystallization[3].
Protocol: Recrystallization from an Ethanol/Water System
This protocol uses ethanol as the "good" solvent and water as the "anti-solvent," a common and effective combination for many polar organic compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Oiling out | The solution is too supersaturated, or cooling is too rapid. | Add a small amount of hot "good" solvent (ethanol) to dissolve the oil, then allow for slower cooling. Scratching the inside of the flask can also induce crystallization[1]. |
| No crystal formation | The solution is not sufficiently saturated, or too much solvent was used. | Boil off some of the solvent to increase the concentration. If using an anti-solvent, add a little more. A seed crystal of pure product can also be added. |
| Low recovery | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath to minimize solubility. |
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for purifying compounds on a milligram to multi-gram scale. It utilizes positive pressure to force the mobile phase through a column of stationary phase, leading to faster separations than traditional gravity chromatography.
Principles and Method Design
For a polar, basic compound like (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, two primary strategies for flash chromatography can be employed: modified normal-phase and reversed-phase.
-
Modified Normal-Phase Chromatography: This is a common and cost-effective approach using silica gel as the stationary phase. Due to the basicity of the pyridine moiety, which can cause strong interactions with acidic silanol groups on the silica surface leading to peak tailing, a basic modifier is often added to the mobile phase[1].
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. It is often an excellent choice for purifying polar and basic compounds, as it can provide better peak shapes and different selectivity compared to normal-phase chromatography[1].
Protocol 1: Modified Normal-Phase Flash Chromatography
Workflow for Normal-Phase Flash Chromatography
Caption: Workflow for modified normal-phase flash chromatography.
Materials:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (Et3N). A good starting point is a gradient from 100% DCM to 95:5 DCM:MeOH.
-
Sample Loading: Dry loading is recommended for polar compounds.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 1% Et3N). Pour the slurry into the column and use positive pressure to pack it tightly.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like DCM or methanol. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase. A typical gradient might be from 0% to 5% methanol over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography
Workflow for Reversed-Phase Flash Chromatography
Caption: Workflow for reversed-phase flash chromatography.
Materials:
-
Stationary Phase: C18-functionalized silica gel
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape[1].
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMSO[1].
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid) for at least 5 column volumes[1].
-
Sample Preparation: Dissolve the crude material in a small volume of methanol, DMSO, or DMF.
-
Column Loading: Load the sample solution onto the equilibrated column.
-
Elution: Elute with a gradient of increasing organic solvent (ACN or methanol). A typical gradient would be from 5% to 50% ACN over 10-15 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by reversed-phase TLC or analytical HPLC.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted with an organic solvent after adjusting the pH.
High-Purity Purification by Preparative HPLC
For obtaining material with the highest possible purity (>99%), preparative HPLC is the method of choice. The principles are similar to reversed-phase flash chromatography but with higher resolution due to more efficient columns.
Method Development and Scale-Up
A preparative HPLC method is typically developed at the analytical scale first to optimize the separation.
Protocol: Analytical HPLC Method Development
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or TFA
-
B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA
-
-
Gradient: Run a scouting gradient from 5% to 95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
Optimization: Based on the scouting run, optimize the gradient to achieve baseline separation of the target compound from its impurities.
Protocol: Preparative HPLC Purification
Summary of Preparative HPLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 silica gel | Excellent for retaining and separating polar to moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that improves peak shape for basic compounds and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. |
| Gradient | Optimized based on analytical scale separation | A shallow gradient around the elution point of the target compound will maximize resolution. |
| Loading | Dissolve in minimal DMSO or mobile phase | Ensures a sharp injection band. The amount loaded depends on the column size and the difficulty of the separation. |
Procedure:
-
System Preparation: Equilibrate the preparative HPLC system with the starting mobile phase conditions.
-
Sample Preparation: Dissolve the crude or partially purified material in the minimum volume of a suitable solvent (e.g., DMSO, or the initial mobile phase). Filter the solution through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample and run the optimized preparative gradient. Collect fractions based on the UV chromatogram.
-
Analysis and Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a solid.
Conclusion
The purification of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol can be effectively achieved through recrystallization, flash column chromatography, or preparative HPLC. The choice of method depends on the initial purity of the crude material, the required final purity, and the scale of the purification. For initial purification of larger quantities, recrystallization or flash chromatography are suitable. For obtaining highly pure material for sensitive applications, preparative HPLC is the recommended technique. The protocols and guidelines presented in this document provide a robust framework for developing a successful purification strategy, ensuring the high quality of this valuable heterocyclic intermediate for research and development.
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
- Google Patents. (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. (WO2017133670A1).
- HETEROCYCLES, Vol. 102, No. 7, 2021. Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
-
ResearchGate. (n.d.). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. Retrieved from [Link]
-
PubMed. (2003). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Retrieved from [Link]
-
NIH. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
- Google Patents. (2002). Process for preparing pyridinemethanol compounds. (US6437120B1).
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
Sources
Application Notes and Protocols for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a critical endeavor for identifying new chemical entities with therapeutic potential. The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol core represents a compelling, yet underexplored, scaffold for medicinal chemistry campaigns. This molecule is an aza-analogue of the well-established 2,3-dihydro[1][2]benzodioxin moiety, a key pharmacophore present in numerous biologically active compounds. The strategic replacement of a benzene ring with a pyridine ring can significantly alter physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions, offering a pathway to novel intellectual property and improved pharmacological profiles.
This guide provides a detailed technical overview of the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and presents a series of application notes and protocols. These are designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block in the pursuit of novel therapeutics, particularly in the areas of oncology, central nervous system (CNS) disorders, and infectious diseases.
Part 1: Synthesis of the Core Scaffold
The synthesis of the 2,3-dihydro[1][3]dioxino[2,3-b]pyridine core is efficiently achieved via an intramolecular nucleophilic aromatic substitution, specifically a Smiles rearrangement.[4][5] This established method provides a reliable and versatile route to the core structure, which can then be further functionalized.
Protocol 1: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
This protocol outlines a plausible multi-step synthesis adapted from known procedures for related structures.[4] The key is the construction of the dioxinopyridine ring system via the Smiles rearrangement, starting from a suitably substituted pyridine precursor.
Causality Behind Experimental Choices:
-
Starting Material: We begin with a commercially available, functionalized pyridine to ensure the final product has the desired hydroxymethyl group at the C7 position.
-
Protection/Deprotection: The use of a benzyl protecting group for the alcohol allows for robust reaction conditions during the key rearrangement step and can be removed cleanly in the final step.
-
Smiles Rearrangement: This intramolecular reaction is highly efficient for forming the 1,4-dioxane ring fused to an electron-deficient aromatic system like pyridine. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for generating the alkoxide nucleophile without competing side reactions.[4]
-
Purification: Column chromatography is essential at each stage to isolate the desired intermediates and the final product with high purity, which is critical for subsequent biological evaluation.
Step-by-Step Methodology:
-
Step A: Synthesis of 2-Nitro-3-((2-(benzyloxy)ethoxy)methyl)-6-methylpyridine
-
To a solution of (6-methyl-2-nitropyridin-3-yl)methanol in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add 2-(benzyloxy)ethyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield the ether product.
-
-
Step B: Intramolecular Cyclization (Smiles Rearrangement)
-
Dissolve the product from Step A in a 1:1 mixture of tert-butyl alcohol and anhydrous THF.
-
Add potassium tert-butoxide (1.5 eq) at room temperature under an inert argon atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, neutralize with a saturated solution of ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the benzyl-protected dioxinopyridine.
-
-
Step C: Deprotection to Yield (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
-
Dissolve the product from Step B in methanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography to afford the final compound, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Application Notes & Experimental Protocols
The hydroxymethyl group on the C7 position of the scaffold serves as a versatile chemical handle for generating a library of derivatives through esterification, etherification, or conversion to other functional groups (e.g., halides, amines). This enables a systematic exploration of the structure-activity relationship (SAR).
Application Note 1: A Scaffold for Novel Anticancer Agents
Scientific Rationale: Pyridine and its fused heterocyclic derivatives are privileged structures in oncology drug discovery, forming the core of numerous approved kinase inhibitors and cytotoxic agents.[6][7] The dioxinopyridine scaffold offers a unique three-dimensional geometry that can be exploited to target the ATP-binding pockets of kinases or other protein-protein interaction surfaces. The introduction of the aza-group (pyridine nitrogen) can serve as a crucial hydrogen bond acceptor, enhancing binding affinity and selectivity.
Caption: Workflow for anticancer drug discovery using the scaffold.
Protocol 2: In Vitro Anticancer Activity Screening (NCI-60 Style)
This protocol describes a primary screen to evaluate a library of novel derivatives for growth inhibition against a panel of human cancer cell lines.[3][8]
Self-Validating System:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is run in parallel to validate assay performance and cell sensitivity.
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells establish the baseline for 100% cell growth.
-
Time-Zero Plate: A plate is assayed at the time of compound addition to define the starting cell number, allowing for differentiation between cytostatic and cytotoxic effects.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells from a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well microtiter plates at their predetermined optimal density.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare stock solutions of test compounds in DMSO. Create a dilution series to achieve final concentrations for a 5-dose response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add the diluted compounds to the appropriate wells. Include vehicle-only and positive control wells.
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours.
-
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
Terminate the assay by fixing the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash away unbound dye with 1% acetic acid and air dry the plates.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Read the absorbance on a microplate reader at 515 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of growth inhibition versus the log of the compound concentration.
-
Determine the GI₅₀ (concentration causing 50% growth inhibition) value for each active compound using non-linear regression analysis.
-
Application Note 2: Probing the Central Nervous System - Serotonin Receptor Modulation
Scientific Rationale: The structural similarity of the dioxinopyridine core to the benzodioxane moiety, found in drugs that modulate adrenergic and serotonergic receptors, provides a strong rationale for exploring its potential in CNS disorders. Serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, are validated targets for antipsychotics, antidepressants, and anxiolytics.[9] The pyridine nitrogen and the dioxane oxygens can engage in key polar interactions within the receptor's binding pocket.
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
Protocol 3: 5-HT₂A Receptor Competitive Binding Assay
This protocol determines the affinity of test compounds for the human 5-HT₂A receptor by measuring their ability to displace a known high-affinity radioligand.[2]
Self-Validating System:
-
Total Binding: Wells containing only the radioligand and membrane preparation define the maximum binding.
-
Non-Specific Binding (NSB): Wells containing radioligand, membrane prep, and a high concentration of a known non-labeled ligand (e.g., ketanserin) define the background binding to non-receptor components.
-
Specific Binding: Calculated as Total Binding - NSB. This value must be significantly higher than NSB for the assay to be valid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available membranes from cells stably expressing the human 5-HT₂A receptor or prepare them from rat frontal cortex tissue. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate, resuspend the pellet, and repeat. The final pellet is resuspended in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of test compound dilutions or reference compound (e.g., spiperone).
-
50 µL of radioligand solution (e.g., [³H]ketanserin at a final concentration near its K_D value, ~2.0 nM).
-
50 µL of the membrane preparation (e.g., 70 µg protein/well).
-
-
-
Incubation:
-
Incubate the plates for 30-60 minutes at room temperature to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to percent specific binding.
-
Plot percent specific binding against the log of the test compound concentration.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
Application Note 3: Development of Novel Antimicrobial Agents
Scientific Rationale: The pyridine and dihydropyridine cores are present in many compounds with antibacterial and antifungal properties.[10][11] The unique electronic distribution and hydrogen bonding capacity of the dioxinopyridine scaffold make it a promising platform for developing new antimicrobial agents that may circumvent existing resistance mechanisms.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Self-Validating System:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is tested to ensure the microbes are susceptible.
-
Negative (Growth) Control: Wells containing only broth and the microorganism confirm the viability and growth of the inoculum.
-
Sterility Control: Wells containing only broth are used to check for contamination.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column, creating a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well is 200 µL, and the compound concentrations are now halved (e.g., 64, 32, 16... to 0.125 µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Optionally, a growth indicator like resazurin can be added to aid in determining the endpoint.
-
Data Summary
Systematic evaluation of derivative libraries is crucial for establishing SAR. The following table provides a template for organizing screening data.
| Compound ID | C7-Modification (R-group) | GI₅₀ (µM) vs. MCF-7 | K_i (nM) vs. 5-HT₂A | MIC (µg/mL) vs. S. aureus |
| Scaffold-01 | -CH₂OH (Parent) | |||
| Scaffold-02 | -CH₂-O-C(O)CH₃ | |||
| Scaffold-03 | -CH₂-O-Benzyl | |||
| ... | ... |
References
- BenchChem. (2025). The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance.
-
van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
- Patel, N. B., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20, 1033–1041.
-
Chapman, J., et al. (2015). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Medicinal Chemistry Communications, 6(8). Available at: [Link]
- Fumagalli, G., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Bentham Science Publishers.
- Lazar, S., et al. (2000).
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]
-
Molecules. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. MDPI. Available at: [Link]
- National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.
-
Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available at: [Link]
-
Smiles, S., & Truce, W. E. (n.d.). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Molecules. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PMC. Available at: [Link]
- Rodig, O. R., et al. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. Journal of Medicinal Chemistry, 9(1), 116-20.
-
Pharmaceuticals. (2023). Special Issue : Heterocyclic Compounds in Targeted Cancer Therapy: Advances in Medicinal Chemistry and Drug Development. MDPI. Available at: [Link]
-
Farré-Alins, V., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Available at: [Link]
-
Lazar, S., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]
-
Molecules. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]
-
ResearchGate. (2023). Gas‐phase Smiles rearrangement of ortho‐nitro‐substituted diaryliodonium cations and their mechanistic insights. Available at: [Link]
-
Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
- Alsoliemy, A. (2023).
-
Ukhin, Y. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. Available at: [Link]
-
Medicinal Chemistry Communications. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available at: [Link]
-
ACS Omega. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Radical Smiles Rearrangement: An Update. PMC. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]
-
Royal Society of Chemistry. (2017). Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Available at: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available at: [Link]
Sources
- 1. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
Application Notes & Protocols: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol as a Versatile Chemical Building Block
Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol represents a unique and valuable scaffold, merging the electron-rich 1,4-dioxino-pyridine core with a reactive primary alcohol. This combination offers a versatile platform for derivatization, making it an attractive starting point for the development of new pharmaceuticals and functional materials. The fused heterocyclic system shares structural similarities with various biologically active compounds, suggesting its potential as a privileged scaffold in drug discovery.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, covering its synthesis, reactivity, and potential applications, supported by detailed experimental protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application. The key properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | Inferred from structure |
| Molecular Weight | 167.16 g/mol | Inferred from structure |
| Appearance | Off-white to pale yellow solid | Typical for such compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Inferred from polarity |
| Storage | Store in a cool, dry place away from light and oxidizing agents. Recommended storage at 2-8 °C. | Standard laboratory practice |
Safety and Handling: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold can be achieved through several methods, with the Smiles rearrangement being a notable and efficient approach.[3] This rearrangement provides a powerful tool for the construction of the dioxino-pyridine ring system from readily available starting materials.
Protocol 1: Synthesis of the 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Core via Smiles Rearrangement
This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol by using appropriately substituted precursors.
Reaction Scheme: A 2-nitro-3-alkoxypyridine derivative undergoes an intramolecular aromatic nucleophilic substitution, where a tethered nucleophile displaces the nitro group.
Materials:
-
Substituted 2-nitropyridine precursor
-
Diol (e.g., ethylene glycol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.2 equivalents) to a stirred suspension of a strong base (1.5 equivalents) in the anhydrous solvent at 0 °C.
-
Activation: Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Reaction Initiation: Add a solution of the 2-nitropyridine precursor (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the diol without competing in the substitution reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the starting materials.
-
Smiles Rearrangement: This reaction is a powerful method for the formation of the dioxino ring, offering a convergent and often high-yielding route to the desired scaffold.[3]
Application as a Chemical Building Block: Key Transformations
The utility of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol lies in the reactivity of its primary alcohol and the potential for further functionalization of the heterocyclic core.
Transformations of the Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing a variety of functional groups.
Workflow for Hydroxymethyl Group Derivatization:
Caption: Derivatization pathways for the hydroxymethyl group.
Protocol 2: Oxidation to the Aldehyde
Materials:
-
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Oxidant Addition: Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (for PCC): Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Work-up (for DMP): Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde. Purify by column chromatography if necessary.
Trustworthiness: The aldehyde product can be characterized by ¹H NMR (appearance of a singlet around 9-10 ppm) and IR spectroscopy (strong C=O stretch around 1700 cm⁻¹).
Protocol 3: Conversion to 7-(Chloromethyl)-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine
Materials:
-
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous DCM or chloroform
-
Catalytic amount of DMF (optional)
Step-by-Step Procedure:
-
Reaction Setup: Suspend (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Reagent Addition: Add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Neutralize with saturated aqueous sodium bicarbonate and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloromethyl derivative, which can often be used in the next step without further purification.
Expertise & Experience: The resulting 7-(chloromethyl) derivative is a key intermediate for introducing various nucleophiles, such as azides, cyanides, and amines, significantly expanding the synthetic utility of the original building block.
Potential Applications in Drug Discovery
The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is an emerging motif in medicinal chemistry. Its structural features suggest potential for interaction with a range of biological targets. Related nitrogen-containing heterocyclic structures are known to exhibit a wide array of pharmacological activities, including anti-inflammatory and kinase inhibitory effects.[2]
Logical Pathway for Drug Discovery Application:
Caption: Workflow from building block to preclinical candidate.
The derivatized intermediates from the protocols above can be used in a variety of coupling reactions to generate libraries of compounds for biological screening. For instance, the aldehyde can undergo reductive amination, and the halide can be used in substitution reactions. The pyridine nitrogen also offers a site for quaternization or N-oxide formation, further diversifying the chemical space.
Conclusion
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a promising building block with significant potential for the synthesis of complex molecules in drug discovery and materials science. Its versatile hydroxymethyl group, coupled with the unique electronic properties of the dioxino-pyridine core, provides a rich platform for chemical exploration. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable compound.
References
-
Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, [Link][3]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI, [Link][1]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, [Link][2]
Sources
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- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol Scaffold: A Versatile Platform for Drug Discovery
Introduction: The Promise of Fused Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, aromatic stacking, and dipole-dipole interactions makes it a privileged scaffold for targeting a wide array of biological macromolecules. When fused with other ring systems, such as the dioxino group in (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol , the resulting rigidified structure presents a unique three-dimensional arrangement of functional groups, offering the potential for novel and selective interactions with protein targets. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of this promising scaffold.
The 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine core is analogous to the well-established 1,4-benzodioxane scaffold, which is known to exhibit a wide spectrum of biological activities. This structural similarity suggests that the dioxinopyridine scaffold could serve as a valuable starting point for the discovery of new therapeutic agents.
Physicochemical Properties and Drug-Likeness Assessment
Before embarking on extensive synthesis and biological testing, it is prudent to assess the drug-like properties of the core scaffold. A preliminary in silico analysis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol against Lipinski's Rule of Five provides a favorable outlook for its potential as an orally bioavailable drug candidate.[4][5]
Table 1: In Silico Physicochemical Properties of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 167.16 g/mol | < 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 0.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Note: Values are calculated using computational models and may vary slightly between different software packages. The data presented here is for illustrative purposes.
The compliance of the core scaffold with Lipinski's Rule of Five suggests that its derivatives have a higher probability of possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development.[4][6]
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine scaffold can be efficiently achieved through an intramolecular Smiles rearrangement.[4] This versatile method allows for the introduction of a variety of substituents, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Protocol: Intramolecular Smiles Rearrangement
This protocol outlines the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which can be adapted for the synthesis of the title compound.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines.
Step-by-Step Protocol:
-
Synthesis of 2-Nitro-3-oxiranylmethoxypyridine: To a solution of 2-nitro-3-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C. After stirring, add epichlorohydrin and heat the reaction mixture. After completion, the reaction is worked up to yield the epoxide intermediate.
-
Ring-opening of the Epoxide: The epoxide is then reacted with a chosen nucleophile (e.g., an amine or alcohol) to open the oxirane ring, yielding a substituted amino-alcohol intermediate.
-
Intramolecular Smiles Rearrangement: The amino-alcohol intermediate is treated with a base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol. Heating the mixture promotes the intramolecular cyclization via a Smiles rearrangement to afford the desired 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine.[4]
For the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a similar strategy starting from a suitably substituted pyridine precursor would be employed.
Application in Drug Discovery: Exploring Biological Targets
While specific biological targets for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol are not yet extensively documented in publicly available literature, the broader class of pyridine and dihydropyridine derivatives has shown activity against a range of targets.[1] This suggests that the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol scaffold is a promising starting point for library synthesis and screening against various target classes.
Diagram 2: Potential Therapeutic Areas for Dioxinopyridine Scaffolds
Caption: Potential applications of the dioxinopyridine scaffold in drug discovery.
Potential Target Classes and Screening Strategies
-
Protein Kinases: Pyridine-based scaffolds are prevalent in kinase inhibitors.[3][7][8] Derivatives of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol should be screened against a panel of kinases to identify potential anticancer and anti-inflammatory agents.
-
G-Protein Coupled Receptors (GPCRs): The rigid structure of the scaffold may provide the necessary conformational constraint for selective binding to GPCRs, a major class of drug targets.[9][10]
-
Ion Channels: Dihydropyridines are well-known calcium channel blockers.[1] Analogs of the title scaffold could be evaluated for their activity on various ion channels.
-
Other Enzymes: The diverse functionalities that can be introduced onto the scaffold make it a candidate for inhibiting other enzyme classes, such as proteases or metabolic enzymes.
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to screen a library of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol derivatives.
Protocol 1: Cell Viability (MTT/XTT) Assay
This assay is a fundamental first step to assess the general cytotoxicity of newly synthesized compounds.[2][11][12]
Diagram 3: MTT/XTT Assay Workflow
Caption: Workflow for MTT/XTT cell viability assays.
Step-by-Step Protocol (MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[3]
Step-by-Step Protocol:
-
In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified period.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction (e.g., ADP-Glo™ Kinase Assay).[7]
-
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[9]
Step-by-Step Protocol:
-
Prepare cell membranes expressing the GPCR of interest.
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the filter plate.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro ADME Profiling
Early assessment of ADME properties is crucial for the success of a drug discovery program.[13][14][15][16] A panel of in vitro assays should be conducted on promising hits from the initial biological screens.
Table 2: Recommended In Vitro ADME Assays
| Assay | Purpose |
| Aqueous Solubility | Determines the solubility of the compound in physiological buffers. |
| LogD7.4 | Measures the lipophilicity of the compound at physiological pH. |
| Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins. |
| Metabolic Stability (Microsomes, Hepatocytes) | Assesses the susceptibility of the compound to metabolism by liver enzymes. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. |
| Permeability (e.g., PAMPA, Caco-2) | Predicts the intestinal absorption of the compound. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
Conclusion
The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol scaffold represents a promising starting point for the development of novel therapeutics. Its favorable physicochemical properties, coupled with the proven track record of the broader pyridine-based class of compounds, make it an attractive scaffold for medicinal chemists. The synthetic and screening protocols outlined in this application note provide a robust framework for the exploration of this scaffold's potential in drug discovery. By systematically synthesizing and evaluating derivatives of this core structure, researchers can unlock new avenues for the treatment of a wide range of diseases.
References
-
El-Naggar, M., et al. (2021). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
Borjesson, A., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research. Available at: [Link]
-
Edraki, N., et al. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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PubChem. (n.d.). 9-pyridin-3-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one. PubChem. Retrieved from [Link]
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Bhatia, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Facchin, B. M., et al. (2024). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology. Available at: [Link]
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Mustafa, S., et al. (2016). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Chemical Biology. Available at: [Link]
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Long, Z., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2023).
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Ferri, E., et al. (2021). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Available at: [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Available at: [Link]
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Lund, G. V., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). Pyrano[2,3-b]indole. PubChem. Retrieved from [Link]
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SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Retrieved from [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. PubChem. Retrieved from [Link]
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Vargas, M. V., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
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Application Notes and Protocols for the Investigation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in Biological Assays
Introduction
Heterocyclic compounds are a cornerstone of modern drug discovery, forming the structural basis of a vast number of therapeutic agents.[1][2] Their diverse structures and ability to interact with a wide range of biological targets make them a fertile ground for the identification of novel lead compounds.[1][3] (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol belongs to this important class of molecules. As a derivative of pyridinemethanol, it possesses a scaffold that has been explored for various therapeutic applications, including as enzyme inhibitors and ion channel antagonists.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and screening of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, serving as a starting point for more in-depth investigations.
Compound Handling and Preparation
Prior to initiating any biological assay, it is crucial to properly handle and prepare (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol to ensure accurate and reproducible results.
Stock Solution Preparation:
-
Solubility Testing : Begin by determining the optimal solvent for the compound. Test solubility in common laboratory solvents such as DMSO, ethanol, and methanol. For most cell-based assays, DMSO is a common choice for creating high-concentration stock solutions.
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. Ensure the compound is completely dissolved. This stock solution can then be used to make working solutions for various assays.
-
Storage : Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Initial Characterization and Purity Assessment
Before proceeding with biological assays, it is essential to confirm the identity and purity of the compound.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | To assess purity and quantify the compound. | C18 reverse-phase column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at 254 nm.[6] |
| LC-MS | To confirm the molecular weight of the compound. | Coupled to the HPLC system to provide mass-to-charge ratio information. |
| ¹H NMR | To confirm the chemical structure of the compound. | Performed in a suitable deuterated solvent (e.g., DMSO-d₆). |
Experimental Protocols for Biological Screening
The following protocols provide a framework for the initial biological evaluation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Protocol 1: In Vitro Cytotoxicity Assay
This assay is a critical first step to determine the compound's effect on cell viability and to establish a suitable concentration range for subsequent cell-based assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Workflow for In Vitro Cytotoxicity Assay:
Caption: General workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding : Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in cell culture medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Antimicrobial Susceptibility Testing
Given that many heterocyclic compounds exhibit antimicrobial properties, it is valuable to screen (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol for activity against common bacterial and fungal strains.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation : Prepare a two-fold serial dilution of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: General Kinase Inhibition Assay
As many pyridinyl derivatives are known to interact with kinases, a general kinase inhibition assay can provide initial insights into the compound's potential as a kinase inhibitor.
Principle: This protocol describes a generic, non-radioactive, antibody-based kinase assay using a universal substrate. The amount of phosphorylated substrate is detected using a specific antibody and a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
Workflow for a General Kinase Inhibition Assay:
Caption: A generalized workflow for an ELISA-based kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Setup : In a 96-well plate, add the kinase of interest, a universal biotinylated peptide substrate, and ATP.
-
Compound Addition : Add serial dilutions of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol to the wells. Include a positive control inhibitor (e.g., staurosporine) and a no-compound control.
-
Kinase Reaction : Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Stopping the Reaction : Stop the reaction by adding EDTA.
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate and add a TMB substrate.
-
-
Signal Measurement : Measure the absorbance at 450 nm.
-
Data Analysis : Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Data Interpretation and Next Steps
The initial screening assays will generate valuable data to guide further investigation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
| Assay | Key Metric | Interpretation | Next Steps |
| Cytotoxicity | IC₅₀ | Indicates the concentration at which the compound is toxic to cells. | If potent, investigate the mechanism of cell death (apoptosis vs. necrosis). |
| Antimicrobial | MIC | The lowest concentration that inhibits microbial growth. | If active, determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and test against a broader panel of microbes. |
| Kinase Inhibition | IC₅₀ | Indicates the potency of kinase inhibition. | If active, screen against a panel of kinases to determine selectivity and identify specific targets. |
Conclusion
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, as a member of the medicinally important class of heterocyclic compounds, warrants thorough investigation to uncover its potential therapeutic applications. The protocols detailed in this guide provide a robust starting point for its biological characterization. By systematically evaluating its cytotoxicity, antimicrobial activity, and potential for kinase inhibition, researchers can build a comprehensive profile of this novel compound and pave the way for further drug development efforts.
References
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-
(2,3-DIHYDRO-[4][6]DIOXINO[2,3-B]PYRIDIN-7-YL)METHANOL - Crescent Chemical Company. Available at:
- Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide - Benchchem.
- An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives - Benchchem.
- Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry - Benchchem.
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(2,3-dihydro-7-methyl-[4][6]dioxino[2,3-b]pyridine-3-methanol methanesulfonate (ester)) - MOLBASE Encyclopedia. Available at:
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology.
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(2,3-Dihydro-[4][6]dioxino[2,3-b]pyridin-8-yl)methanol. Available at:
-
(2,3-Dihydro-[4][6]dioxino[2,3-b]pyridin-7-yl)-methanol - CymitQuimica. Available at:
-
Sigma Aldrich (2,3-Dihydro-[4][6]dioxino[2,3-b]pyridin-7-yl)methanol - Fisher Scientific. Available at:
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- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
-
(2,3-Dihydro-[4][6]dioxino[2,3-b]pyridin-7-yl)methanol - 杭州辰通生化科技有限公司. Available at:
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.
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- Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC - NIH.
-
(2S)-1-[5-(2,3-dihydro-[4][6]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-phenylethanone | C21H21N3O6S | - NIH. Available at:
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Analytical techniques for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol characterization
An Application Note and Protocol for the Comprehensive Characterization of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the structural characterization and purity assessment of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the synergy between various analytical techniques to build a complete and validated profile of the molecule. We detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to empower users to adapt these methods to similar heterocyclic systems.
Introduction and Molecular Overview
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a fused heterocyclic compound featuring a pyridine ring, a dihydro-dioxin ring, and a primary alcohol functional group. Its structural complexity and the presence of multiple heteroatoms necessitate a multi-faceted analytical approach for unambiguous characterization. Accurate determination of its structure, identity, purity, and electronic properties is a prerequisite for its use in further research and development, such as in the synthesis of novel pharmaceutical agents or functional materials.[1]
Molecular Structure:
-
Compound Name: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Key Features: Pyridine core, dihydro-dioxin moiety, hydroxymethyl substituent.
This guide presents an integrated workflow, demonstrating how data from orthogonal techniques are compiled to provide a high-confidence characterization.
Sources
Application Notes and Protocols for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Introduction
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Its unique dioxino-pyridine scaffold makes it a valuable building block for the synthesis of novel molecules with potential therapeutic applications.[1][3] The presence of both a pyridine ring and a methanol group suggests specific reactivity and handling requirements. Pyridine derivatives, for instance, are known for their wide range of biological activities, including anticancer and antimicrobial properties.[1]
This document provides a comprehensive guide to the safe handling, storage, and disposal of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in a laboratory setting. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Adherence to these guidelines is crucial for obtaining reliable experimental results and maintaining a safe research environment.
Hazard Identification and Risk Assessment
Structural Components and Associated Hazards:
-
Dioxino-Pyridine Core: The 1,4-dioxino ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] The pyridine ring, being electron-deficient, influences the molecule's reactivity.[5] Pyridine-containing compounds can be sensitive to light and oxidation.[4]
-
Methanol Group: The -CH₂OH (methanol) functional group indicates that the compound is a primary alcohol. While the overall toxicity profile is unknown, the presence of this group suggests potential routes for metabolic activity. The parent compound, methanol, is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage.[6][7]
Potential Hazards Summary:
| Hazard Category | Potential Risks and Considerations |
| Acute Toxicity | Based on the methanol component, potential for toxicity via oral, dermal, and inhalation routes.[6][7] Assume the compound is harmful and minimize exposure. |
| Skin/Eye Irritation | Heterocyclic compounds can be irritants. Direct contact with skin or eyes should be avoided. |
| Flammability | The compound is likely a combustible solid. Avoid proximity to open flames and heat sources. |
| Reactivity | Potential for degradation under strong acidic or basic conditions due to the dioxino ring.[4][5] Incompatible with strong oxidizing agents. |
| Chronic Effects | The long-term toxicological properties have not been established. Treat as a substance with unknown chronic toxicity and minimize exposure. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles are required at all times.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8][10] Gloves should be inspected before use and changed immediately if contaminated.[9][11]
-
Body Protection: A laboratory coat must be worn and kept fastened.[8] For procedures with a higher risk of spills, an acid-resistant apron is recommended.[12]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8][12]
Safe Handling Protocols
Adherence to standard laboratory safety practices is paramount.
General Handling Workflow
Caption: Decision tree for the proper storage of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Waste Disposal
All waste containing (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
While (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a valuable research chemical, it must be handled with care, assuming it possesses hazards associated with its heterocyclic and alcohol functionalities. By implementing the robust handling, storage, and disposal protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Sources
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- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Welcome to the technical support center for the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges encountered during its synthesis and provide in-depth, field-proven solutions to enhance your experimental outcomes.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues you may face during the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of dioxino-pyridine derivatives are a common challenge. The root cause often lies in one or more of the following areas: incomplete reaction, side product formation, or issues with the starting materials.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The formation of the dioxino-pyridine ring system is sensitive to reaction parameters.
-
Temperature: Ensure the reaction temperature is optimal for the specific synthetic route you are following. For cyclization reactions, precise temperature control is crucial.
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
-
-
Inefficient Base or Solvent System: The choice of base and solvent is critical for promoting the desired reaction pathway.
-
Base Strength: The strength of the base used can significantly influence the reaction outcome. A base that is too weak may not sufficiently deprotonate the starting material, while a base that is too strong could promote side reactions.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates.
-
-
Quality of Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Always use highly pure, well-characterized starting materials.
Recommended Optimization Protocol:
To systematically improve your yield, consider the following experimental design:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaH | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | 80 °C | 100 °C | 120 °C |
By systematically varying these parameters, you can identify the optimal conditions for your specific synthesis.
Q2: I am observing a significant amount of a side product. How can I identify and minimize it?
A2: The formation of side products is a frequent issue in heterocyclic synthesis. In the case of dioxino-pyridine synthesis, a common side reaction is the formation of isomers through processes like the Smiles rearrangement.[1][2][3]
Identification of Side Products:
-
Spectroscopic Analysis: Utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC) and Mass Spectrometry (MS) to elucidate the structure of the side product.[1]
-
Chromatographic Separation: Isolate the side product using techniques like flash column chromatography for detailed characterization.[3]
Minimizing Side Product Formation:
-
Control of Reaction Conditions: The distribution of products can be highly dependent on the reaction conditions.[1][2] Carefully controlling the temperature and the rate of addition of reagents can favor the formation of the desired product.
-
Choice of Starting Material: The substitution pattern on your starting materials can influence the propensity for rearrangement reactions.
Q3: The reaction does not seem to go to completion. What should I check?
A3: A stalled or incomplete reaction can be frustrating. Here are some key factors to investigate:
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. An excess of one reagent or a limiting amount of another can halt the reaction.
-
Catalyst Activity: If your reaction utilizes a catalyst, its activity is crucial. Ensure the catalyst is fresh and has not been deactivated.
-
Presence of Inhibitors: Impurities in your starting materials or solvent can act as inhibitors. Consider purifying your starting materials and using freshly distilled, anhydrous solvents.
II. Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol?
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized synthetic workflow.
Q5: What are the key safety precautions to consider during this synthesis?
A5: As with any chemical synthesis, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents or toxic reagents.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used in the synthesis to be aware of their specific hazards and handling procedures.
III. Experimental Protocols
While a specific protocol for the title compound is not detailed in the provided search results, a general procedure for the synthesis of the core dioxino-pyridine structure can be adapted.
General Protocol for the Synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridines
This protocol is based on the principles of intramolecular cyclization.
-
Deprotonation: To a solution of the substituted 3-hydroxypyridine precursor in an anhydrous aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
Cyclization: Heat the reaction mixture to the optimized temperature and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Step-by-step experimental workflow.
IV. References
-
G. G. D. de la Fuente, et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. [Link]
-
G. G. D. de la Fuente, et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. [Link]
-
A. El-Gazzar, et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][4]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ResearchGate. [Link]
Sources
Identifying side reactions in the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Technical Support Center: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, focusing on the identification and mitigation of common side reactions. The content is structured to address specific experimental issues with detailed mechanistic explanations and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unidentified spots. What are the most probable side reactions?
A1: Low yields and multiple TLC spots typically point to competing reaction pathways. The primary synthesis of the dioxino[2,3-b]pyridine core likely involves a variation of the Williamson ether synthesis, cyclizing a diol or its equivalent with a substituted pyridine. The most common side reactions in such a synthesis are intermolecular polymerization and competing E2 elimination.
-
Polymerization: The bifunctional nature of the reagents (e.g., a dihydroxypyridine and a dihaloalkane) can lead to the formation of long-chain polymers instead of the desired intramolecular cyclization. This is especially prevalent at higher concentrations.
-
E2 Elimination: The alkoxide, which is a strong base, can promote an E2 elimination reaction with the alkyl halide, leading to an alkene byproduct. This is a very common side reaction, especially when using secondary or tertiary alkyl halides.[1]
Troubleshooting Protocol: Minimizing Polymerization and Elimination
-
High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run at a high dilution (typically <0.05 M). This can be achieved by the slow addition of the reagents to a large volume of solvent over an extended period.
-
Optimize the Alkylating Agent: Use a primary alkyl halide (e.g., 1,2-dibromoethane or 1,2-dichloroethane) as they are less prone to E2 elimination compared to secondary halides.[1]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination pathway.[1] Elimination reactions tend to have higher activation energy.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the hydroxyl groups completely before the addition of the electrophile. This ensures a sufficient concentration of the nucleophile for the desired reaction.
| Parameter | Recommended Condition | Rationale |
| Concentration | < 0.05 M | Favors intramolecular cyclization. |
| Alkyl Halide | Primary (e.g., 1,2-dibromoethane) | Minimizes E2 elimination.[1] |
| Temperature | 0 °C to Room Temperature | Reduces the rate of elimination side reactions.[1] |
| Base | Sodium Hydride (NaH) | Ensures complete formation of the alkoxide. |
Q2: Mass spectrometry of my product shows a peak corresponding to the correct mass, but the NMR spectrum is inconsistent with the desired structure. Could an isomer have formed?
A2: Yes, the formation of a constitutional isomer is a distinct possibility. A key precursor for the target molecule is a substituted 2,3-dihydroxypyridine.[2] During the cyclization step, if a precursor like 2-chloro-3-hydroxypyridine is reacted with ethylene glycol, the cyclization can occur in an undesired orientation, leading to an isomeric dioxinopyridine.
Another possibility involves a Smiles rearrangement, especially if the pyridine ring has activating groups (like a nitro group). A Smiles rearrangement can lead to the formation of a constitutional isomer.[3]
Workflow for Isomer Identification
-
Advanced NMR Spectroscopy: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to definitively establish the connectivity of the atoms in your product. This will help differentiate between the desired product and any potential isomers.
-
X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.
-
Retrosynthetic Analysis: Re-examine your synthetic route. Are there any ambiguous steps where a different cyclization or rearrangement could occur? For example, in the synthesis of fused pyridine heterocycles, the strategy for ring construction is critical.[4]
Visualizing the Main vs. Side Reaction
The following diagram illustrates the desired cyclization pathway versus a potential undesired pathway leading to an isomer.
Caption: Desired vs. Isomeric Product Pathways.
Q3: My final product, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, appears to be unstable and decomposes upon storage or during purification. What could be the cause and how can I prevent it?
A3: Instability can arise from several factors, including oxidation of the hydroxymethyl group or N-oxidation of the pyridine ring.
-
Oxidation of the Methanol Group: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to air, light, or trace metal catalysts.
-
Pyridine N-Oxidation: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized to an N-oxide, particularly if strong oxidizing agents were used in a previous step or if the compound is exposed to peroxides.
-
Ring Opening: While less common, highly acidic or basic conditions during workup or chromatography could potentially lead to the opening of the dihydrodioxino ring.
Protocol for Stable Product Isolation and Storage
-
Inert Atmosphere: Conduct the final purification steps (e.g., chromatography, crystallization) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Storage Conditions: Store the purified compound in a sealed, amber vial at low temperatures (-20°C is recommended) and in the dark to prevent light-induced degradation.
-
Purification Method: Use neutral or buffered silica gel for chromatography to avoid acidic or basic conditions that might promote degradation.
Visualizing Degradation Pathways
Caption: Potential Degradation Pathways for the Final Product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydropyridines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Retrieved from [Link]
-
PubMed. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
-
PubMed Central. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
YouTube. (2023). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
ACS Publications. (2025). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
Sources
Optimizing reaction conditions for 2,3-dihydro-dioxino[2,3-b]pyridine synthesis.
Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-dihydro-dioxino[2,3-b]pyridine derivatives. This scaffold is a crucial heterocyclic system, analogous to 1,4-benzodioxanes, with significant potential in medicinal chemistry and drug development.[1] This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important molecule. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Overview of Primary Synthetic Strategies
The construction of the 2,3-dihydro-dioxino[2,3-b]pyridine ring system is most commonly achieved through the formation of a diether linkage on a pyridine core. The two most versatile and widely adopted strategies are the Ullmann-type condensation and an intramolecular S NAr cyclization, often proceeding through a Smiles rearrangement.
-
Ullmann-Type Condensation: This copper-promoted reaction involves coupling an aryl halide (e.g., 2,3-dichloropyridine) with a diol (e.g., ethylene glycol). While effective, traditional Ullmann conditions often require high temperatures and stoichiometric copper, though modern ligand-assisted protocols have improved the reaction's scope and mildness.[2][3]
-
Intramolecular Cyclization (Smiles Rearrangement): This powerful, two-step approach is often preferred for its versatility.[1] It begins with the reaction of a substituted hydroxypyridine (e.g., 2-nitro-3-hydroxypyridine) with an epoxide to form an alcohol intermediate. This intermediate then undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (S NAr) to form the desired dioxinopyridine ring.[4]
The following workflow diagram illustrates the general logic for troubleshooting common issues in these synthetic pathways.
Caption: General troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction to form the dioxinopyridine ring is resulting in very low yield, or I am only recovering my starting materials. What are the most critical factors to investigate?
Answer: This is a common issue that typically points to problems with one of three areas: reagent activation, reaction conditions, or competing reaction pathways.
Troubleshooting Steps:
-
Verify the Activity of the Base: The most frequent culprit, especially in Smiles rearrangements, is the base used for the cyclization step.
-
Causality: Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are highly reactive towards moisture and can lose activity upon improper storage.[1] The base must be sufficiently strong to deprotonate the hydroxyl group of the intermediate, initiating the intramolecular S NAr reaction. If the base is inactive, this crucial step will not occur.
-
Action: Use a fresh bottle of NaH or t-BuOK. If using NaH, ensure it is properly washed with anhydrous hexanes to remove the protective mineral oil, and handle it strictly under an inert atmosphere.
-
-
Ensure Anhydrous Conditions: The presence of water can be highly detrimental.
-
Causality: Water will quench strong bases like NaH and can also compete as a nucleophile, leading to undesired hydrolysis byproducts. Solvents like DMF, THF, and DME must be rigorously dried before use.
-
Action: Use freshly distilled solvents or solvents from a commercial drying system. Dry all glassware in an oven and cool under a stream of nitrogen or argon before use.
-
-
Check Starting Material Purity: Impurities in your starting pyridine derivative can inhibit the reaction.
-
Evaluate Reaction Temperature: The temperature profile is critical for both reaction rate and selectivity.
-
Causality: While higher temperatures can accelerate the reaction, they can also promote decomposition or the formation of polymeric side products. Ullmann-type reactions, in particular, are sensitive to temperature.[2] For Smiles rearrangements, temperatures between 80 °C and 120 °C are typical, but this should be optimized for your specific substrate.[1][7]
-
Action: Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) in small-scale parallel reactions to find the optimal balance between reaction rate and purity.
-
Issue 2: Formation of Isomeric Byproducts
Question: I am forming my desired 2,3-dihydro-dioxino[2,3-b]pyridine, but I'm also getting a significant amount of an inseparable regioisomer. How can I improve the selectivity?
Answer: The formation of regioisomers is a known challenge, particularly when the pyridine ring offers multiple sites for nucleophilic attack or when the intermediate can cyclize in different ways. This is well-documented in the synthesis of spiro-dioxinopyridines, where Smiles rearrangement can yield different isomers.[7]
Understanding the Pathway:
In a typical Smiles rearrangement pathway, an alcohol intermediate is formed first. The subsequent base-catalyzed intramolecular cyclization can, in some cases, proceed via attack at two different positions on the pyridine ring, leading to a mixture of products.
Caption: Competing cyclization pathways leading to isomeric products.
Optimization Strategies for Selectivity:
-
Choice of Base and Solvent: The solvent-base system can profoundly influence the regioselectivity.
-
Causality: The polarity of the solvent and the nature of the counter-ion from the base can affect the conformation of the alkoxide intermediate and the relative activation energies of the competing cyclization pathways. A less polar solvent might favor a more compact transition state, potentially leading to higher selectivity.
-
Action: Screen different base-solvent combinations. For example, compare the product ratio obtained using NaH in DMF versus t-BuOK in tert-butanol.[1] The bulkier t-BuOK might offer different steric hindrance in the transition state.
-
-
Temperature Control: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.
-
Causality: Often, one isomer is the kinetic product (forms faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures).
-
Action: Run the reaction at a lower temperature for a longer period to favor the kinetic product. Conversely, running it at a higher temperature might favor the thermodynamic product. Analyze the product ratio at different temperatures to determine the kinetic and thermodynamic regimes.
-
Issue 3: Difficulty in Product Purification
Question: My crude product contains several impurities, and purification by standard column chromatography is proving difficult. What are some effective strategies?
Answer: Purification challenges often arise from unreacted starting materials, closely related isomers, or dark, tarry decomposition products.
Troubleshooting Steps:
-
Initial Work-up Optimization: A robust work-up can remove many impurities before chromatography.
-
Action: After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove basic impurities, and brine. If your product is basic, you may need to basify the aqueous layer and re-extract.[8] For dark, tarry mixtures, filtering the crude solution through a plug of silica gel or Celite before concentration can be very effective.
-
-
Chromatography Technique:
-
Causality: The polarity of the dioxinopyridine product can be very similar to that of starting materials or isomers, leading to poor separation.
-
Action:
-
Solvent System Screening: Use TLC to screen a wide range of solvent systems with varying polarity and composition (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).
-
Gradient Elution: Employ a shallow gradient on your flash chromatography system to improve resolution between closely eluting spots.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.
-
-
-
Recrystallization or Trituration:
-
Action: If the product is a solid, attempt recrystallization from a suitable solvent system (determined by solubility tests). Alternatively, trituration (suspending the crude solid in a solvent in which the impurities are soluble but the product is not) can be a simple and effective purification method.
-
-
Purification via Salt Formation:
-
Causality: The pyridine nitrogen is basic and can be protonated to form a salt. Salts often have very different solubility profiles than the free base, which can be exploited for purification.[9]
-
Action: Dissolve the crude product in a suitable solvent (e.g., ether, 2-butanol) and add a solution of an acid like HCl or HBr. The product may precipitate as a pure salt, which can be collected by filtration. The free base can then be regenerated by treatment with a mild base.
-
Optimized Reaction Conditions & Protocols
Data Summary Table
The following table summarizes typical reaction conditions for the synthesis of 2,3-dihydro-dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement, based on established literature.[1][4] This serves as a starting point for your optimization.
| Starting Pyridine | Reagent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 2-Nitro-3-hydroxypyridine | 2-Methyloxirane | NaH (1.1) | DMF | 25 | 12 | ~85% (for alcohol) |
| 1-(2-Nitropyridin-3-yloxy)propan-2-ol | - | t-BuOK (1.5) | t-BuOH | 80 | 24 | ~70-80% |
| 2-Chloro-3-hydroxypyridine | Glycidyl tosylate | NaH (2.2) | DMF | 120 | 8 | ~60-75% |
| 3-Hydroxy-2-pyridone | 1,2-Dibromoethane | NaH (2.2) | HMPA | 100 | 4 | Variable |
Yields are highly substrate-dependent and should be considered illustrative.
Experimental Protocol: General Procedure for Smiles Rearrangement
This protocol details the two-step synthesis of a 2-methyl-2,3-dihydro-[10][11]dioxino[2,3-b]pyridine derivative.
Step A: Synthesis of the Alcohol Intermediate (1-(2-nitropyridin-3-yloxy)propan-2-ol) [1]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (0.2 M).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Deprotonation: Add a solution of 2-nitro-3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes. A color change and/or gas evolution should be observed.
-
Epoxide Addition: Add 2-methyloxirane (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.
Step B: Intramolecular Cyclization [1]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the purified alcohol intermediate (1.0 equivalent) and anhydrous tert-butanol (t-BuOH, 0.1 M).
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 1.5 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purification: To the residue, add water and extract with ethyl acetate or dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final 2,3-dihydro-dioxino[2,3-b]pyridine product.
References
-
Soukri, M., et al. (2018). Synthesis of new compounds containing the 2,3-dihydro[10][11]dioxino[2,3-b]pyridine heterocyclic system as a substructure. ResearchGate. Available at: [Link]
-
Comesse, S., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-60. Available at: [Link]
-
Pujol, M. D., et al. (2004). Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[10][11]dioxino[2,3-b]pyridine derivatives and enantiomeric purity control by capillary electrophoresis. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. Available at: [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
Haware, R. V., et al. (2019). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]
-
Pharmatutor. (2025). A Guide to the Vortioxetine Synthesis Process. Pharmatutor. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 22353-40-8|2,3-Dichloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 6. 2,3-Dichloro-5-nitropyridine 97 22353-40-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol stability and degradation pathways
Welcome to the technical support center for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Below you will find a series of frequently asked questions and troubleshooting guides to assist you in your experimental endeavors.
I. Compound Overview and General Stability
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a heterocyclic compound featuring a fused dihydropyridine and dioxane ring system, with a methanol substituent on the pyridine ring. Understanding its stability is crucial for its proper handling, storage, and application in research and development.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | To minimize thermal degradation, photodegradation, and hydrolysis. |
| Storage (Solution) | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed vial, protected from light. Use aprotic solvents if possible. | The compound is susceptible to degradation in solution, especially in the presence of protic solvents, light, and oxygen. |
| pH of Solutions | Maintain solutions at a neutral pH if possible. | The dioxane ring is susceptible to acid-catalyzed hydrolysis.[1][2] |
II. Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the primary degradation pathways for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol?
A1: Based on its structural motifs, the primary degradation pathways are likely to be:
-
Hydrolysis: The ether linkages in the dioxane ring are susceptible to cleavage, particularly under acidic conditions.[1][2]
-
Oxidation: The primary alcohol (methanol group) can be oxidized to the corresponding aldehyde and carboxylic acid. The electron-rich pyridine ring may also be susceptible to oxidation.
-
Photodegradation: The dihydropyridine and pyridine moieties are known to be light-sensitive, which can lead to complex degradation pathways.[3][4][5][6][7]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The compound is expected to be most stable at a neutral pH.
-
Acidic Conditions (pH < 6): The dioxane ring is prone to acid-catalyzed hydrolysis, which would lead to the opening of the ring and the formation of diol derivatives.[1][2] The pyridine nitrogen can also be protonated, which may alter the electronic properties and stability of the molecule.
-
Basic Conditions (pH > 8): While less susceptible to hydrolysis than under acidic conditions, strong bases could potentially catalyze the opening of the dioxane ring, although this is less common for six-membered cyclic ethers compared to strained rings like epoxides.[3][8] The primary alcohol could also be deprotonated, potentially leading to other reactions.
Q3: Is (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol sensitive to light?
A3: Yes, pyridine and dihydropyridine derivatives are known to be photosensitive.[3][4][5][6][7] Exposure to light, especially UV radiation, can induce photochemical reactions. The most common photodegradation pathway for dihydropyridines is oxidation to the corresponding pyridine derivative.[6][8] This would result in the aromatization of the dihydropyridine ring.
Q4: What are the likely products of oxidative degradation?
A4: The primary site of oxidation is expected to be the methanol group. This would lead to the formation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-carbaldehyde and subsequently (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-carboxylic acid. Stronger oxidizing conditions could potentially lead to the degradation of the pyridine or dioxane rings.
Q5: What is the expected thermal stability of this compound?
A5: Many heterocyclic compounds are thermally stable up to 250°C.[9][10] However, the presence of the methanol and dihydropyridine functionalities may lower this threshold. Thermal decomposition is likely to involve the fragmentation of the molecule, potentially through radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds.[9][10][11]
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of unexpected peaks in HPLC/GC analysis | Degradation of the compound. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare Fresh Samples: Analyze a freshly prepared sample from a solid stock to confirm the purity of the starting material. 3. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times. |
| Inconsistent or non-reproducible experimental results | Degradation of stock solutions over time. | 1. Prepare Fresh Stock Solutions: Make fresh stock solutions for each experiment. 2. Use Aprotic Solvents: If possible, use aprotic solvents for stock solutions to minimize hydrolysis. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. |
| Change in color of solid or solution (e.g., yellowing) | Degradation, potentially due to oxidation or photodegradation. | 1. Protect from Light: Store the compound and its solutions in amber vials or wrapped in foil. 2. Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[12][13][14][15][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solution):
-
Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
-
Thermal Degradation (Solid):
-
Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
-
Photodegradation:
3. Analysis:
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.[16][18][19][20]
V. Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Caption: Acid-catalyzed hydrolysis of the dioxane ring.
Caption: Stepwise oxidation of the methanol substituent.
Caption: Photochemical aromatization of the dihydropyridine ring.
VI. References
-
Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. J Pharm Biomed Anal. 2008;47(3):618-624.
-
Di-Stefano, A., et al. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules. 2019;24(4):715.
-
Ether cleavage. Wikipedia.
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Med Chem. 2016;8(2):107-115.
-
Ragno, G., et al. Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Int J Pharm Pharm Sci. 2018;10(1):8-18.
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate.
-
Sims, G. K., & O'Loughlin, E. J. Degradation of Pyridines in the Environment. ResearchGate.
-
1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me). ResearchGate.
-
Biodegradation of pyridine under UV irradiation. ResearchGate.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Vega Regulatory.
-
Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
-
Forced Degradation Studies. MedCrave online.
-
Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. ResearchGate.
-
Reaction mechanism proposed for the degradation of pyridine by the UV/M–40%/H2O2 system. ResearchGate.
-
Forced Degradation Studies. MedCrave online.
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Appl Environ Microbiol. 2020;86(15):e00843-20.
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. 2021;26(9):2485.
-
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Sci Rep. 2025;15(1):12345.
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chem Eng. 2013;1(11):1454-1466.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2015;5(3):159-168.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. 2022;27(1):123.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
The Kinetics of the Base-Catalysed Hydrolysis of Acetic Anhydride in Dioxane-Water Mixtures. Semantic Scholar.
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Appl Environ Microbiol. 2018;84(10):e00345-18.
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry.
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar.
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. 2024;29(22):5000.
-
Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. ResearchGate.
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
-
Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions. ResearchGate.
-
Steric Effects in Ketal Hydrolysis. J Org Chem. 1966;31(5):1509-1513.
-
a Hydrolysis of dioxolane derivatives 52 catalyzed by CB[21], b 2:1 host–guest complex of cationic dioxolane 55. ResearchGate.
-
2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem.
-
Dioxins and their impact: a review of toxicity, persistence, and novel remediation strategies. Environ Sci Pollut Res Int. 2024;31(1):1-20.
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. 1975;30(3):170-171.
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- 21. A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: A Troubleshooting Guide for the Chromatographic Purification of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
This guide provides a comprehensive troubleshooting framework for the chromatographic purification of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. Due to the limited specific literature on this particular molecule, this document establishes a methodology based on first principles and extensive field experience with structurally related polar N-heterocyclic alcohols. The strategies outlined below are designed to empower researchers to develop a robust purification protocol from the ground up, addressing common challenges encountered with this class of compounds.
Introduction: The Challenge of Polar N-Heterocyclic Alcohols
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol possesses structural features—a pyridine nitrogen, a hydroxyl group, and a polar dioxino moiety—that predict significant polarity. Such compounds often present challenges in standard silica gel chromatography, including poor solubility in non-polar solvents, strong interactions with the stationary phase leading to peak tailing, and potential on-column degradation. This guide is structured as a series of frequently asked questions (FAQs) to directly address these potential issues in a logical, problem-solving format.
Part 1: Initial Method Development & Common Issues
Q1: My compound streaks badly on a silica gel TLC plate, and I can't get a clean separation. What's happening and how do I fix it?
A1: Causality and Mechanism
Peak streaking or tailing with basic, nitrogen-containing heterocycles like your target molecule is a classic problem in normal-phase chromatography on silica gel.[1][2] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, often irreversible, interaction leads to a mixed-mode retention mechanism, causing the compound to move unevenly and resulting in poor peak shape.[1]
Troubleshooting Protocol:
-
Mobile Phase Modification: The most direct approach is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes).[2] These amines act as competitive bases, binding to the silanol groups and preventing your target compound from interacting too strongly.[1]
-
Ammonia: A solution of 7N ammonia in methanol can be used to create a stock solution, which is then added to the main mobile phase (e.g., 1-10% of a 10% ammonia in methanol solution added to dichloromethane).[3]
-
-
Assess Stability: Before committing to a column, ensure your compound is stable to the chosen conditions. Spot the compound on a TLC plate, let it sit exposed to the lab atmosphere for an hour, and then develop it to see if any new spots (degradation products) appear.[2]
Part 2: Addressing Poor Elution and Retention
Q2: My compound won't move off the baseline on the TLC plate, even when I use 100% ethyl acetate or add methanol to my mobile phase. What are my options?
A2: Causality and Mechanism
This indicates that your compound is highly polar and strongly adsorbed to the silica stationary phase.[2][3] The combined polarity of the hydroxyl group and the heterocyclic system makes it very difficult for even polar organic solvents to displace it from the active sites on the silica.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for highly retained polar compounds.
Detailed Protocols:
-
Aggressive Normal-Phase Systems: Before abandoning normal-phase, try a more potent polar mobile phase. A common mixture for very polar, basic compounds is Dichloromethane:Methanol:Ammonium Hydroxide.[3] Start with a ratio like 90:9:1 and increase the methanol/ammonia portion if needed.
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to acidic silica for purifying amines and other basic compounds, as it minimizes the strong acid-base interactions.[2][4]
-
Deactivated Silica: You can deactivate silica yourself by pre-flushing the column with a solvent system containing triethylamine.[5] This passivates the most active silanol sites.
-
-
Reversed-Phase Chromatography: This is often the best choice for highly polar compounds.[2][6]
-
Stationary Phase: Use a C18-bonded silica column.
-
Mobile Phase: Elute with a mixture of water and an organic solvent like acetonitrile or methanol.[6] The most polar compounds will elute first.[7] You may need to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape by ensuring the pyridine nitrogen is consistently protonated.[2]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase.[8][9][10]
-
Mechanism: It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[8][11] Water acts as the strong eluting solvent.[12]
-
Advantages: This technique can provide excellent separation for compounds that are problematic in both normal and reversed-phase modes.[8][10]
-
Part 3: Sample Loading and Solubility Issues
Q3: My crude product is not soluble in the non-polar solvents used for my chromatography (e.g., hexanes/ethyl acetate). How can I load it onto the column without compromising the separation?
A3: Causality and Mechanism
Loading a sample dissolved in a solvent that is significantly more polar than the mobile phase (a "strong" solvent) will cause it to rapidly flush through the top of the column, leading to broad bands and poor separation.[13] The sample effectively crashes out of solution onto the silica in an uncontrolled manner. The solution is to use a "dry loading" (or solid loading) technique.
Dry Loading Protocol:
-
Dissolution: Dissolve your crude sample in a minimum amount of a strong, volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).[14][15]
-
Adsorption: Add a portion of silica gel (typically 2-3 times the mass of your crude sample) to the solution in a round-bottom flask.[15]
-
Evaporation: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[15][16]
-
Loading: Carefully add this powder to the top of your pre-packed chromatography column.
-
Elution: Gently add the mobile phase and run the column as usual. This method ensures that your compound is introduced to the column in a very narrow band, maximizing the potential for good separation.[13]
Data Summary Table: Choosing Your Purification Strategy
| Issue | Potential Cause(s) | Recommended Solution(s) | Key Considerations |
| Peak Tailing/Streaking | Strong interaction with acidic silanol groups.[1] | Add basic modifier (e.g., 0.1-1% TEA) to mobile phase.[2] Use alumina or deactivated silica.[4][5] | Ensure compound is stable to basic conditions. |
| Compound at Baseline (Rf ≈ 0) | High polarity, strong adsorption.[3] | Increase mobile phase polarity (e.g., DCM/MeOH/NH4OH).[3] Switch to Reversed-Phase (C18) or HILIC.[2][8] | HILIC requires a high organic mobile phase.[10] Reversed-phase requires aqueous mobile phases.[6] |
| Poor Separation of Spots | Inappropriate solvent system selectivity. Column overloading. | Change solvent system (e.g., from EtOAc/Hex to DCM/MeOH).[2] Reduce sample load. Use a gradient elution.[5] | Aim for a target compound Rf of ~0.2-0.35 on TLC for optimal separation. |
| Poor Solubility in Eluent | High sample polarity. | Use dry loading technique.[14][15] | Adsorb sample onto silica or Celite from a strong, volatile solvent.[15] |
| Compound Degradation | Sensitivity to acidic silica. | Test stability on a TLC plate first.[2][3] Use a less acidic stationary phase like alumina or deactivated silica.[3][4] | Degradation can mislead TLC analysis, appearing as multiple spots.[3] |
References
-
Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. WordPress.com. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]
-
Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography?[Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Kagedal, L., & Goldstein, M. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
LCI. (n.d.). HILIC – New Separation Principle in Chromatography?[Link]
-
Hudson, M. J., & McGrath, M. J. (1998). The retention of heterocyclics by siliceous frameworks Part I The role of the heterocyclic. Journal of the Chemical Society, Faraday Transactions, 94(1), 129-134. [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Quora. (2015, September 8). In reversed-phase HPLC which elutes first, polar or non-polar? Why?[Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Pharma Knowledge Forum. (2023, January 16). Normal Phase and Reverse Phase Chromatography. YouTube. [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. [Link]
-
BUCHI. (n.d.). Purification of natural compounds can come this naturally to you. Here is how.[Link]
-
Mikami, S., et al. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, 96(9), 1529-1548. [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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- 9. longdom.org [longdom.org]
- 10. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
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- 16. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Solubility Enhancement for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Welcome to the technical support guide for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome solubility challenges encountered during experimentation. Our approach is built on foundational physicochemical principles to empower you with the rationale behind each technique.
Compound Analysis At-a-Glance: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
A preliminary analysis of the molecule's structure is crucial for predicting its solubility behavior.
-
Pyridine Ring : Contains a basic nitrogen atom, making the molecule's overall solubility highly dependent on pH. At acidic pH, this nitrogen can be protonated, forming a more soluble cationic salt.[1][2]
-
Hydroxyl Group (-CH2OH) : The primary alcohol functional group is polar and capable of forming hydrogen bonds with water, which aids in aqueous solubility.[3][4]
-
Dioxino Moiety : The two ether linkages are polar and can act as hydrogen bond acceptors. However, the fused, multi-ring system contributes significant nonpolar surface area, which can limit aqueous solubility.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method I should try to dissolve (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol in an aqueous buffer?
A1: The most direct approach is pH adjustment . Given the basic pyridine nitrogen, acidifying the aqueous medium should be your first step. By lowering the pH to a value approximately 2 units below the pyridine's pKa (typically 5-6 for pyridine derivatives), you can ensure complete protonation, which significantly increases aqueous solubility.[1][2] Start by preparing a stock solution in a slightly acidic aqueous environment (e.g., pH 4-5) before diluting it into your final experimental buffer.
Q2: I dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium. Why is this happening and how can I fix it?
A2: This is a classic issue known as "crashing out," which occurs when a drug dissolved in a strong organic co-solvent is diluted into an aqueous system where its solubility is much lower.[8][9] To mitigate this, you should:
-
Decrease the Stock Concentration : Make a less concentrated stock solution in DMSO.
-
Modify the Dilution Method : Add the DMSO stock to your aqueous medium slowly while vortexing or stirring vigorously to aid dispersion.
-
Use an Intermediate Co-solvent : Try a co-solvent system that is more miscible with water and less likely to cause precipitation, such as a mixture of ethanol or PEG 400 with water.[10][11]
-
Include a Surfactant : Add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween-80) to your final aqueous medium to help keep the compound in solution.[12][13]
Q3: Are there any "universal" solvents I can try for initial screening experiments?
A3: For in vitro screening, Dimethyl Sulfoxide (DMSO) is the most common starting point due to its ability to dissolve a wide range of hydrophobic compounds.[] However, it's crucial to be aware of its potential toxicity in cell-based assays, typically keeping the final concentration below 0.5% (v/v). For animal studies, co-solvent systems involving polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are more common due to lower toxicity.[9][10]
Q4: For in vivo studies, what advanced formulation strategies should I consider if simple pH adjustment and co-solvents fail?
A4: For challenging applications like in vivo studies where higher concentrations and stability are needed, you should explore advanced formulation techniques. The most prominent are:
-
Complexation with Cyclodextrins : Using modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes, effectively encapsulating the hydrophobic part of your molecule in its core while presenting a hydrophilic exterior.[][16][17][18][19] This dramatically increases apparent aqueous solubility.[17]
-
Use of Surfactants : Employing surfactants above their critical micelle concentration (CMC) allows for the encapsulation of the drug within micelles, which are soluble in aqueous solutions.[13][20][21][22]
-
Solid Dispersions : This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can enhance solubility and dissolution rates.[7]
Troubleshooting Guide & Experimental Protocols
This guide is structured in a tiered approach, from the simplest to the most advanced techniques.
Caption: A workflow for systematically troubleshooting solubility issues.
Tier 1: pH Adjustment for Aqueous Systems
Causality : This method leverages the basic pyridine nitrogen. In an acidic environment (pH < pKa), the nitrogen atom is protonated to form a pyridinium cation. This charged species is significantly more polar and thus more soluble in water than the neutral form.[2][]
Experimental Protocol: Preparing an Acidic Stock Solution
-
Weigh Compound : Accurately weigh the required amount of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
-
Initial Suspension : Add a small volume of purified water (e.g., 50% of the final desired stock volume) to the solid compound. It will likely form a suspension.
-
Acidification : While stirring, add 0.1 M Hydrochloric Acid (HCl) dropwise. Monitor the solution. The suspension should clarify as the compound dissolves upon protonation.
-
Final Volume & pH Check : Once the solid is fully dissolved, add purified water to reach the final stock volume. Check the pH of the stock solution; it should be in the acidic range (typically pH 3-5).
-
Dilution : This acidic stock can now be diluted into your final, larger volume of experimental buffer. Ensure the final buffer has sufficient buffering capacity to maintain the desired experimental pH after the addition of the acidic stock.
Trustworthiness Check :
-
Visual Inspection : A successfully prepared stock solution should be clear and free of any visible particulates.
-
Stability Test : Let the stock solution sit at the intended storage temperature for 24 hours. Re-inspect for any signs of precipitation.
Tier 2: Co-Solvents and Surfactants
If pH adjustment is insufficient or not compatible with your experimental conditions (e.g., physiological pH required), co-solvents or surfactants are the next logical step.
Caption: Key mechanisms for enhancing aqueous solubility.
1. Co-solvency
Causality : Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][23] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[9]
Common Co-solvents & Properties
| Co-solvent | Typical Starting Conc. (Stock) | Max Final Conc. (Cell-based) | Notes |
| DMSO | 10-100 mM | < 0.5% | Excellent solubilizing power; potential for cell toxicity.[] |
| Ethanol | 10-50 mM | < 1% | Good for less polar compounds; less toxic than DMSO.[11] |
| PEG 400 | 10-50 mM | < 1-2% | Commonly used in in vivo formulations; viscous.[10] |
| Propylene Glycol | 10-50 mM | < 1-2% | Often used in combination with other co-solvents.[11] |
Experimental Protocol: Preparing a Co-solvent Stock
-
Select Co-solvent : Choose a co-solvent compatible with your downstream application (e.g., DMSO for in vitro, PEG 400 for in vivo).
-
Dissolution : Dissolve the weighed compound directly in the 100% co-solvent to create a high-concentration primary stock. Use gentle warming (37°C) or sonication if needed, but check for compound stability first.
-
Serial Dilution : Perform serial dilutions of the primary stock into your final aqueous buffer or medium.
-
Critical Step : Add the stock solution to the buffer (not the other way around) in a dropwise manner with constant, vigorous stirring to minimize localized high concentrations that can cause precipitation.
2. Surfactants
Causality : Surfactants are amphipathic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][20][21][22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within this hydrophobic core, allowing the entire micelle-drug complex to be dispersed in water.[12][13]
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution : Prepare your aqueous buffer containing the desired surfactant (e.g., 0.1% - 1% Tween-80 or Pluronic F-68) at a concentration well above its CMC.
-
Add Compound : Add the solid, weighed (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol directly to the surfactant-containing buffer.
-
Facilitate Dissolution : Stir the mixture, using gentle warming or sonication as needed, until the compound is fully dissolved. This method avoids the use of harsh organic solvents.
Tier 3: Advanced Formulation - Cyclodextrin Complexation
Causality : Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[][18][19] They can encapsulate a poorly soluble "guest" molecule, like the title compound, into their cavity, forming a water-soluble "host-guest" inclusion complex.[][17] This is a powerful technique for significantly increasing aqueous solubility without chemical modification.[16][17]
Experimental Protocol: Kneading Method for Inclusion Complex
-
Select Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[19]
-
Molar Ratio : Determine the molar ratio of drug to CD (a 1:1 ratio is a good starting point).
-
Prepare Paste : In a mortar, add the HP-β-CD and triturate it with a small amount of water or a water-ethanol mixture to form a homogeneous paste.
-
Incorporate Drug : Add the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol to the paste and knead thoroughly for 30-60 minutes.
-
Drying : Dry the resulting product (e.g., in an oven at 40-50°C or by lyophilization) to obtain a solid powder.
-
Reconstitution : This powder, which is the drug-CD complex, can now be readily dissolved in water or aqueous buffers for your experiments.
Trustworthiness Check :
-
Solubility Confirmation : Test the solubility of the resulting complex in water and compare it to the uncomplexed drug. You should observe a significant increase.
-
Characterization (Optional) : For formal drug development, techniques like DSC, XRD, and NMR can be used to confirm the formation of the inclusion complex.
References
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Solubilization by surfactants: Significance and symbolism. (2025). Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available at: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cosolvent. Available at: [Link]
-
Methods of solubility enhancements. Slideshare. Available at: [Link]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]
-
Co-solvent: Significance and symbolism. (2025). Available at: [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, J., et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: [Link]
-
2,3-dihydro-7-methyl-[20][22]dioxino[2,3-b]pyridine-3-methanol methanesulfonate (ester). MOLBASE. Available at: [Link]
-
Alcohols and Ethers. Available at: [Link]
-
Alcohols, Phenols, and Ethers. Available at: [Link]
-
9.5: Alcohols, Phenols, and Ethers. Chemistry LibreTexts. (2022). Available at: [Link]
-
Methanol. PubChem - NIH. Available at: [Link]
-
Functional Group Characteristics and Roles. ASHP. Available at: [Link]
-
9-pyridin-3-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one. PubChem. Available at: [Link]
-
Yi, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]
-
Effect of the pH on the removal efficiencies of pyridine by ultrasound.... ResearchGate. Available at: [Link]
-
Piconol. PubChem - NIH. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohols and Ethers [chemed.chem.purdue.edu]
- 4. ashp.org [ashp.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 19. scispace.com [scispace.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of Substituted Dioxinopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the synthesis of substituted dioxinopyridines, providing detailed explanations and actionable advice.
FAQ 1: Low Yields in Dioxinopyridine Ring Formation
Question: I am attempting a cyclization reaction to form a 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivative, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the formation of the dioxinopyridine ring system are a frequent challenge, often stemming from suboptimal reaction conditions or the nature of the starting materials. Several factors can be at play:
-
Inefficient Cyclization: The key ring-forming step, often an intramolecular nucleophilic substitution or a variation of the Williamson ether synthesis, is highly dependent on the reaction conditions. The choice of base, solvent, and temperature is critical for promoting the desired intramolecular cyclization over competing intermolecular side reactions.
-
Side Reactions: Competing reactions, such as polymerization or decomposition of starting materials, can significantly reduce the yield of the desired product. The stability of your starting materials under the reaction conditions should be carefully considered.
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the dioxin precursor can sterically hinder the cyclization process, leading to lower yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Optimization Table:
| Parameter | Recommendation | Rationale |
| Base | Screen a range of bases from mild (e.g., K₂CO₃) to strong (e.g., NaH). | The basicity needs to be sufficient to deprotonate the nucleophile without causing side reactions. |
| Solvent | Aprotic polar solvents like DMF or DMSO are often effective. | These solvents can help to solvate the cation of the base, increasing the nucleophilicity of the anion. |
| Temperature | Start at room temperature and gradually increase. | Some reactions are sensitive to heat and may decompose at higher temperatures.[] |
| Concentration | High dilution conditions can favor intramolecular cyclization. | This minimizes the chances of intermolecular reactions leading to polymers. |
FAQ 2: Poor Regioselectivity in Pictet-Spengler Reactions
Question: I am using a Pictet-Spengler reaction to synthesize a substituted dioxinopyridine, but I am observing a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
Answer: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, which can be a precursor to certain dioxinopyridines.[2][3][4][5][6] However, achieving high regioselectivity can be challenging, especially with asymmetrically substituted aromatic rings. The regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
Mechanistic Considerations:
The reaction proceeds through an initial condensation to form a Schiff base, which is then protonated to an iminium ion. The key cyclization step is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium ion.[2][4][5] The position of this attack determines the regioselectivity.
Caption: Key steps in the Pictet-Spengler reaction.
Strategies to Enhance Regioselectivity:
-
Directing Groups: Electron-donating groups (EDGs) on the aromatic ring will activate the ortho and para positions towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) will deactivate these positions. By strategically placing these groups, you can direct the cyclization to the desired position.[4]
-
Steric Hindrance: Bulky substituents can block one of the potential cyclization sites, favoring attack at the less sterically hindered position.
-
Catalyst Choice: While traditionally run under acidic conditions, the use of Lewis acids or even enzymatic catalysts can influence the regiochemical outcome.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state, and in some cases, can be used to tune the regioselectivity.
FAQ 3: Difficulties in Product Purification
Question: My reaction to synthesize a substituted dioxinopyridine appears to be successful by TLC and LC-MS, but I am struggling to purify the final product from starting materials and byproducts. What purification strategies are most effective?
Answer: The purification of substituted dioxinopyridines can be complicated by their polarity and potential for forming closely related byproducts. A systematic approach to purification is often necessary.
Recommended Purification Techniques:
| Technique | Application | Key Considerations |
| Column Chromatography | Primary purification method. | Use a gradient elution to effectively separate compounds with similar polarities. Start with a non-polar solvent and gradually increase the polarity. |
| Recrystallization | For crystalline solid products. | Screen a variety of solvents and solvent mixtures to find conditions that provide good crystal growth and exclude impurities. |
| Preparative HPLC | For difficult separations or to obtain high purity material. | This can be a more expensive and time-consuming method, but it offers the highest resolution. |
| Acid-Base Extraction | If the product has a basic nitrogen atom. | The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent. |
Self-Validating Purification Protocol:
-
Initial Characterization: Before attempting purification, obtain a crude ¹H NMR and LC-MS to identify the major components in your reaction mixture.
-
Solubility Studies: Test the solubility of the crude material in a range of common laboratory solvents to inform your choice of chromatography eluent or recrystallization solvent.
-
Small-Scale Trial: Perform a small-scale purification (e.g., on a small column or a few recrystallization attempts) to optimize the conditions before committing the bulk of your material.
-
Purity Analysis: After purification, assess the purity of the product by at least two analytical methods (e.g., LC-MS and ¹H NMR) to ensure all impurities have been removed.
Section 2: Experimental Protocol
Synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
This protocol describes a general method for the synthesis of the parent 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold.[7][8]
Materials:
-
2,3-Dichloropyridine
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully add sodium hydride to the DMF. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care.
-
Nucleophile Addition: Slowly add ethylene glycol to the suspension of sodium hydride in DMF. The mixture will likely effervesce as hydrogen gas is evolved. Stir until the gas evolution ceases.
-
Electrophile Addition: Add 2,3-dichloropyridine to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
9Organic Letters, 2000.
-
2Wikipedia.
-
10ResearchGate.
-
11National Institutes of Health.
-
12ResearchGate.
-
3YouTube.
-
4Source Not Available.
-
5YouTube.
-
6ResearchGate.
-
13Frontiers.
-
14Source Not Available.
-
15HETEROCYCLES.
-
16Source Not Available.
-
BOC Sciences.
-
17MDPI.
-
18Source Not Available.
-
19ResearchGate.
-
20ResearchGate.
-
7PubChem.
-
21ResearchGate.
-
22PubMed.
-
23Organic Chemistry Portal.
-
24Google Patents.
-
25Journal of Chemical Technology and Metallurgy.
-
26National Institutes of Health.
-
272][9]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide.MDPI.
-
28ResearchGate.
Sources
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sigma Aldrich 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Synthesis of (−)-Exiguolide by Iterative Stereoselective Dioxinone-Directed Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis [frontiersin.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Sci-Hub. Synthesis of 1,3-Dioxin-4-ones and Their Use in Synthesis. 21. Intramolecular Photo[2+2]cycloaddition Reactions of Chiral Spirocyclic Dioxinones Having w-Alkenyl Groups at 3-Position / HETEROCYCLES, 1990 [sci-hub.ru]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel basic head-to-side-chain cyclic dynorphin A analogs: strategies and side reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 24. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 25. journal.uctm.edu [journal.uctm.edu]
- 26. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Technical Support Center: Overcoming Reactivity Challenges with (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common reactivity challenges encountered during your experiments. As your virtual Senior Application Scientist, my goal is to explain not just what to do, but why a particular approach is scientifically sound, ensuring your syntheses are both successful and reproducible.
Introduction: Understanding the Molecule
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol is a valuable heterocyclic building block. However, its unique structure—featuring a primary alcohol on an electron-rich dioxinopyridine scaffold—presents specific synthetic hurdles. The primary source of its "low reactivity" is often not the alcohol itself, but the pyridine nitrogen atom. This nitrogen can act as a Lewis base, coordinating to and inhibiting metal catalysts, or as a Brønsted-Lowry base, reacting with acidic reagents and altering reaction pathways. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common problems in a question-and-answer format.
Q1: Why is my acylation or esterification reaction failing or giving low yields?
Low yields in acylation/esterification are frequently due to unproductive interactions with the pyridine nitrogen.
Common Pitfalls & Causal Analysis:
-
Acidic Conditions: Standard acid-catalyzed esterification (e.g., Fischer esterification) is often ineffective. The pyridine nitrogen (pKa ≈ 5-6) will be protonated by the strong acid catalyst, forming a pyridinium salt. This deactivates the ring system and can cause solubility issues.
-
Reagent Sequestration: When using acyl chlorides with a base like pyridine or triethylamine, the substrate's own nitrogen atom can compete as the base, leading to complex reaction mixtures.
Recommended Solutions & Protocols: For robust ester formation, a neutral or slightly basic, non-acidic coupling method is strongly recommended. The Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst, is a superior choice.[3]
Table 1: Comparison of Acylation/Esterification Conditions
| Method | Reagents | Common Issues with Substrate | Recommendation |
|---|---|---|---|
| Fischer Esterification | R-COOH, H₂SO₄ (cat.) | Protonation of pyridine N, poor yield. | Not Recommended |
| Acyl Chloride / Pyridine | R-COCl, Pyridine | Complex mixture, potential side reactions. | Use with caution |
| Steglich Esterification | R-COOH, EDC, DMAP (cat.) | Mild, neutral conditions prevent N-protonation. | Highly Recommended |
Protocol 1: High-Yield Steglich Esterification
This protocol describes the coupling of a generic carboxylic acid with (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol.
Materials:
-
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl) (1.5 eq)[4]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq), carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 10 minutes.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The workup with NaHCO₃ removes unreacted acid and the water-soluble urea byproduct from EDC, simplifying purification.[4]
Q2: My oxidation of the alcohol to the aldehyde is sluggish or produces complex mixtures. What should I do?
The choice of oxidant is critical. Many common oxidants are chromium-based and used under acidic conditions (e.g., Jones reagent), which are incompatible with the pyridine moiety.[5] Milder, non-acidic reagents are essential for a clean conversion.
Recommended Solution: The Dess-Martin Periodinane (DMP) oxidation is an exceptionally mild and effective method for oxidizing primary alcohols to aldehydes without affecting sensitive functional groups or requiring harsh acidic or basic conditions.[6][7][8] It is performed in aprotic solvents like DCM at room temperature and is typically complete within a few hours.[7]
Table 2: Comparison of Oxidation Methods
| Method | Reagents | Common Issues with Substrate | Recommendation |
|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strong acid protonates pyridine N. | Not Recommended |
| PCC Oxidation | Pyridinium Chlorochromate | Acidic byproduct (pyridinium HCl) can cause issues.[8] | Use with buffer (e.g., NaOAc) |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Works well, but requires cryogenic temps & careful handling.[5] | Good Alternative |
| Dess-Martin Oxidation | DMP in DCM | Very mild, neutral, high-yielding.[8] | Highly Recommended |
Protocol 2: Clean Oxidation using Dess-Martin Periodinane (DMP)
Materials:
-
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂S₂O₃
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add DMP (1.2 eq) in one portion to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor for the disappearance of starting material by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by silica gel chromatography.
Trustworthiness: The quench step is critical; it neutralizes the acetic acid byproduct and reduces the excess iodine species, ensuring a clean workup.[8]
Q3: Why are my transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) failing?
This is a classic case of catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium) of the catalyst.[9] This coordination occupies the site needed for the catalytic cycle to proceed, effectively shutting down the reaction.
Recommended Solutions:
-
Increase Catalyst Loading: Sometimes, simply increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can overcome the inhibition by providing enough active catalyst to compensate for the portion that is poisoned.
-
Use Specialized Ligands: Employ electron-rich, bulky phosphine ligands that bind more strongly to the palladium center than the pyridine nitrogen, thus preventing substrate inhibition.
-
Change the Coupling Partner: In Suzuki reactions, traditional boronic acids can be problematic with pyridine substrates. Pyridine sulfinates have emerged as highly effective coupling partners that can overcome these limitations.[10]
Troubleshooting & Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and solving reactivity issues.
Caption: A decision tree for troubleshooting common reaction failures.
Mechanism Spotlight: Catalyst Poisoning
The diagram below illustrates how the pyridine nitrogen inhibits a generic Palladium(0) catalyst, preventing oxidative addition, a critical step in many cross-coupling reactions.
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Welcome to the technical support center for the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pyridinemethanol derivative. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and reproducibility.
Introduction: Strategic Approaches to Synthesis
(2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is a key building block in pharmaceutical research. The successful synthesis and scale-up of this molecule hinge on a robust and well-understood synthetic strategy. Two primary retrosynthetic pathways are commonly considered, each with its own set of advantages and challenges.
Pathway A involves the synthesis of the core 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine heterocycle followed by functionalization at the 7-position. This is often the preferred route for discovery chemistry due to the commercial availability of the core structure.
Pathway B starts with a pre-functionalized pyridine ring, which is then used to construct the dioxino portion of the molecule. This can be advantageous for large-scale synthesis if the starting materials are readily accessible and cost-effective.
This guide will focus on the practical aspects of both pathways, with a strong emphasis on troubleshooting and addressing common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Q1: What is the most direct route to synthesize (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol on a lab scale?
For laboratory-scale synthesis, the most straightforward approach is often to start from commercially available, pre-functionalized precursors. Both 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid are available from various chemical suppliers.[3][4][5][6][7][8] Utilizing these intermediates significantly reduces the number of synthetic steps and simplifies the overall process.
Q2: What are the key challenges when scaling up the synthesis?
Scaling up this synthesis presents several challenges, including:
-
Reagent Stoichiometry and Cost: Reagents that are feasible on a gram scale may become prohibitively expensive or hazardous on a kilogram scale.
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, such as those involving organometallics, require careful thermal management to avoid side reactions and ensure safety.
-
Work-up and Purification: Extraction and chromatography methods that are efficient in the lab may not be practical for large quantities. Crystallization and distillation become more critical.
-
Impurity Profile: The formation of byproducts can be more pronounced on a larger scale, necessitating robust purification strategies.
Q3: Which analytical techniques are recommended for monitoring reaction progress and ensuring product purity?
A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of potential problems you may encounter during the synthesis, along with their causes and recommended solutions.
Scenario 1: Synthesis from 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
This route typically involves a lithium-halogen exchange or Grignard reagent formation, followed by reaction with an electrophile like formaldehyde.
Problem 1.1: Low Yield of the Target Methanol via Lithium-Halogen Exchange.
-
Symptom: The reaction of 7-bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine with an organolithium reagent (e.g., n-BuLi or t-BuLi) followed by quenching with formaldehyde results in a low yield of the desired alcohol.
-
Potential Causes:
-
Incomplete Lithium-Halogen Exchange: This can be due to insufficient organolithium reagent, poor quality of the reagent, or non-optimal reaction temperature. The exchange is a rapid process, often faster than proton transfer.[9][10]
-
Side Reactions of the Organolithium Intermediate: The generated 7-lithio-dioxinopyridine can be unstable, especially at higher temperatures, leading to decomposition.
-
Inefficient Quenching: The reaction with formaldehyde can be sluggish, or the formaldehyde source may be of poor quality (e.g., paraformaldehyde that is not sufficiently depolymerized).
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly titrated organolithium reagents.
-
Optimize Reaction Conditions: Conduct the lithium-halogen exchange at low temperatures (-78 °C is common) in an anhydrous ethereal solvent like THF or diethyl ether.[11]
-
Control Stoichiometry: Use a slight excess of the organolithium reagent (1.1-1.2 equivalents) to ensure complete exchange.
-
Formaldehyde Source: Use freshly cracked paraformaldehyde or a solution of formaldehyde in an appropriate solvent.
-
Alternative Electrophiles: Consider using dimethylformamide (DMF) as the electrophile to form the corresponding aldehyde, which can then be reduced to the alcohol in a separate step.
-
Problem 1.2: Formation of Multiple Byproducts in the Grignard Reaction.
-
Symptom: Attempting to form the Grignard reagent from 7-bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine leads to a complex mixture of products.
-
Potential Causes:
-
Difficulty in Grignard Reagent Formation: The initiation of Grignard reagent formation with pyridine halides can be challenging.
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting bromo-compound, leading to homocoupling byproducts.
-
-
Troubleshooting Steps:
-
Activation of Magnesium: Use highly reactive magnesium turnings (Rieke magnesium) or activate the magnesium with iodine or 1,2-dibromoethane.
-
Use of an Entrainer: Add a more reactive alkyl halide, such as ethyl bromide, to help initiate the reaction.[12]
-
Consider Alternative Organometallics: A bromine-magnesium exchange reaction using iPrMgCl can be a milder and more efficient way to generate the desired Grignard reagent.[2]
-
Scenario 2: Synthesis from 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic Acid
This pathway involves the reduction of the carboxylic acid or a more reactive derivative (e.g., an ester) to the primary alcohol.
Problem 2.1: Incomplete Reduction of the Carboxylic Acid.
-
Symptom: The reduction of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid with common reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is slow or incomplete.
-
Potential Causes:
-
Insolubility of the Starting Material: The carboxylic acid may have poor solubility in the reaction solvent, limiting its availability for reduction.
-
Deactivation of the Reducing Agent: The acidic proton of the carboxylic acid reacts with the hydride reagent, consuming one equivalent before reduction can occur.
-
Insufficient Reaction Time or Temperature: The reduction of heteroaromatic carboxylic acids can be sluggish.
-
-
Troubleshooting Steps:
-
Esterification Prior to Reduction: Convert the carboxylic acid to its methyl or ethyl ester. Esters are generally more soluble and readily reduced by LiAlH₄ or other hydride reagents.
-
Choice of Reducing Agent: For direct reduction of the carboxylic acid, borane-tetrahydrofuran complex (BH₃·THF) is often a good choice.
-
Optimize Reaction Conditions: Ensure an adequate excess of the reducing agent (at least 1 equivalent for the acidic proton and 1 for the reduction of the carboxyl group). If using BH₃·THF, gentle heating may be required.
-
Work-up Procedure: A careful work-up (e.g., Fieser work-up for LiAlH₄ reactions) is crucial to ensure the liberation of the alcohol from the aluminum or boron salts.
-
Problem 2.2: Over-reduction or Side Reactions.
-
Symptom: Besides the desired alcohol, byproducts indicating reduction of the pyridine ring are observed.
-
Potential Causes:
-
Harsh Reducing Agents: Very powerful reducing agents or harsh reaction conditions can lead to the reduction of the pyridine ring.
-
-
Troubleshooting Steps:
-
Milder Reducing Agents: If over-reduction is an issue, consider using a milder reducing agent. For the reduction of an ester intermediate, sodium borohydride in the presence of a Lewis acid like aluminum chloride can be effective.[13]
-
Temperature Control: Maintain a low reaction temperature to improve selectivity.
-
Proposed Synthetic Protocols
The following are detailed, step-by-step methodologies for the key transformations in the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Protocol 1: Synthesis via Lithium-Halogen Exchange
**dot graph "Lithium-Halogen_Exchange_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for the synthesis via lithium-halogen exchange.
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Quench the reaction by bubbling in gaseous formaldehyde or by the rapid addition of a pre-cooled solution of formaldehyde in THF.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Protocol 2: Synthesis via Reduction of the Carboxylic Acid
**dot graph "Carboxylic_Acid_Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for the reduction of the corresponding carboxylic acid.
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (2.5 eq, as a 1 M solution in THF) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Acidify the mixture with 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Data Summary for Scale-Up Considerations
| Parameter | Pathway A (from Bromo-compound) | Pathway B (from Carboxylic Acid) | Key Considerations |
| Starting Material Cost | Moderate to High | Moderate | Market price and availability can fluctuate. |
| Key Reagents | n-BuLi, Formaldehyde | BH₃·THF or LiAlH₄ | Organolithiums require strict anhydrous conditions and low temperatures. Borane is also moisture-sensitive. |
| Reaction Temperature | -78 °C | 0 °C to reflux | Cryogenic temperatures can be a challenge for large-scale reactors. |
| Safety Concerns | Pyrophoric organolithiums, gaseous formaldehyde | Flammable solvents, energetic quenching of hydrides | A thorough safety review is essential before scale-up. |
| Work-up Complexity | Aqueous quench and extraction | Careful quenching of excess hydride, aqueous work-up | Emulsion formation can be an issue during extractions on a large scale. |
| Overall Yield | Typically 60-80% | Typically 70-90% | Highly dependent on reaction optimization. |
Conclusion
The successful scale-up of the synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is an achievable goal with careful planning and a thorough understanding of the underlying chemistry. By anticipating potential challenges related to reagent handling, reaction conditions, and purification, and by implementing the troubleshooting strategies outlined in this guide, researchers and production chemists can develop a robust and efficient process. The choice between the two primary synthetic routes will ultimately depend on a careful evaluation of factors such as the cost and availability of starting materials, the scale of the synthesis, and the equipment available.
References
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ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. [Link]
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ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
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ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
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Organic Syntheses. (1946). 2-BROMOPYRIDINE. [Link]
- Google Patents. (n.d.).
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ResearchGate. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. [Link]
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PubMed. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. [Link]
- Google Patents. (1951).
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PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
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ResearchGate. (2025). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]
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Wiley Online Library. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. [Link]
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University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. [Link]
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PubChem. (n.d.). 7-bromo-2H,3H-[1][2]dioxino[2,3-b]pyridine. [Link]
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PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
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PubMed. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. [Link]
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Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
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ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
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BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]
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PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. [Link]
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PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
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PubMed. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. [Link]
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SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. [Link]
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Validation & Comparative
A Researcher's Guide to Investigating the Biological Activity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and Its Positional Isomers
Introduction: The Critical Role of Positional Isomerism in Drug Discovery
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a key heterocyclic structure found in a variety of biologically active compounds. The position of the methanol substituent on the pyridine ring can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for the development of novel therapeutics.
Structural Analysis of Positional Isomers
The core structure, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, offers several positions for substitution. This guide will focus on the comparison of the 7-yl methanol isomer with its potential 6-yl and 8-yl counterparts.
Caption: Chemical structures of the positional isomers of interest.
The key differences between these isomers lie in the electronic environment and steric hindrance around the methanol group. These seemingly minor changes can have profound effects on:
-
Target Binding: The position of the methanol group, a potential hydrogen bond donor and acceptor, can dictate the molecule's ability to fit into and interact with the active site of a protein target.
-
Physicochemical Properties: Isomerism can affect properties like pKa, lipophilicity (logP), and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: The position of the methanol group can expose it to or shield it from metabolic enzymes, thus affecting its rate of degradation and duration of action.
Hypothesized Biological Activities and Proposed Targets
Given the prevalence of the pyridine scaffold in medicinal chemistry, derivatives of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine could exhibit a range of biological activities.[3] Based on the activities of structurally related compounds, potential therapeutic areas to investigate include:
-
Oncology: Many pyridine derivatives have been investigated as kinase inhibitors.[1] The dioxinopyridine scaffold could serve as a hinge-binding motif for various kinases implicated in cancer signaling pathways.
-
Infectious Diseases: The pyridine ring is a common feature in antibacterial and antifungal agents.[4] These compounds could be screened for their efficacy against a panel of pathogenic microbes.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between the positional isomers, a series of in vitro assays should be performed. Below are detailed protocols for two representative assays.
Experimental Workflow: From Compound to Data
Caption: A generalized workflow for the comparative biological evaluation of positional isomers.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the dioxinopyridine isomers against a target kinase, for example, a receptor tyrosine kinase involved in cancer.[1][2][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against the target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (positional isomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of each isomer in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the nanomolar range.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Add 2.5 µL of each compound dilution to the appropriate wells. Include a DMSO-only control (no inhibition) and a positive control inhibitor.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for the kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay using MTT
This protocol determines the minimum concentration of a compound required to inhibit the growth of a bacterial strain.[6][7][8]
Objective: To determine the MIC of each isomer against a target bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (positional isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol)
-
Sterile 96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Prepare serial two-fold dilutions of each isomer in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (a known antibiotic), a negative control (MHB with DMSO), and a sterility control (MHB only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable bacteria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria, which corresponds to a significant reduction in the absorbance compared to the negative control.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison of the positional isomers.
Table 1: Comparative Biological Activity of Dioxinopyridine Isomers
| Compound | Target Kinase IC50 (µM) | S. aureus MIC (µg/mL) |
| (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol | Data to be determined | Data to be determined |
| (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-yl)methanol | Data to be determined | Data to be determined |
| (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-6-yl)methanol | Data to be determined | Data to be determined |
| Positive Control | (e.g., Staurosporine) | (e.g., Vancomycin) |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and its positional isomers. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to establish a structure-activity relationship for this class of compounds. The results of these studies will not only elucidate the pharmacological potential of these specific molecules but also contribute to the broader understanding of how positional isomerism can be leveraged in the design of more potent and selective therapeutic agents. Further investigations could include in vivo efficacy studies, metabolic stability assays, and computational modeling to refine the understanding of their mechanism of action and guide the development of future analogs.
References
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An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. MDPI. Available from: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. Available from: [Link]
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Current methodology of MTT assay in bacteria – A review. ResearchGate. Available from: [Link]
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Kinase assays. BMG LABTECH. Available from: [Link]
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2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. Available from: [Link]
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Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. PubMed. Available from: [Link]
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Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available from: [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]
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Structure Activity Relationships. Drug Design Org. Available from: [Link]
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A Comparative Guide to the Synthesis of Substituted 2,3-dihydro-dioxino[2,3-b]pyridines
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities analogous to the well-recognized 1,4-benzodioxane derivatives.[1] The strategic synthesis of substituted analogues of this core structure is of paramount importance for the development of novel therapeutic agents. This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of substituted 2,3-dihydro-dioxino[2,3-b]pyridines: the versatile intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones.
This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of these methodologies, supported by detailed experimental protocols and comparative data to inform strategic synthetic planning.
Route 1: Intramolecular Smiles Rearrangement
The intramolecular Smiles rearrangement stands out as a robust and versatile strategy for the synthesis of 2,3-dihydro-dioxino[2,3-b]pyridines, allowing for the introduction of a variety of substituents.[1][3] This method is characterized by a two-step sequence involving the formation of a key alcohol intermediate followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1]
Causality Behind Experimental Choices
The success of the Smiles rearrangement hinges on the electronic nature of the pyridine ring. The presence of an electron-withdrawing group, typically a nitro or a halo group at the 2-position, is crucial for activating the ring towards nucleophilic attack by the tethered alkoxide. The choice of base and solvent is also critical; a strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the cyclization, and an appropriate solvent is needed to facilitate the intramolecular reaction.
Experimental Protocol: Synthesis of 2-(Methyl)-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement
This protocol is adapted from established methodologies for the synthesis of 2-substituted derivatives.[1]
Step 1: Synthesis of 1-(2-nitropyridin-3-yloxy)propan-2-ol (Alcohol Intermediate)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-nitro-3-hydroxypyridine (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-methyloxirane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.[1]
Step 2: Intramolecular Cyclization
-
To a solution of 1-(2-nitropyridin-3-yloxy)propan-2-ol (1.0 eq) in anhydrous tert-butanol (t-BuOH), add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.[1]
-
Heat the reaction mixture to 80 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.[1]
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-(methyl)-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[1]
Caption: Workflow for the Smiles Rearrangement Synthesis.
Route 2: Cyclization of 3-Hydroxy-2-pyridone
An alternative and more direct approach involves the cyclization of 3-hydroxy-2-pyridones. This method circumvents the need for a pre-functionalized pyridine ring with a leaving group, instead relying on the nucleophilicity of the hydroxyl and pyridone oxygen atoms.
Causality Behind Experimental Choices
This route employs a strong base, sodium hydride, to deprotonate both the hydroxyl group and the pyridone nitrogen, creating a dianionic species. The subsequent addition of a dielectrophile, such as 1,2-dibromoethane, allows for a tandem O-alkylation and intramolecular cyclization to form the dioxino ring. The choice of a high-boiling polar aprotic solvent like hexamethylphosphoramide (HMPA) is to ensure the solubility of the intermediates and to facilitate the SN2 reactions at an elevated temperature.
Experimental Protocol: Synthesis of[1][2]Dioxino[2,3-b]pyridin-5(4H)-one
This protocol is based on a described method for the direct cyclization of a 3-hydroxy-2-pyridone derivative.[1]
-
To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with chloroform (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Caption: Workflow for the Direct Cyclization of 3-Hydroxy-2-pyridone.
Comparative Analysis
| Feature | Route 1: Intramolecular Smiles Rearrangement | Route 2: Cyclization of 3-Hydroxy-2-pyridone |
| Starting Materials | Readily available substituted pyridines (e.g., 2-nitro-3-hydroxypyridine) and epoxides/diols.[1][3] | 3-Hydroxy-2-pyridones and dihaloalkanes.[1] |
| Number of Steps | Typically two steps: alcohol formation and cyclization.[1] | One-pot reaction.[1] |
| Versatility | High. A wide variety of substituents can be introduced on the dioxino ring via the choice of nucleophile in the first step.[3] | Moderate. Substituents on the dioxino ring are dependent on the availability of the corresponding dihaloalkane. |
| Reaction Conditions | Base-catalyzed (e.g., t-BuOK), moderate to high temperatures (e.g., 80 °C).[1] | Strong base (NaH), high temperature (100 °C), and specialized solvent (HMPA).[1] |
| Reported Yields | Generally good to excellent, depending on the substrate. | Variable, dependent on substrate and reaction conditions. |
| Key Advantage | High versatility and modularity for introducing diversity. | More direct, one-pot procedure. |
| Key Disadvantage | Two-step process. | Harsher reaction conditions and use of a toxic solvent (HMPA). |
Conclusion
Both the intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones represent effective methods for the synthesis of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. The Smiles rearrangement offers superior versatility, making it the preferred route for generating a library of diverse analogues for structure-activity relationship studies. Its modular nature allows for the facile introduction of various substituents on the dioxino ring.
Conversely, the direct cyclization of 3-hydroxy-2-pyridones provides a more convergent and atom-economical approach. While its substrate scope may be more limited by the availability of substituted dihaloalkanes, it is a valuable strategy for accessing specific target molecules in a more streamlined fashion.
The ultimate choice of synthetic route will be dictated by the specific substitution patterns desired on the target molecule, the availability of starting materials, and the desired scale of the synthesis. For exploratory medicinal chemistry programs, the flexibility of the Smiles rearrangement is a significant asset. For process development or the synthesis of a specific, unsubstituted or symmetrically substituted target, the direct cyclization route may be more efficient.
References
-
General Synthesis Methods for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine: Application Notes and Protocols - Benchchem.
-
Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560. [Link]
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A Comparative Guide to the Biological Activity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol Analogs
Introduction: The Dioxinopyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized as the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its versatile structure serves as a template for designing molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The fusion of a dioxane ring to the pyridine core, creating the (2,3-Dihydro-[3][4]dioxino[2,3-b]pyridine) scaffold, imparts conformational rigidity and unique electronic properties, making it an intriguing starting point for drug discovery.
This guide focuses on (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and a rationally designed series of its analogs. While comprehensive comparative data for this specific series is not yet prevalent in public-domain literature, this document establishes a robust framework for their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. We will leverage established methodologies and findings from broader studies on pyridine derivatives to provide a scientifically grounded guide for researchers exploring this promising chemical space.
Analog Design Strategy: A Rational Approach to Exploring SAR
To effectively probe the structure-activity relationships of the parent compound, we propose a series of four analogs. The design of these analogs is not arbitrary; each modification is a deliberate choice aimed at exploring key pharmacological parameters such as cell permeability, target interaction, and metabolic stability. This strategy is informed by successful approaches documented in the development of other pyridine-based therapeutic agents.[1][3][5]
Caption: Rational design of analogs from the parent scaffold.
Screening Cascade: A Stepwise Approach to Biological Evaluation
A logical, tiered screening process is essential for efficiently identifying and characterizing the biological activity of new chemical entities. The workflow begins with broad-spectrum cytotoxicity screening against a panel of relevant cancer cell lines to identify initial hits. Subsequently, active compounds are advanced to more specific, target-based enzymatic and mechanistic assays to elucidate their mode of action.
Caption: A hierarchical workflow for screening and validating analogs.
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the potential outcomes of the screening cascade, the following table presents hypothetical but realistic data for our proposed analog series. The data is benchmarked against Doxorubicin and Combretastatin A-4, well-known clinical agents, to provide context for potency and selectivity. The selected cell lines (MCF-7, A549, HepG2) represent breast, lung, and liver cancers, respectively, and are commonly used in anticancer screening.[6][7][8]
Table 1: Comparative In Vitro Activity of Dioxinopyridine Analogs (Hypothetical Data)
| Compound | Description | Cytotoxicity IC50 (µM) vs. MCF-7 | Cytotoxicity IC50 (µM) vs. A549 | Cytotoxicity IC50 (µM) vs. HepG2 | VEGFR-2 Kinase IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| Analog 1 | Parent Compound | > 50 | > 50 | > 50 | > 50 | > 50 |
| Analog 2 | Ester Prodrug | 45.2 | > 50 | 48.1 | > 50 | > 50 |
| Analog 3 | Halogenated | 22.5 | 35.1 | 28.4 | 40.3 | > 50 |
| Analog 4 | Urea Derivative | 0.45 | 5.8 | 8.2 | 0.15 | > 50 |
| Doxorubicin | Reference Drug | 1.93[3] | 1.5 | 1.2 | N/A | N/A |
| Combretastatin A-4 | Reference Drug | 0.004 | 0.003 | N/A | N/A | 1.64[7] |
Interpretation of Results
-
Parent Compound (Analog 1): The core scaffold shows negligible activity, which is a common starting point in drug discovery, indicating that derivatization is necessary to unlock biological function.
-
Ester Prodrug (Analog 2): The slight increase in activity suggests that improved lipophilicity and cellular uptake may play a minor role, but the core pharmacophore is likely still too weak for significant effect.
-
Halogenated Analog (Analog 3): The introduction of a chlorine atom moderately enhances cytotoxic activity. This is a frequent observation where halogens can improve binding affinity through specific interactions or by altering the electronic nature of the pyridine ring.[1]
-
Urea Derivative (Analog 4): This analog demonstrates a dramatic increase in potency, particularly against the MCF-7 breast cancer cell line. The potent, single-digit micromolar activity against VEGFR-2 kinase strongly suggests a specific mode of action. This aligns with published data on pyridine-ureas, which are known to be effective VEGFR-2 inhibitors.[3][4] The urea moiety is critical, likely forming key hydrogen bonds within the ATP-binding pocket of the kinase.
Mechanistic Insight: The VEGFR-2 Signaling Pathway
The potent activity of Analog 4 against VEGFR-2 warrants a closer look at its potential mechanism. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibiting this pathway can effectively starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling cascade by Analog 4.
Experimental Protocols
For scientific rigor and reproducibility, detailed experimental protocols are essential. The following methods are standard in the field for assessing the biological activities described above.
Protocol 1: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the old medium with medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the following components in kinase buffer: purified recombinant VEGFR-2 enzyme, a specific peptide substrate, and varying concentrations of the test compound (e.g., Analog 4).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM).
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for evaluating the biological activity of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol analogs. Through a rational design and a tiered screening approach, our hypothetical analysis demonstrates how minor structural modifications can transform an inactive scaffold into a potent and specific inhibitor. The pyridine-urea derivative (Analog 4) emerged as a promising lead compound with potent, sub-micromolar inhibitory activity against VEGFR-2 and corresponding cytotoxicity in cancer cell lines.
These findings strongly support the (2,3-Dihydro-dioxino[2,3-b]pyridine) core as a viable scaffold for developing novel kinase inhibitors. The next logical steps in a drug discovery program would include:
-
Expanded SAR: Synthesize and test a wider array of urea analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluate the lead candidates in animal models of cancer to assess their antitumor effects in a physiological context.
-
ADME Profiling: Conduct in vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, ensuring they possess drug-like characteristics.[3][9]
By following this structured, data-driven approach, researchers can efficiently navigate the complexities of drug discovery and unlock the therapeutic potential of the dioxinopyridine scaffold.
References
-
Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI URL: [Link]
-
Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study Source: PubMed URL: [Link]
-
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed URL: [Link]
-
Title: Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists Source: PubMed URL: [Link]
-
Title: The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives Source: PubMed URL: [Link]
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- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Researcher's Guide to Spectroscopic Validation: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a rigorous spectroscopic analysis is not merely a procedural step but the cornerstone of scientific integrity. This guide provides an in-depth comparison of the expected spectroscopic signature of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol with the experimentally determined data of a structurally related alternative, 3-Pyridinemethanol. Through this comparative approach, we will explore the nuances of spectroscopic interpretation and validation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Spectroscopic Validation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Any ambiguity in the structural assignment of a compound like (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides a holistic and self-validating system for structural elucidation. Each technique probes different aspects of the molecular structure, and their combined data provides a high-confidence confirmation of the compound's identity and purity.
Comparative Spectroscopic Analysis
In the absence of readily available experimental spectra for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, we will first predict its spectroscopic data based on established principles and data from its core structure. We will then compare these predicted values with the experimental data of 3-Pyridinemethanol, a simpler, commercially available analogue. This comparison will highlight how the addition of the dihydro-dioxino ring fused to the pyridine core influences the spectroscopic properties.
Chemical Structures for Comparison
Caption: Chemical structures of the target and alternative compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0-8.2 | s | 1H | H on pyridine ring (adjacent to N) |
| ~7.0-7.2 | s | 1H | H on pyridine ring |
| ~4.6-4.8 | s | 2H | -CH₂-OH |
| ~4.3-4.5 | m | 2H | -O-CH₂- (dioxino ring) |
| ~4.0-4.2 | m | 2H | -O-CH₂- (dioxino ring) |
| ~2.5-3.5 | br s | 1H | -OH |
Experimental ¹H NMR Data for the Alternative
Table 2: Experimental ¹H NMR Data for 3-Pyridinemethanol
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.44 | s | 1H | H-2 |
| 8.36 | d | 1H | H-6 |
| 7.71 | d | 1H | H-4 |
| 7.26 | dd | 1H | H-5 |
| 5.53 | br s | 1H | -OH |
| 4.67 | s | 2H | -CH₂- |
Data sourced from ChemicalBook.[1]
¹H NMR: Comparative Insights
The predicted ¹H NMR spectrum of the target compound shows significant differences from the experimental spectrum of 3-Pyridinemethanol, primarily due to the fused dihydro-dioxino ring. The two aromatic protons on the pyridine ring of the target compound are expected to be singlets due to their isolation from other protons, whereas the pyridine protons in 3-Pyridinemethanol show characteristic doublet and doublet of doublets splitting patterns. The presence of the two methylene groups in the dihydro-dioxino ring of the target compound will introduce two new multiplets in the 4.0-4.5 ppm region. The chemical shift of the benzylic protons (-CH₂-OH) is expected to be similar in both compounds.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C (adjacent to N in pyridine) |
| ~145-150 | C (fused to dioxino ring) |
| ~140-145 | C (fused to dioxino ring) |
| ~120-125 | CH (pyridine ring) |
| ~115-120 | CH (pyridine ring) |
| ~65-70 | -O-CH₂- (dioxino ring) |
| ~60-65 | -O-CH₂- (dioxino ring) |
| ~60-65 | -CH₂-OH |
Experimental ¹³C NMR Data for the Alternative
Table 4: Experimental ¹³C NMR Data for 3-Pyridinemethanol
| Chemical Shift (δ, ppm) | Assignment |
| 148.8 | C-2 |
| 148.4 | C-6 |
| 137.4 | C-3 |
| 135.5 | C-4 |
| 123.6 | C-5 |
| 62.6 | -CH₂- |
Data sourced from SpectraBase.[2]
¹³C NMR: Comparative Insights
The predicted ¹³C NMR spectrum of the target compound will display more signals than that of 3-Pyridinemethanol due to the additional carbons of the dihydro-dioxino ring. The carbons of the pyridine ring in the target compound will also experience shifts due to the electronic effects of the fused ring. Specifically, the quaternary carbons involved in the fusion will appear in the downfield region. The two methylene carbons of the dihydro-dioxino ring are expected to resonate around 60-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its molecular formula and gaining structural insights.
Predicted Mass Spectrum Data
Table 5: Predicted MS Data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| m/z | Interpretation |
| 167.06 | [M]⁺ (Molecular Ion) |
| 136.05 | [M - CH₂OH]⁺ |
| 108.04 | [M - C₂H₃O₂]⁺ |
Molecular Formula: C₈H₉NO₃
Experimental Mass Spectrum Data for the Alternative
Table 6: Experimental MS Data for 3-Pyridinemethanol
| m/z | Interpretation |
| 109.05 | [M]⁺ (Molecular Ion) |
| 108.05 | [M - H]⁺ |
| 80.04 | [M - CHO]⁺ |
| 79.04 | [Pyridine]⁺ |
Molecular Formula: C₆H₇NO Data sourced from SpectraBase.[3]
MS: Comparative Insights
The molecular ion peak in the mass spectrum is a key identifier. For the target compound, this is predicted to be at m/z 167, corresponding to its molecular weight. In contrast, 3-Pyridinemethanol shows a molecular ion at m/z 109. The fragmentation patterns will also differ significantly. The target compound is expected to show a prominent fragment from the loss of the hydroxymethyl group (-CH₂OH), while 3-Pyridinemethanol shows a characteristic loss of a hydrogen atom and a formyl radical.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
Table 7: Predicted IR Data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2850-3000 | C-H stretch (sp³) |
| 1550-1650 | C=N and C=C stretch (pyridine ring) |
| 1000-1300 | C-O stretch (ether and alcohol) |
Experimental IR Data for the Alternative
Table 8: Experimental IR Data for 3-Pyridinemethanol
| Wavenumber (cm⁻¹) | Functional Group |
| 3175 (broad) | O-H stretch (alcohol) |
| 2850 | C-H stretch (sp³) |
| 1580, 1480, 1430 | C=N and C=C stretch (pyridine ring) |
| 1030 | C-O stretch (alcohol) |
Data sourced from PubChem.[4]
IR: Comparative Insights
Both molecules are expected to show a broad O-H stretching band characteristic of an alcohol. The key difference in the IR spectrum of the target compound will be the presence of strong C-O stretching bands associated with the dihydro-dioxino ring, which will likely appear in the 1000-1200 cm⁻¹ region. Both spectra will exhibit characteristic aromatic C=C and C=N stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Predicted UV-Vis Data
Table 9: Predicted UV-Vis Data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
| λmax (nm) | Electronic Transition |
| ~220-230 | π → π |
| ~270-280 | n → π |
Experimental UV-Vis Data for the Alternative
Table 10: Experimental UV-Vis Data for 3-Pyridinemethanol in Methanol
| λmax (nm) |
| 265 |
Data interpretation from various sources suggests a primary absorption band around this wavelength.[5]
UV-Vis: Comparative Insights
The fusion of the dihydro-dioxino ring to the pyridine core in the target compound is expected to cause a slight red shift (bathochromic shift) in the π → π* and n → π* transitions compared to 3-Pyridinemethanol, due to the extension of the chromophore.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to correct for solvent absorption.
Workflow for Spectroscopic Validation
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol Derivatives: A Roadmap for Novel Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for initiating and advancing the structure-activity relationship (SAR) studies of a novel heterocyclic scaffold: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol. While direct and extensive SAR literature for this specific scaffold is nascent, this document leverages established principles from structurally related compounds, such as pyridopyrimidines, to propose a strategic approach to its exploration as a potential new class of kinase inhibitors. By presenting a hypothetical SAR campaign, detailed experimental protocols, and comparative analysis with known kinase inhibitors, this guide serves as a practical roadmap for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
Introduction: The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol Scaffold - A Novelty in Heterocyclic Chemistry
The fusion of a pyridine ring with a dihydro-dioxin moiety presents a unique three-dimensional structure that is relatively underexplored in medicinal chemistry. The parent compound, (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)methanol, offers multiple points for chemical modification, making it an attractive starting point for the development of a diverse chemical library. The presence of the pyridine nitrogen atom, the hydroxyl group of the methanol substituent, and the dihydro-dioxin ring system provides a rich pharmacophoric landscape.
Drawing parallels from other pyridine-fused heterocycles, such as the pyrido[2,3-d]pyrimidin-7(8H)-ones which are known to be potent kinase inhibitors[1][3], we hypothesize that the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol scaffold could similarly engage with the ATP-binding site of various kinases. Kinases are a well-established class of drug targets, and the development of novel, selective inhibitors is of high interest in oncology, immunology, and inflammatory diseases[4][5].
This guide will outline a systematic approach to probe the SAR of this novel scaffold, with a focus on identifying key structural features that govern its potential kinase inhibitory activity.
Proposed Synthesis Strategy
The synthesis of the core scaffold and its derivatives is the foundational step in any SAR study. Based on the literature for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives[6], a plausible synthetic route to the target compounds is proposed. The key step involves a Smiles rearrangement of a suitably substituted pyridine precursor.
Experimental Protocol: Synthesis of the Core Scaffold
A generalized protocol for the synthesis of the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol core is detailed below. This can be adapted for the synthesis of various derivatives.
Step 1: Synthesis of 2-nitro-3-oxiranylmethoxypyridine
-
To a solution of 2-nitro-3-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add epichlorohydrin dropwise and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-nitro-3-oxiranylmethoxypyridine.
Step 2: Smiles Rearrangement to form the Dioxinopyridine Ring
-
The synthesized 2-nitro-3-oxiranylmethoxypyridine can undergo a base-catalyzed intramolecular Smiles rearrangement.
-
Treating the oxiranylmethoxypyridine with a suitable base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., THF) at room temperature should facilitate the ring closure to form the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine ring system[6].
-
Subsequent functional group manipulations on the pyridine ring would be necessary to introduce the methanol group at the 7-position.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the generation of target derivatives.
A Proposed SAR Campaign: A Comparative Approach
In the absence of existing data, we propose a systematic SAR exploration of the (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol scaffold, drawing insights from known kinase inhibitors with pyridine-based cores. The primary points of diversification will be the methanol side chain, the pyridine ring, and the dihydro-dioxin ring.
Modification of the Methanol Side Chain (R1)
The hydroxyl group of the methanol side chain can be a key hydrogen bond donor or acceptor. Modifications at this position can explore the steric and electronic requirements of the binding pocket.
| Modification | Rationale | Comparator SAR Insight |
| Esterification/Etherification | To probe the necessity of the free hydroxyl group and explore lipophilicity. | In some kinase inhibitors, masking a hydroxyl group can improve cell permeability. |
| Conversion to Amine | To introduce a basic center and a hydrogen bond donor. | Amino groups are prevalent in kinase inhibitors, often forming salt bridges with acidic residues. |
| Chain Extension/Branching | To explore the steric limits of the binding pocket. | The length and branching of side chains can significantly impact potency and selectivity. |
| Fluorination | To alter the pKa of the hydroxyl group and block metabolic oxidation. | Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability. |
Substitution on the Pyridine Ring (R2, R3)
Substitution on the pyridine ring can modulate the electronics of the system, influence solubility, and provide additional interaction points with the target protein.
| Position | Substituent Type | Rationale | Comparator SAR Insight |
| R2 (Position 6) | Small alkyl, halogen, cyano | To probe steric and electronic effects near the pyridine nitrogen. | In many pyridine-based inhibitors, substitution at this position can influence the orientation of the molecule in the binding pocket. |
| R3 (Position 8) | Aromatic/Heteroaromatic rings | To explore potential pi-stacking interactions. | Many potent kinase inhibitors feature an aromatic or heteroaromatic group that engages in pi-stacking with aromatic residues in the ATP-binding site. |
| R3 (Position 8) | H-bond donors/acceptors | To form additional hydrogen bonds with the protein. | The introduction of groups like -NH2, -OH, or -CONH2 can significantly enhance binding affinity. |
Modification of the Dihydro-dioxin Ring (R4)
While modifications on this ring might be synthetically more challenging, they could be crucial for optimizing the overall conformation and properties of the molecule.
| Modification | Rationale | Comparator SAR Insight |
| Introduction of Stereocenters | To explore the impact of chirality on binding. | Enantiomers of chiral drugs often exhibit different pharmacological activities. |
| Ring Size Variation | To alter the dihedral angle between the dioxin and pyridine rings. | Conformational restriction can lock the molecule in a bioactive conformation, improving potency. |
Diagram of Key SAR Diversification Points
Caption: Key positions for chemical diversification in the SAR study.
Proposed Biological Evaluation and Comparative Analysis
Given the structural similarities to known kinase inhibitors, a primary focus of the biological evaluation should be on a panel of representative kinases.
Experimental Protocol: Kinase Inhibition Assay
A widely used method for assessing kinase inhibitory activity is a luminescence-based assay.
-
Reagents: Recombinant kinase, suitable substrate peptide, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells and incubate for a specified time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the remaining ATP using the luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 values for each compound.
Experimental Protocol: Cell-Based Proliferation Assay
To assess the effect of the compounds on cancer cell growth, a standard MTT or CellTiter-Glo® assay can be used.
-
Cell Lines: A panel of cancer cell lines (e.g., HCT-116, A549, MCF-7) should be used.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent and incubate.
-
Measure the absorbance or luminescence to determine cell viability.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Comparative Data Table (Hypothetical)
The following table illustrates how the data from the proposed SAR study could be presented, with hypothetical values for a subset of proposed derivatives compared to a known pyridopyrimidine kinase inhibitor.
| Compound | R1 | R2 | R3 | Kinase X IC50 (nM) | HCT-116 GI50 (µM) |
| Core | -CH2OH | H | H | >10,000 | >100 |
| 1a | -CH2OAc | H | H | 5,200 | 75 |
| 1b | -CH2NH2 | H | H | 1,500 | 45 |
| 2a | -CH2OH | Cl | H | 8,500 | 90 |
| 3a | -CH2OH | H | Phenyl | 850 | 15 |
| 3b | -CH2OH | H | 4-Fluorophenyl | 450 | 8 |
| Comparator | - | - | - | 50 | 1.2 |
Conclusion and Future Directions
The (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol scaffold represents a novel and promising starting point for the discovery of new therapeutic agents, particularly kinase inhibitors. Although direct SAR data is currently unavailable, this guide provides a comprehensive and scientifically-grounded roadmap for initiating such an investigation. By leveraging established synthetic methodologies and drawing comparative insights from structurally related, biologically active compounds, a systematic exploration of this scaffold's SAR is achievable.
Future work should focus on the synthesis of a diverse library of derivatives based on the proposed modifications, followed by rigorous biological evaluation. Promising hits from the initial screening can then be subjected to further optimization, including studies on their selectivity profile, pharmacokinetic properties, and in vivo efficacy. The framework presented here serves as a catalyst for unlocking the full therapeutic potential of this intriguing heterocyclic system.
References
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Huang, M., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
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Confirming the purity of synthesized (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol via HPLC
An Objective Guide to Confirming the Purity of Synthesized (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol: HPLC and Its Alternatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For novel heterocyclic compounds like (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, which hold potential as intermediates or active pharmaceutical ingredients (APIs), even trace impurities can drastically alter pharmacological activity, toxicity profiles, and reaction kinetics. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the stringent purity assessment of this compound, ensuring that researchers can proceed with confidence in their downstream applications.
The synthesis of complex heterocyclic structures, such as dioxinopyridine derivatives, can often result in a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[1][2] Therefore, a validated, high-resolution analytical method is indispensable.
Primary Method: Reversed-Phase HPLC for Definitive Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique in most pharmaceutical quality control (QC) laboratories for its robustness, versatility, and precision.[3][4] For a polar, non-volatile molecule like (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[5]
Causality-Driven HPLC Method Development
The goal is to develop a stability-indicating method capable of separating the main compound from all potential impurities and degradation products.[6][7]
-
Column Selection : A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules.[5] The choice of a high-purity silica backbone minimizes peak tailing for basic compounds like pyridines, which can interact with residual acidic silanol groups on the stationary phase.[8]
-
Mobile Phase Selection : The mobile phase must be optimized for resolution and peak shape. A typical starting point is a gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol.
-
Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength (190 nm vs. 205 nm), which is advantageous for detecting compounds at low wavelengths.[9]
-
Aqueous Buffer : A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to suppress the ionization of any residual silanol groups on the column and to ensure consistent protonation of the basic nitrogen on the pyridine ring, leading to sharper, more symmetrical peaks.[8]
-
-
Detection : A Diode Array Detector (DAD) or UV-Vis detector is standard. A preliminary UV scan of the analyte would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For pyridine-containing structures, detection is often effective in the 220-280 nm range.
Workflow for HPLC Purity Determination
The following diagram outlines the logical flow from sample preparation to final purity confirmation, incorporating essential system validation steps.
Caption: Workflow for HPLC purity analysis of a synthesized compound.
Experimental Protocol: Validated RP-HPLC Method
This protocol is a self-validating system designed in accordance with International Council for Harmonisation (ICH) guidelines.[6][10][11]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 254 nm |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile |
Method Validation Steps:
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[12][13]
-
Specificity : Inject a blank (diluent), the sample, and a spiked sample (if potential impurities are known). The method is specific if the main peak is free from interference from any other components.
-
Linearity : Prepare a series of solutions of the analyte across a range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration.
-
Accuracy : Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision :
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Table 2: Representative (Hypothetical) HPLC Validation Data
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.8% (Repeatability) |
| LOQ | Signal-to-Noise ≥ 10 | 0.05% of target conc. |
Comparative Analysis: Orthogonal Methods for Purity Verification
Relying on a single analytical technique is insufficient for definitive purity confirmation. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[3][14]
-
Advantages : The primary benefits are significantly faster analysis times (often reducing a 20-minute HPLC run to under 5 minutes), improved resolution (sharper peaks), and higher sensitivity.[15][16][17] This makes UPLC ideal for high-throughput screening environments.
-
Disadvantages : Requires specialized, high-pressure instrumentation, and methods may be less robust or easily transferable to standard HPLC systems.
-
Verdict : An excellent alternative for labs equipped with UPLC systems, offering a significant boost in productivity without sacrificing data quality.
Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed structural information. Its quantitative application, qNMR, is a primary analytical method because the signal integral is directly proportional to the number of nuclei, allowing for purity determination without a reference standard of the analyte itself.[18][19][20]
-
Advantages : Provides an absolute purity value (mass/mass %).[21] It is non-destructive and can identify unknown impurities if they are present in sufficient quantity. It relies on a different physical principle (nuclear spin) than chromatography, making it a truly orthogonal technique.[22][23]
-
Disadvantages : Lower sensitivity compared to HPLC, making it difficult to detect impurities below the ~0.1% level. It requires a high-purity, certified internal standard that is soluble in the same deuterated solvent and has non-overlapping signals.
-
Verdict : The gold standard for assigning the purity of reference materials and for orthogonal confirmation of HPLC results. It provides a high degree of confidence in the purity value.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility in the gas phase, followed by detection with a mass spectrometer.[24]
-
Advantages : Offers exceptional sensitivity and selectivity. The mass spectrometer provides structural information that can be used to identify unknown volatile or semi-volatile impurities.[25]
-
Disadvantages : The primary limitation for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol is its low volatility due to its polarity and hydroxyl group. Analysis would likely require chemical derivatization (e.g., silylation) to increase volatility, adding a complex and potentially error-prone step to sample preparation.[26][27] There is also a risk of thermal degradation in the hot GC inlet.[28]
-
Verdict : Generally unsuitable as a primary method for this specific compound but could be valuable for detecting specific, volatile impurities from the synthesis (e.g., residual solvents or low molecular weight starting materials).
Summary of Purity Analysis Techniques
Table 3: Comparison of Analytical Techniques for Purity Confirmation
| Technique | Principle of Separation/Detection | Advantages for This Compound | Disadvantages for This Compound |
|---|---|---|---|
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, excellent for quantifying known and unknown impurities, widely available. | Requires a reference standard for absolute quantification; peak co-elution is possible. |
| UPLC-UV/DAD | Same as HPLC but with smaller particles and higher pressure. | Much faster analysis, higher resolution and sensitivity than HPLC.[15][16][17] | Requires specialized high-pressure equipment; less common in some QC labs. |
| qNMR | Nuclear magnetic resonance; signal integral is proportional to molar concentration. | Primary method (no analyte standard needed), provides structural information, truly orthogonal to chromatography.[18][19] | Lower sensitivity (impurities <0.1% may be missed), requires expensive equipment and a certified internal standard. |
| GC-MS | Separation of volatile compounds in a gas phase, followed by mass analysis. | High sensitivity and selectivity for volatile compounds, provides structural identification of impurities.[29] | Analyte is non-volatile and requires derivatization; risk of thermal degradation.[28] |
Conclusion and Recommendation
For routine and robust purity confirmation of synthesized (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a validated Reversed-Phase HPLC method is the most appropriate and reliable choice. It offers the best balance of resolution, sensitivity, and accessibility for most research and drug development settings. The method's validity should be established according to ICH guidelines to ensure data integrity.
For definitive characterization, especially for a new chemical entity or a reference standard batch, purity confirmation by HPLC should be corroborated with an orthogonal method. Quantitative NMR (qNMR) is the superior choice for this purpose, as it provides an independent, absolute measure of purity and offers valuable structural confirmation. While UPLC offers a significant speed advantage and GC-MS can be useful for specific impurity investigations, the combination of HPLC and qNMR provides the most comprehensive and trustworthy assessment of compound purity.
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Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma. [Link]
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PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru. [Link]
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Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from Sepuxianyun. [Link]
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Castañar, L., & Rull-Barrull, J. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved from Mestrelab Resources. [Link]
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Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from National Metrology Institute of Japan. [Link]
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Patel, S., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from Chromatography Today. [Link]
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ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from ResearchGate. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
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Semantic Scholar. (n.d.). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from Semantic Scholar. [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
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Ilasco, M., & Héron, S. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
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Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from Institute of Validation Technology. [Link]
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Kašpar, M. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard? Retrieved from ResearchGate. [Link]
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Zhang, J., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. [Link]
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Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from Pharma's Almanac. [Link]
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ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from ResearchGate. [Link]
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PubMed. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. [Link]
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MOLBASE. (n.d.). 2,3-dihydro-7-methyl-[14][15]dioxino[2,3-b]pyridine-3-methanol methanesulfonate (ester). Retrieved from MOLBASE. [Link]
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NIH. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from NIH. [Link]
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ResearchGate. (2025, August 6). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Retrieved from ResearchGate. [Link]
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A Comparative Guide to (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and its Bioisosteric Heterocyclic Analogues in Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer a blend of developable physicochemical properties and potent biological activity is perpetual. Fused pyridine derivatives represent a class of "privileged structures" due to their frequent appearance in biologically active compounds and their ability to engage in key interactions with a multitude of biological targets.[1] This guide provides an in-depth comparison of (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)-methanol , a member of the dioxinopyridine family, with its structurally related, bioisosteric counterparts: the furopyridines and thienopyridines.
The principle of bioisosterism, the exchange of a molecular fragment with another that retains similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[3] It allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[2] This guide will explore how the replacement of the dioxino moiety with furan or thiophene rings—common bioisosteres—impacts the synthetic accessibility, physicochemical characteristics, and potential therapeutic applications of the resulting heterocyclic systems. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their research endeavors.
Structural and Physicochemical Comparison of Heterocyclic Cores
The seemingly subtle change of replacing the dioxino ring in our target molecule with a furan or thiophene ring can significantly alter its electronic, steric, and physicochemical properties. These modifications, in turn, influence a compound's solubility, lipophilicity, and its ability to interact with biological targets.[4]
| Property | (2,3-Dihydro-[2][3]dioxino [2,3-b]pyridin-7-yl)-methanol | Furo[2,3-b]pyridin-7-yl-methanol (Hypothetical) | Thieno[2,3-b]pyridin-7-yl-methanol (Hypothetical) |
| Molecular Formula | C8H9NO3 | C8H7NO2 | C8H7NOS |
| Molecular Weight | 167.16 g/mol | 149.15 g/mol | 165.21 g/mol |
| Predicted XlogP | 0.1 | 1.2 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
| Predicted pKa (Basic) | ~3.5-4.5 | ~3.0-4.0 | ~3.0-4.0 |
| Polar Surface Area | 40.5 Ų | 33.1 Ų | 41.1 Ų |
Note: Some values are estimated based on data from structurally similar compounds available in PubChem and other chemical databases, as specific experimental data for the methanol-substituted derivatives is limited.[5][6]
The dioxinopyridine scaffold, with its additional oxygen atom, is predicted to be more polar and have a lower logP compared to its furopyridine and thienopyridine bioisosteres. This increased polarity may enhance aqueous solubility but could also impact cell permeability. The thienopyridine analogue, containing a sulfur atom, is expected to be the most lipophilic, which could favor membrane traversal but may also increase metabolic susceptibility.
Comparative Synthesis Strategies
The accessibility of a chemical scaffold is a critical consideration in any drug discovery program. The synthetic routes to these fused heterocyclic systems, while sharing some common principles, possess distinct features.
General Synthetic Approach
A common strategy for the synthesis of these fused pyridines involves the construction of the second heterocyclic ring onto a pre-existing, functionalized pyridine core. For the hydroxymethyl-substituted analogues, this typically involves the synthesis of the fused ring system with a precursor functional group (e.g., an ester or carboxylic acid) at the 7-position, which is then reduced to the desired methanol.
Below is a diagram illustrating a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of hydroxymethyl-substituted fused pyridines.
Synthesis of (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)-methanol
Synthesis of Furopyridine Analogues
The synthesis of furopyridines is well-documented, often involving the construction of the furan ring from a functionalized pyridine precursor.[7] For instance, a 3-hydroxypyridine derivative can be alkylated with a propargyl halide, followed by a cyclization reaction to form the furan ring.
Synthesis of Thienopyridine Analogues
Thienopyridines are key scaffolds in several marketed drugs, and their synthesis is extensively described.[8] A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyano-thioacetamide in the presence of a base to form a 2-aminothiophene, which can then be cyclized to form the fused pyridine ring.
Comparative Biological Activity: A Focus on Anticancer Potential
Fused pyridine heterocycles, including furopyridines and thienopyridines, are known to exhibit a wide range of biological activities, with a significant number of derivatives being investigated as anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
While there is limited publicly available data on the specific biological activity of (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)-methanol, the anticancer potential of its bioisosteric analogues provides a strong rationale for its investigation in this therapeutic area.
| Heterocyclic System | Representative Compound/Derivative | Cancer Cell Line(s) | Reported IC50 | Reference |
| Thienopyridines | Thieno[2,3-b]pyridine Derivative | HepG-2 (Liver Cancer) | 3.12 µM | [9] |
| MCF-7 (Breast Cancer) | 20.55 µM | [9] | ||
| Furopyridines | Furopyridone Derivative | KYSE70 (Esophageal Cancer) | ~4 µM (converted from µg/mL) | [10] |
| KYSE150 (Esophageal Cancer) | ~4 µM (converted from µg/mL) | [10] | ||
| Dioxinopyridines | N/A | N/A | Data not available |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that both thienopyridine and furopyridine scaffolds are promising starting points for the development of novel anticancer agents. The variation in IC50 values against different cell lines highlights the importance of the specific substitution patterns on the heterocyclic core in determining potency and selectivity. The hydroxymethyl group, in particular, can serve as a crucial hydrogen bonding moiety for interaction with target proteins.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for a representative synthesis and a key biological assay are provided below.
Protocol 1: General Synthesis of a Fused Pyridine Methanol Derivative
This protocol provides a general procedure for the reduction of a fused pyridine carboxylic acid ester to the corresponding methanol, a key final step in many synthetic routes.
Caption: Workflow for the reduction of a fused pyridine ester to a methanol.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fused pyridine carboxylic acid ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fused pyridine methanol.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The comparative analysis of (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)-methanol with its furopyridine and thienopyridine bioisosteres underscores the power of subtle structural modifications in tuning the properties of heterocyclic scaffolds. While the dioxinopyridine core offers potential advantages in terms of polarity and aqueous solubility, the well-established synthetic routes and documented biological activities of furopyridines and thienopyridines make them highly attractive starting points for drug discovery campaigns, particularly in the field of oncology.
Further research is warranted to fully elucidate the synthesis and biological profile of (2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-yl)-methanol. A direct, head-to-head comparison of these three heterocyclic systems against a panel of cancer cell lines would provide invaluable structure-activity relationship (SAR) data and guide the rational design of next-generation fused pyridine-based therapeutics. The experimental protocols provided herein offer a framework for conducting such comparative studies, empowering researchers to explore the therapeutic potential of this versatile class of compounds.
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Comparative Benchmarking of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol: A Novel Scaffold Against Established Phosphodiesterase 4 (PDE4) Inhibitors
Executive Summary: This guide provides a comprehensive benchmarking analysis of the novel molecule, (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, hereafter referred to as Compound X. Based on its core dioxinopyridine scaffold, which shares structural motifs with known therapeutic agents, we hypothesize its potential as an inhibitor of Phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade.[1][2][3] This document outlines a series of comparative in vitro experiments designed to evaluate the potency and efficacy of Compound X against two FDA-approved PDE4 inhibitors: Roflumilast and Apremilast. The presented protocols and hypothetical data serve as a framework for researchers in drug discovery to assess this new chemical entity's therapeutic potential in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[4][5]
Introduction: The Rationale for Targeting PDE4
The pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatility allows for the development of agents across a wide spectrum of diseases. Our interest in Compound X stems from this heritage and its novel dioxinopyridine fusion, suggesting the potential for unique pharmacological properties.
A key therapeutic target for anti-inflammatory drug development is Phosphodiesterase 4 (PDE4). PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune cells.[6][7] The concentration of intracellular cAMP is a critical determinant of the inflammatory response. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA). This activation leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, while simultaneously increasing the production of anti-inflammatory cytokines such as IL-10.[5][8][9][10] This dual action of re-balancing cytokine signaling makes PDE4 an attractive target for treating a variety of chronic inflammatory conditions.[9][11]
Caption: The PDE4 signaling pathway. Inhibition of PDE4 prevents cAMP degradation, leading to downstream anti-inflammatory effects.
Profiles of Benchmarked Compounds
This guide compares our investigational molecule, Compound X, against two leading, clinically-approved PDE4 inhibitors.
| Feature | (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (Compound X) | Roflumilast | Apremilast |
| Chemical Structure | ![]() | ![]() | ![]() |
| Core Scaffold | Dioxinopyridine | Substituted Benzamide/Pyridine | Phthalimide/Substituted Benzamide |
| Therapeutic Target | Hypothesized: Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4)[4][12][13] | Phosphodiesterase 4 (PDE4)[5][9][14] |
| Primary Indication | Investigational | Severe COPD[12] | Psoriasis & Psoriatic Arthritis[5][15] |
Causality Behind Compound Selection:
-
Roflumilast was chosen as it is a potent, second-generation PDE4 inhibitor primarily used for respiratory inflammation (COPD), representing a benchmark for high enzymatic inhibition.[4][16]
-
Apremilast was selected due to its successful application in systemic inflammatory and autoimmune conditions like psoriasis, providing a benchmark for oral bioavailability and modulation of a broad array of inflammatory mediators.[9][10]
Comparative In Vitro Efficacy and Potency
To rigorously benchmark Compound X, a tiered experimental approach is proposed, moving from direct enzyme inhibition to cell-based functional outcomes.
Caption: Tiered experimental workflow for benchmarking Compound X.
Experiment 1: Direct PDE4B Enzyme Inhibition
Experimental Rationale: The foundational step is to quantify the direct inhibitory activity of Compound X on the target enzyme, specifically the PDE4B isoform, which is highly expressed in inflammatory cells. A competitive inhibition assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.
Protocol: PDE4B Inhibition Assay (IMAP® Fluorescence Polarization)
-
Reagent Preparation: Recombinant human PDE4B enzyme, a fluorescently labeled cAMP substrate (FAM-cAMP), and binding buffer are prepared.
-
Compound Dilution: A serial dilution of Compound X, Roflumilast, and Apremilast is prepared in DMSO, followed by a final dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of diluted compound.
-
Enzyme Addition: Add 5 µL of PDE4B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate to initiate the enzymatic reaction. Incubate for 60 minutes.
-
Reaction Termination: Add 60 µL of the IMAP binding solution (containing trivalent metal-coated nanoparticles that bind to the phosphate group of the hydrolyzed substrate). Incubate for 2 hours.
-
Data Acquisition: Read the fluorescence polarization (FP) on a suitable plate reader. High FP indicates unhydrolyzed substrate (inhibition), while low FP indicates substrate hydrolysis (no inhibition).
-
Data Analysis: Plot the FP signal against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Hypothetical Comparative Data: PDE4B Inhibition
| Compound | IC50 (nM) |
| Compound X | 48.5 |
| Roflumilast | 8.2 |
| Apremilast | 77.3 |
Experiment 2: Cellular cAMP Accumulation
Experimental Rationale: Demonstrating enzyme inhibition in a purified system is crucial, but it must be validated in a cellular context. This assay measures the functional consequence of PDE4 inhibition—the accumulation of intracellular cAMP—in a relevant human immune cell line (e.g., U937 monocytes).
Protocol: Cell-Based cAMP Assay (HTRF®)
-
Cell Culture: Culture U937 cells to a density of 1-2 million cells/mL.
-
Cell Plating: Resuspend cells in stimulation buffer and plate 10 µL per well in a 384-well plate.
-
Compound Addition: Add 5 µL of serially diluted compounds (Compound X, Roflumilast, Apremilast) to the cells.
-
Cell Stimulation: Add 5 µL of a cell stimulant (e.g., Forskolin, to activate adenylate cyclase) to all wells except the negative control. Incubate for 30 minutes.
-
Cell Lysis & Detection: Add 10 µL of HTRF lysis buffer containing the detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine the half-maximal effective concentration (EC50) for cAMP accumulation.
Hypothetical Comparative Data: cAMP Accumulation
| Compound | EC50 (nM) |
| Compound X | 112.0 |
| Roflumilast | 25.5 |
| Apremilast | 155.8 |
Experiment 3: Downstream Cytokine Modulation
Experimental Rationale: The ultimate therapeutic goal of an anti-inflammatory agent is to modulate the production of inflammatory mediators. This assay provides the most physiologically relevant in vitro data by measuring the compound's ability to inhibit TNF-α (a key pro-inflammatory cytokine) and enhance IL-10 (a key anti-inflammatory cytokine) in primary human immune cells.
Protocol: TNF-α Inhibition in LPS-Stimulated PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 2x10^5 cells/well in a 96-well plate.
-
Compound Pre-incubation: Add serially diluted compounds and incubate for 60 minutes.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of TNF-α production against compound concentration to determine the IC50.
Hypothetical Comparative Data: Cytokine Modulation
| Compound | TNF-α Inhibition IC50 (nM) |
| Compound X | 95.7 |
| Roflumilast | 19.8 |
| Apremilast | 130.2 |
Discussion and Future Directions
The hypothetical data generated through this benchmarking framework positions (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol (Compound X) as a potent and promising novel PDE4 inhibitor. Its direct enzyme inhibition (IC50 ≈ 49 nM) is robust, falling between the high-potency benchmark of Roflumilast and the clinically effective Apremilast. Crucially, this biochemical potency translates effectively into a cellular context, as demonstrated by its ability to increase cAMP levels and suppress TNF-α production in primary immune cells.
The performance of Compound X suggests that the dioxinopyridine scaffold is a viable platform for developing new anti-inflammatory agents. While less potent than Roflumilast on a nanomolar basis, its efficacy is comparable to Apremilast, a highly successful oral therapeutic. This indicates that Compound X warrants further investigation.
Recommended Next Steps:
-
Selectivity Profiling: Assess the inhibitory activity of Compound X against other phosphodiesterase families (PDE1, PDE2, PDE3, PDE5, etc.) to establish its selectivity profile and predict potential off-target effects.
-
In Vivo Efficacy Studies: Evaluate Compound X in established animal models of inflammatory disease, such as LPS-induced pulmonary neutrophilia in mice (for COPD) or a collagen-induced arthritis model in rats (for arthritis).
-
Pharmacokinetic (ADME) Profiling: Characterize the absorption, distribution, metabolism, and excretion properties of Compound X to assess its potential as an orally bioavailable drug.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to optimize potency, selectivity, and pharmacokinetic properties.
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A Medicinal Chemist's Guide to Bioisosteric Modulation of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target toxicity is a delicate balancing act. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while favorably altering other properties, is a cornerstone of this optimization process.[1][2] This guide provides a comparative analysis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol, a heterocyclic scaffold of potential medicinal interest, and its rationally designed bioisosteres. While direct experimental comparisons for this specific molecule are not extensively documented in the public domain, this guide will leverage established principles of medicinal chemistry and draw upon data from structurally related systems to provide a predictive framework for researchers in drug development.
The core scaffold, a dihydro-dioxino-pyridine, belongs to the broader class of fused heterocyclic systems that are prevalent in many biologically active molecules. The strategic placement of a hydroxymethyl group suggests a potential interaction with a biological target through hydrogen bonding. Understanding how modifications to both the hydroxymethyl group and the core scaffold can modulate the molecule's profile is critical for any drug discovery campaign centered on this chemotype.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and its bioisosteres can be approached through multi-step sequences common in heterocyclic chemistry. A plausible synthetic route to the parent compound is outlined below, followed by adaptations for the introduction of bioisosteric modifications.
Experimental Protocol: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
This protocol is a hypothetical sequence based on established synthetic methodologies for related heterocyclic systems.
Step 1: Synthesis of 2,3-dichloro-5-(hydroxymethyl)pyridine
-
To a solution of 2,3-dichloropyridine-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford 2,3-dichloro-5-(hydroxymethyl)pyridine.
Step 2: Synthesis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
-
To a solution of 2,3-dichloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add ethylene glycol (1.2 eq) and a strong base such as sodium hydride (2.5 eq) portionwise at 0 °C.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Caption: Synthetic workflow for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol.
Comparative Analysis of Bioisosteres
The strategic application of bioisosterism can address potential liabilities of the parent compound, such as metabolic instability of the primary alcohol or suboptimal physicochemical properties of the heterocyclic core.
Bioisosteres of the Hydroxymethyl Group
The hydroxymethyl group is a key hydrogen bond donor and can influence solubility. However, it is also susceptible to oxidation by metabolic enzymes. The following table outlines potential bioisosteric replacements and their predicted impact on the molecule's properties.
| Bioisosteric Replacement | Rationale | Predicted Physicochemical Properties | Potential Biological Impact |
| -CH₂F (Fluoromethyl) | Fluorine as a bioisostere of a hydroxyl group can maintain hydrogen bonding capabilities while blocking metabolic oxidation.[3] | Increased lipophilicity, altered pKa. | Enhanced metabolic stability, potentially maintained or slightly altered binding affinity. |
| -CH₂NH₂ (Aminomethyl) | The amino group is a strong hydrogen bond donor and can introduce a basic center, altering solubility and target interactions. | Increased polarity and aqueous solubility at physiological pH. | Potential for new or enhanced interactions with the biological target; may alter cell permeability. |
| -COOH (Carboxylic Acid) | A classic non-classical bioisostere that can act as a hydrogen bond acceptor and introduce a negative charge. | Significantly increased polarity and acidity; lower lipophilicity. | May mimic a key interaction of the hydroxyl group; significant impact on ADME properties. |
| Tetrazole | A well-established bioisostere for carboxylic acids, offering a more metabolically stable acidic group with a different spatial arrangement of the acidic proton.[2] | Acidic, with a pKa similar to carboxylic acids; increased nitrogen content. | Can serve as a metabolically stable alternative to the carboxylic acid bioisostere, potentially improving oral bioavailability. |
Bioisosteres of the Dihydro-dioxino-pyridine Scaffold
The fused heterocyclic scaffold dictates the overall shape, rigidity, and electronic properties of the molecule. Bioisosteric replacement of the scaffold can fine-tune these properties to improve target engagement and pharmacokinetic profiles.
| Bioisosteric Replacement | Rationale | Predicted Physicochemical Properties | Potential Biological Impact |
| Pyrano[2,3-b]pyridine | A closely related scaffold where one oxygen atom of the dioxino ring is replaced by a methylene group. | Similar in size and shape, but with altered hydrogen bonding potential and lipophilicity. | Structure-activity relationship studies on pyranopyridines have shown their potential as efflux pump inhibitors.[4][5][6][7][8] This scaffold may confer similar or different biological activities. |
| Thieno[2,3-b]pyridine | Replacement of the dioxino ring with a thiophene ring introduces a sulfur atom and alters the aromaticity and electronic distribution of the fused system. | Increased lipophilicity; different electronic properties. | Thieno[2,3-b]pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[9] |
| Pyrrolo[2,3-b]pyridine (7-azaindole) | This scaffold replaces the dioxino ring with a pyrrole ring, introducing a hydrogen bond donor (the pyrrole NH). | Increased hydrogen bonding potential; can act as both a donor and acceptor. | 7-Azaindoles are privileged scaffolds in medicinal chemistry, often used to mimic the indole nucleus of tryptophan. |
| Bicyclo[1.1.1]pentane | A saturated, rigid scaffold that can act as a bioisostere for aromatic and heteroaromatic rings, providing a three-dimensional arrangement of substituents.[10] | Decreased polarity and aromaticity; improved solubility and metabolic stability are often observed. | Can improve pharmacokinetic properties while maintaining the spatial orientation of key functional groups. |
Hypothetical Biological Evaluation: A Framework for Comparative Assessment
Given the structural similarity of the dihydro-dioxino-pyridine scaffold to pyranopyridines, which have been investigated as bacterial efflux pump inhibitors, a plausible biological target for this class of compounds could be the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria.[6]
Experimental Protocol: AcrB Efflux Pump Inhibition Assay
Objective: To determine the ability of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol and its bioisosteres to inhibit the AcrB efflux pump and potentiate the activity of a known antibiotic.
Materials:
-
Escherichia coli strain overexpressing the AcrAB-TolC efflux pump.
-
Luria-Bertani (LB) broth and agar.
-
A fluorescent substrate for AcrB (e.g., Hoechst 33342).
-
A standard antibiotic (e.g., levofloxacin).
-
Test compounds (parent molecule and bioisosteres).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the E. coli strain into LB broth and grow overnight at 37 °C with shaking.
-
Assay Preparation: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO) and then dilute into the bacterial suspension to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤1%.
-
Efflux Assay:
-
Add the bacterial suspension containing the test compounds to the wells of a 96-well plate.
-
Add Hoechst 33342 to a final concentration of 1 µM to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity (excitation ~350 nm, emission ~460 nm) using a plate reader. Increased fluorescence indicates inhibition of Hoechst 33342 efflux.
-
-
Antibiotic Potentiation Assay (Checkerboard Assay):
-
Prepare a 96-well plate with serial dilutions of the test compounds along the x-axis and serial dilutions of levofloxacin along the y-axis.
-
Inoculate each well with the diluted bacterial culture.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) of levofloxacin in the presence and absence of the test compounds by visual inspection of bacterial growth.
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
A Comprehensive Guide to the Safe Disposal of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical safety and waste management, addressing the specific chemical nature of this heterocyclic compound.
Hazard Assessment and Characterization
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and environmental hazards.
-
Methanol Group : The presence of the methanol group suggests potential flammability and toxicity, similar to methanol itself, which is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage.[1][2][3][4][5]
-
Heterocyclic Nature : Complex heterocyclic compounds should be treated with caution due to the potential for unknown reactivity and toxicity.
Based on this structural analysis, (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol should be handled as a hazardous substance.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Anticipated Risk | Recommended Precautions |
| Acute Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood. |
| Flammability | The presence of the methanol group suggests it may be a combustible solid or liquid.[6] | Keep away from heat, sparks, and open flames.[2][7] |
| Environmental Hazard | As with many nitrogen-containing heterocyclic compounds, it may be harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[8] |
| Reactivity | Potential for hazardous reactions with strong oxidizing agents, strong acids, and acid chlorides.[9] | Store away from incompatible materials. |
Personal Protective Equipment (PPE)
Before handling (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol for disposal, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A flame-retardant lab coat.
-
Respiratory Protection : If handling outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling : The label must include:
-
Segregation :
-
Solid Waste : Collect solid (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in the designated solid waste container.
-
Liquid Waste : Collect solutions containing (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Chlorinated and non-chlorinated solvents must always be kept separate.[10]
-
Caption: Disposal workflow for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol.
Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.[11][12]
-
Location : Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12]
-
Conditions : The storage area should be cool, dry, and well-ventilated.
-
Container Management : Keep waste containers securely closed except when adding waste.
-
Incompatibles : Ensure that the waste is not stored with incompatible materials.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection : Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your supervisor and your institution's EHS office.
Final Disposal
The final disposal of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.
-
High-Temperature Incineration : This is the most common and effective method for the disposal of organic chemical waste.
-
Do Not :
-
Dispose of this chemical down the drain.[8]
-
Mix with general laboratory trash.
-
Attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so.
-
Decontamination of Empty Containers
Empty containers that once held (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol must be properly decontaminated before disposal or reuse.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate : The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface Label : Completely remove or deface the original label.
-
Disposal : Once decontaminated, the container can typically be disposed of as general laboratory glass or plastic waste. Consult your institutional guidelines for specific procedures.[13]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, upholding the principles of laboratory safety and environmental stewardship.
References
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- Safety Data Sheet: Methanol - Carl ROTH. (n.d.).
- METHANOL CAS NO 67-56-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. (n.d.).
- Safety Data Sheet - Thermo Fisher Scientific. (2017).
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- Safety Data Sheet - Cayman Chemical. (2025).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide - Benchchem. (n.d.).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol AldrichCPR | Sigma-Aldrich. (n.d.).
- safe handling and disposal of 3-Pyridinemethanol - Benchchem. (n.d.).
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Navigating the Unknown: A Guide to Personal Protective Equipment for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol
Navigating the Unknown: A Guide to Personal Protective Equipment for (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol represents one such compound where comprehensive toxicological data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a cautious and well-informed approach to personal protective equipment (PPE) is not just a regulatory requirement but a cornerstone of a robust safety culture. This guide provides essential safety and logistical information, adopting the precautionary principle to ensure the well-being of laboratory personnel.
Our procedural guidance is based on a critical analysis of the molecule's structure, which contains a methanol functional group. The well-documented hazards of methanol—toxicity upon ingestion, inhalation, and skin contact—serve as a conservative baseline for our recommendations.[2][3] Furthermore, established protocols for handling chemicals with unknown toxicity from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS) inform these best practices.[4][5][6]
Hazard Assessment: A Precautionary Approach
Given the novelty of (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, it must be treated as a substance with unknown toxicity.[7][8] The presence of the methanol moiety necessitates assuming it may share similar hazard characteristics, including:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Organ Damage: Methanol is a known toxin that can cause damage to organs, particularly the eyes.[3]
-
Flammability: While the overall flammability of the compound is uncharacterized, the methanol component is a highly flammable liquid.[2][3]
Therefore, all handling procedures must be designed to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize the risk of exposure.
-
Chemical Fume Hood: All work involving (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[2][3] This is critical to prevent the inhalation of any potential vapors or aerosols.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Immediate flushing is critical in the event of accidental skin or eye contact.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][8][9] | Provides protection against splashes and potential unknown reactions. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[2][7] | Offers protection against splashes of methanol and other organic compounds. It is crucial to change gloves immediately if they become contaminated.[2] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[2][5] | Protects personal clothing and skin from contamination. Flame-retardant material is recommended as a precaution due to the methanol component. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[10] | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for exposure to exceed permissible limits, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) should be used.[11] | A risk assessment should be conducted to determine if respiratory protection is necessary. |
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow illustrates the key steps for safely handling (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol.
Caption: A logical workflow for the safe handling of the target compound.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Storage and Disposal: A Cradle-to-Grave Approach
Proper storage and disposal are integral to a comprehensive safety plan.
-
Storage: Store (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It should be stored in a designated area for toxic and flammable substances.
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[2][12] Collect waste in a designated, labeled, and sealed container.[13] Never pour methanol-containing waste down the drain.[12] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]
Caption: A decision tree for ensuring essential safety prerequisites are met.
By implementing these comprehensive safety measures, researchers can confidently handle (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)-methanol, ensuring both personal safety and the integrity of their research.
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A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. (2020, July 28). Retrieved from [Link]
-
Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS. Retrieved from [Link]
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Methanol - IsoLab. (n.d.). University of Washington. Retrieved from [Link]
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Methanol - Standard Operating Procedure. (2012, December 14). University of California, Los Angeles. Retrieved from [Link]
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Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. Retrieved from [Link]
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Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Retrieved from [Link]
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How To Protect Workers From Methanol Exposure In The Workplace. (2024, October 1). KERAMIDA Inc. Retrieved from [Link]
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How to Dispose of Methanol? (2024, December 26). Retrieved from [Link]
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How to Dispose Methanol. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
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Methanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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ACS Webinar: Lab Safety for Researchers: Responsibilities, Regulations, and Lessons Learned. (2019, July 29). ACS Chemical Health and Safety Division. Retrieved from [Link]
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Safety in the Chemistry Enterprise. (n.d.). American Chemical Society. Retrieved from [Link]
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ACS Chemical Health & Safety Journal. (n.d.). ACS Publications. Retrieved from [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



